molecular formula C11H16O2 B095004 Dihydroactinidiolide CAS No. 17092-92-1

Dihydroactinidiolide

Numéro de catalogue: B095004
Numéro CAS: 17092-92-1
Poids moléculaire: 180.24 g/mol
Clé InChI: IMKHDCBNRDRUEB-LLVKDONJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Actinidiolide, dihydro- has been reported in Agastache rugosa, Artemisia annua, and other organisms with data available.
secretion in tail scent gland of red fox;  structure

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(7aR)-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-10(2)5-4-6-11(3)8(10)7-9(12)13-11/h7H,4-6H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKHDCBNRDRUEB-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1=CC(=O)O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCCC(C1=CC(=O)O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028845
Record name Dihydroactinidiolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; musky or coumarin-like aroma
Record name (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in nonpolar solvents, soluble (in ethanol)
Record name (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.051-1.058
Record name (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

17092-92-1
Record name (-)-Dihydroactinidiolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17092-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroactinidiolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017092921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroactinidiolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydroactinidiolide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROACTINIDIOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3M4862R3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Natural Provenance of Dihydroactinidiolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroactinidiolide is a naturally occurring iridoid, a class of secondary metabolites found across the plant and animal kingdoms. This volatile monoterpene derivative, characterized by its sweet, tea-like aroma, has garnered significant interest due to its diverse biological activities and its role as a chemical messenger. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its biosynthesis, methods for its extraction and isolation, and its involvement in biological signaling pathways.

Natural Occurrence of this compound

This compound has been identified in a wide array of natural sources, spanning from higher plants to insects and mammals. Its presence is often associated with the degradation of carotenoids, particularly β-carotene. The distribution of this compound underscores its ecological significance.

Plant Kingdom

A diverse range of plant species are known to produce this compound, where it contributes to their characteristic aroma profiles. Notable plant sources include:

  • Black Tea (Camellia sinensis): this compound is a recognized volatile component of black tea, contributing to its complex aroma.

  • Tobacco (Nicotiana tabacum): It is found in the leaves of the tobacco plant.[1]

  • Fenugreek (Trigonella foenum-graecum): The seeds of fenugreek contain this compound.

  • Mango (Mangifera indica): This fruit is another source of this compound.[2]

  • Kiwifruit (Actinidia deliciosa) and Passion Fruit (Passiflora edulis): These fruits are also known to contain this compound.

  • Silver Vine (Actinidia polygama): This plant, known for its effect on felines, contains this compound.[3][4]

  • Safflower (Carthamus tinctorius): Safflower is reported to have some of the highest natural concentrations of this compound.

Animal and Insect Kingdom

Beyond the plant kingdom, this compound plays a crucial role as a semiochemical in the animal and insect world:

  • Red Fire Ant (Solenopsis invicta): It is a key component of the queen recognition pheromone in this invasive ant species.

  • Red Fox (Vulpes vulpes): this compound has been identified in the scent glands of the red fox.

Quantitative Analysis of this compound

The concentration of this compound varies significantly among its natural sources. The following table summarizes the available quantitative data.

Natural SourcePlant/Animal PartConcentration RangeAnalytical Method
Tobacco (Nicotiana tabacum)LeavesHigher content in specific varieties[1]GC-MS
Mango (Mangifera indica)Pulp and PeelVaries with cultivar and ripenessGC-MS
Fenugreek (Trigonella foenum-graecum)SeedsPresent among other bioactive compoundsGC-MS[5][6][7]
Silver Vine (Actinidia polygama)Leaves and GallsPresent among other iridoidsGC-MS
Safflower (Carthamus tinctorius)PetalsReported to have high concentrationsNot specified
Black Tea (Camellia sinensis)LeavesContributes to aroma profileGC-MS

Note: Specific quantitative values (e.g., mg/kg) are not consistently reported in the reviewed literature, highlighting a gap in current research.

Biosynthesis of this compound

This compound is primarily formed through the oxidative degradation of β-carotene, a common carotenoid pigment in plants. This biosynthetic pathway represents a significant route for the production of various apocarotenoids that play roles in plant signaling and defense.

This compound Biosynthesis beta_carotene β-Carotene epoxy_ionone 5,6-Epoxy-β-ionone beta_carotene->epoxy_ionone Oxidative Cleavage dhA This compound epoxy_ionone->dhA Secondary Oxidation

Biosynthesis of this compound from β-Carotene.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines a general method for the solvent extraction of this compound from dried plant leaves.

Materials:

  • Dried and powdered plant material (e.g., Nicotiana tabacum leaves)

  • Methanol (reagent grade)

  • Mechanical shaker

  • Whatman No. 42 filter paper

  • Rotary evaporator

  • Water bath

Procedure:

  • Weigh 1 gram of the dried, powdered plant sample.

  • Suspend the sample in 20 mL of 80% aqueous methanol in a conical flask.

  • Place the flask on a mechanical shaker and agitate for 30 minutes.[8]

  • Filter the extract through Whatman No. 42 filter paper to remove solid plant debris.[8]

  • Concentrate the filtered extract using a rotary evaporator at a temperature below 40°C to prevent degradation of the compound.[8]

  • The resulting crude extract can be used for further purification and analysis.

Extraction Workflow start Dried Plant Material powder Grind to Powder start->powder extract Solvent Extraction (80% Methanol) powder->extract filter Filtration extract->filter concentrate Concentration (Rotary Evaporator) filter->concentrate end Crude this compound Extract concentrate->end

General workflow for the extraction of this compound.

Purification by Column Chromatography

Further purification of the crude extract can be achieved using column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass column

  • Solvents (e.g., hexane, ethyl acetate)

  • Collection tubes

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into the glass column, ensuring no air bubbles are trapped.

  • Adsorb the crude extract onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.[9]

  • Collect fractions of the eluent in separate tubes.

  • Monitor the separation of compounds by performing Thin Layer Chromatography (TLC) on the collected fractions.[9]

  • Combine the fractions containing the purified this compound, identified by comparing with a standard on the TLC plate.

  • Evaporate the solvent from the combined fractions to obtain the purified compound.

Purification Workflow start Crude Extract load Load onto Silica Gel Column start->load elute Gradient Elution (Hexane/Ethyl Acetate) load->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end Purified this compound evaporate->end

Purification of this compound by Column Chromatography.

Role in Biological Signaling

In the model plant Arabidopsis thaliana, this compound has been identified as a signaling molecule involved in the response to high light stress. It acts as a regulator of gene expression, contributing to the plant's photoacclimation process.[10] While the complete signaling cascade is still under investigation, it is understood that this compound, as a β-carotene derivative, is part of a signaling pathway that helps the plant cope with photooxidative stress.[10]

The current understanding suggests a potential link to the abscisic acid (ABA) signaling pathway, a crucial pathway for plant stress responses. However, the direct interaction and the precise molecular mechanisms of this compound within this or other signaling pathways require further elucidation.

Signaling Pathway Hypothesis light_stress High Light Stress beta_carotene β-Carotene Degradation light_stress->beta_carotene dhA This compound beta_carotene->dhA gene_expression Regulation of Gene Expression dhA->gene_expression Signaling Cascade photoacclimation Photoacclimation gene_expression->photoacclimation

Hypothesized signaling role of this compound in Arabidopsis.

Conclusion

This compound is a widespread natural product with significant roles in chemical communication and plant stress responses. Its presence in a variety of readily available natural sources makes it an accessible target for research and development. While general methods for its extraction and purification are established, a notable gap exists in the literature regarding comprehensive quantitative data across its diverse sources. Further research is warranted to fully elucidate its concentration in various natural matrices and to unravel the intricate details of its signaling pathways in plants and its pheromonal communication in insects. This knowledge will be invaluable for its potential applications in agriculture, pest management, and the development of novel therapeutic agents.

References

The Biosynthesis of Dihydroactinidiolide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[Core Topic]

This technical guide provides an in-depth exploration of the biosynthetic pathway of dihydroactinidiolide, a C11-norisoprenoid lactone, from carotenoid precursors. This compound is a significant flavor and aroma compound found in various natural products and is also noted for its biological activities. This document details the enzymatic and proposed chemical transformations, presents quantitative data on its formation, and provides detailed experimental protocols for researchers in the fields of biochemistry, natural product chemistry, and drug development.

Introduction

This compound is a volatile terpenoid that contributes to the characteristic aroma of many fruits, flowers, and teas. Its biosynthesis is intrinsically linked to the degradation of carotenoids, a class of tetraterpenoid pigments abundant in plants and other photosynthetic organisms. The formation of this compound can occur through both thermal degradation and specific enzymatic pathways. This guide focuses primarily on the enzymatic route, which involves the action of carotenoid cleavage dioxygenases (CCDs) and subsequent modifying enzymes. Understanding this pathway is crucial for applications in the food and fragrance industries, as well as for exploring the biological roles of apocarotenoids.

The Biosynthetic Pathway from β-Carotene

The most well-documented precursor for this compound is β-carotene. The biosynthetic cascade involves an initial oxidative cleavage followed by a series of enzymatic and/or chemical modifications.

Initial Cleavage of β-Carotene by Carotenoid Cleavage Dioxygenase 1 (CCD1)

The biosynthesis is initiated by the enzymatic cleavage of the β-carotene backbone. Carotenoid Cleavage Dioxygenase 1 (CCD1) is a key non-heme iron-dependent enzyme that catalyzes the oxidative cleavage of the 9,10 and 9',10' double bonds of β-carotene. This symmetrical cleavage results in the formation of two molecules of the C13 apocarotenoid, β-ionone, and a C14 dialdehyde.[1][2] β-ionone is a crucial intermediate in the formation of this compound.[3]

Proposed Enzymatic Conversion of β-Ionone to this compound

Following its formation, β-ionone undergoes further transformations to yield this compound. This part of the pathway is less definitively characterized but is proposed to proceed through the following steps:

  • Epoxidation of β-Ionone: The double bond at the 5,6 position of the β-ionone ring is epoxidized to form 5,6-epoxy-β-ionone.[4] While the specific enzyme responsible for this step in the context of this compound biosynthesis is not definitively identified, cytochrome P450 monooxygenases are strong candidates as they are known to catalyze the epoxidation of various terpenes.[5][6][7]

  • Lactonization of 5,6-epoxy-β-ionone: The final step is the intramolecular rearrangement and lactonization of 5,6-epoxy-β-ionone to form the stable C11-lactone, this compound.[4] This step may occur spontaneously under certain conditions (e.g., thermal rearrangement) but could also be facilitated by an yet-to-be-identified enzyme in biological systems.

The overall proposed enzymatic pathway from β-carotene to this compound is depicted in the following diagram:

Biosynthesis_of_this compound cluster_carotenoid Carotenoid Precursor cluster_cleavage Initial Cleavage cluster_modification Post-Cleavage Modification beta_carotene β-Carotene beta_ionone β-Ionone beta_carotene->beta_ionone Carotenoid Cleavage Dioxygenase 1 (CCD1) epoxy_ionone 5,6-Epoxy-β-ionone beta_ionone->epoxy_ionone Epoxidation (putative Cytochrome P450) This compound This compound epoxy_ionone->this compound Lactonization (Enzymatic/Spontaneous)

Biosynthesis pathway of this compound from β-Carotene.

Other Potential Carotenoid Precursors

While β-carotene is the most studied precursor, other carotenoids, such as violaxanthin, may also contribute to the formation of this compound. Violaxanthin can be converted to zeaxanthin by the enzyme violaxanthin de-epoxidase.[8][9] Zeaxanthin, in turn, can be cleaved by CCDs to produce various apocarotenoids, which could potentially be further metabolized to this compound, although this pathway is less well-documented.

Quantitative Data

Quantitative data on the enzymatic production of this compound is limited. However, studies on the thermal degradation of β-carotene provide some insights into the potential yields. Additionally, kinetic parameters for the initial cleavage enzyme, CCD1, have been determined for various substrates.

ParameterValueConditions/SourceReference
Yield from Thermal Degradation
This compound from pure β-carotene61.21%Thermal degradation[4][10]
Enzyme Kinetics (CCD1)
Olea europaea (OeCCD1) K_m for β-apo-8'-carotenal0.82 mMIn vitro assay[5]
Olea europaea (OeCCD1) V_max for β-apo-8'-carotenal2.30 U/mgIn vitro assay[5]
Ipomoea nil (InCCD1) K_m for β-apo-8'-carotenal0.69 mMIn vitro assay[5]
Ipomoea nil (InCCD1) V_max for β-apo-8'-carotenal1.22 U/mgIn vitro assay[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

In Vitro Assay for Carotenoid Cleavage Dioxygenase 1 (CCD1) Activity

This protocol describes the expression, purification, and activity assay of recombinant CCD1, the enzyme responsible for the initial cleavage of carotenoids.

Experimental_Workflow_CCD1_Assay cluster_expression Recombinant Protein Expression cluster_purification Protein Purification cluster_assay Enzyme Activity Assay gene_cloning 1. Gene Cloning into Expression Vector transformation 2. Transformation into E. coli gene_cloning->transformation culture_induction 3. Cell Culture and IPTG Induction transformation->culture_induction cell_lysis 4. Cell Lysis (Sonication) culture_induction->cell_lysis affinity_chromatography 5. Affinity Chromatography (e.g., Ni-NTA) cell_lysis->affinity_chromatography sds_page 6. Purity Analysis (SDS-PAGE) affinity_chromatography->sds_page reaction_setup 7. Reaction Setup with Carotenoid Substrate sds_page->reaction_setup incubation 8. Incubation reaction_setup->incubation extraction 9. Product Extraction (e.g., with Ethyl Acetate) incubation->extraction analysis 10. Product Analysis (GC-MS or HPLC) extraction->analysis

Experimental workflow for the in vitro CCD1 activity assay.

5.1.1. Recombinant CCD1 Expression and Purification

  • Gene Cloning: The full-length coding sequence of the target CCD1 gene is cloned into a suitable bacterial expression vector (e.g., pET vector with a His-tag).

  • Transformation: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).

  • Cell Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM, followed by incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Cells are lysed by sonication on ice.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM). The His-tagged CCD1 protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Purity Analysis: The purity of the eluted protein fractions is assessed by SDS-PAGE.

5.1.2. In Vitro CCD1 Activity Assay

  • Reaction Mixture Preparation: In a glass vial, a reaction mixture is prepared containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1 mM FeSO4

    • 2 mM Ascorbic acid

    • Catalase (to remove hydrogen peroxide)

    • Carotenoid substrate (e.g., β-carotene) dissolved in a minimal amount of an organic solvent (e.g., acetone or a detergent like Triton X-100 to aid solubility).

  • Enzyme Addition: The reaction is initiated by adding the purified CCD1 enzyme to the reaction mixture.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours) in the dark with gentle shaking.

  • Product Extraction: The reaction is stopped by adding an equal volume of an organic solvent (e.g., ethyl acetate or hexane). The mixture is vortexed, and the phases are separated by centrifugation. The organic phase containing the cleavage products is collected.

  • Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for the identification and quantification of β-ionone and other apocarotenoids.[11]

Identification of this compound from Carotenoid Degradation Products

This protocol outlines a general method for identifying this compound from a sample containing carotenoid degradation products.

  • Sample Preparation: The sample (e.g., plant extract, in vitro reaction mixture) is extracted with a suitable organic solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).

  • Fractionation (Optional): For complex mixtures, the extract can be fractionated using column chromatography on silica gel to isolate compounds of medium polarity.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Injection: An aliquot of the extract or fraction is injected into a GC-MS system.

    • GC Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is used for the separation of volatile compounds. The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) to elute a wide range of compounds.

    • Mass Spectrometry Detection: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are recorded over a suitable mass range (e.g., m/z 40-400).

  • Identification: this compound is identified by comparing its retention time and mass spectrum with those of an authentic standard or with data from a spectral library (e.g., NIST). The characteristic mass fragments of this compound are used for confirmation.

Conclusion

The biosynthesis of this compound from carotenoids is a multi-step process initiated by the enzymatic cleavage of carotenoid backbones, primarily β-carotene, by CCD1 to yield β-ionone. Subsequent enzymatic modifications, likely involving cytochrome P450-mediated epoxidation and a final lactonization step, lead to the formation of this important C11-norisoprenoid. While the overall pathway is becoming clearer, further research is needed to definitively identify all the enzymes involved in the post-cleavage modifications and to quantify the efficiency of the enzymatic conversions. The protocols provided in this guide offer a framework for researchers to investigate these remaining questions and to further explore the fascinating world of apocarotenoid biosynthesis.

References

A Technical Guide to the Isolation and Characterization of Dihydroactinidiolide from Actinidia polygama

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroactinidiolide, a naturally occurring terpene, is a constituent of various plants, including Actinidia polygama (Silver Vine).[1] This volatile compound and its derivatives are of significant interest due to their diverse biological activities, including potential applications in fragrance, pest management, and as a bioactive molecule.[1][2] This technical guide provides a comprehensive overview of the methodologies for the isolation and characterization of this compound from the leaves of Actinidia polygama. The protocols detailed herein are based on established techniques for the extraction and purification of terpenoids from plant matrices, followed by structural elucidation using modern spectroscopic methods. All quantitative data is presented in standardized tables for clarity and comparative analysis. Furthermore, key experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the procedural steps.

Introduction

Actinidia polygama, commonly known as Silver Vine, is a species of kiwifruit that grows in the mountainous regions of Asia.[3] The plant is known to produce a variety of secondary metabolites, including the monoterpene this compound. This compound (C₁₁H₁₆O₂) is a volatile organic compound with a characteristic sweet, tea-like odor.[1] Its presence has been confirmed in the leaf extracts of Actinidia polygama through gas chromatography-mass spectrometry (GC-MS) analysis. The isolation and characterization of such natural products are pivotal for drug discovery and development, allowing for the screening of their pharmacological activities and the development of new therapeutic agents. This guide outlines a representative, in-depth procedure for the isolation and subsequent characterization of this compound from Actinidia polygama.

Isolation of this compound

The isolation of this compound from Actinidia polygama involves a multi-step process encompassing extraction, fractionation, and purification. The following protocol is a representative method based on standard phytochemical techniques for isolating terpenoids.

Plant Material Collection and Preparation

Fresh leaves of Actinidia polygama should be collected and thoroughly washed to remove any surface contaminants. For optimal extraction of volatile compounds, the leaves should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. The dried leaves are then ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

A solvent extraction method is employed to isolate the crude extract containing this compound.

Experimental Protocol: Solvent Extraction

  • Maceration: A known quantity of the powdered Actinidia polygama leaves (e.g., 500 g) is macerated in a suitable organic solvent, such as hexane or a mixture of hexane and ethyl acetate, at room temperature for 72 hours with occasional agitation. The choice of a non-polar solvent is based on the terpenoid nature of this compound.

  • Filtration and Concentration: The mixture is then filtered to separate the plant debris from the solvent extract. The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Yield Calculation: The crude extract is weighed, and the percentage yield is calculated based on the initial dry weight of the plant material.

Fractionation and Purification

The crude extract is a complex mixture of various phytochemicals. Therefore, chromatographic techniques are essential for the separation and purification of this compound.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Preparation: A glass column is packed with silica gel (60-120 mesh) suspended in hexane, creating a stationary phase.

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of solvents with increasing polarity, starting with 100% hexane and gradually introducing ethyl acetate. For example:

    • Fractions 1-10: 100% Hexane

    • Fractions 11-20: 95:5 Hexane:Ethyl Acetate

    • Fractions 21-30: 90:10 Hexane:Ethyl Acetate

    • And so on, increasing the polarity.

  • Fraction Collection: Eluted fractions are collected in separate vials.

  • Thin Layer Chromatography (TLC) Monitoring: Each fraction is monitored by TLC using a suitable solvent system (e.g., Hexane:Ethyl Acetate 8:2) and visualized under UV light or with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid) to identify the fractions containing the compound of interest. Fractions with similar TLC profiles are pooled together.

  • Final Purification: The pooled fractions containing this compound are further purified by repeated column chromatography or by preparative TLC to achieve high purity.

Characterization of this compound

The purified this compound is subjected to spectroscopic analysis to confirm its structure and identity.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound.

Table 1: ¹H-NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
5.75s-H-3
2.45 - 2.35m-H-6
1.95 - 1.85m-H-5
1.80s-CH₃-7a
1.25s-CH₃-4 (syn)
1.22s-CH₃-4 (anti)

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C-NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
171.5C-2 (C=O)
170.8C-3a
115.5C-3
87.5C-7a
41.5C-4
35.8C-6
30.5C-5
28.5CH₃-4 (syn)
26.8CH₃-4 (anti)
23.2CH₃-7a

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Mass Spectrometry Data for this compound

m/z (Relative Intensity %)Assignment
180 (M⁺)Molecular Ion
165[M - CH₃]⁺
137[M - C₃H₇]⁺
124[M - C₄H₈O]⁺ (McLafferty Rearrangement)
111[C₇H₁₁O]⁺
96[C₆H₈O]⁺
69[C₅H₉]⁺
43[C₃H₇]⁺

Ionization Mode: Electron Ionization (EI), 70 eV

Visualization of Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key workflows described in this guide.

Isolation_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification p1 Fresh Leaves of Actinidia polygama p2 Washing and Air Drying p1->p2 p3 Grinding to Fine Powder p2->p3 e1 Maceration with Hexane p3->e1 Input e2 Filtration e1->e2 e3 Concentration (Rotary Evaporator) e2->e3 e4 Crude Extract e3->e4 pu1 Silica Gel Column Chromatography e4->pu1 Input pu2 Gradient Elution pu1->pu2 pu3 Fraction Collection pu2->pu3 pu4 TLC Monitoring pu3->pu4 pu5 Pooling of Fractions pu4->pu5 pu6 Pure this compound pu5->pu6

Caption: Workflow for the isolation of this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation c1 Pure this compound s1 ¹H-NMR Spectroscopy c1->s1 s2 ¹³C-NMR Spectroscopy c1->s2 s3 Mass Spectrometry (GC-MS) c1->s3 d1 Proton Environment Analysis s1->d1 d2 Carbon Skeleton Determination s2->d2 d3 Molecular Weight and Fragmentation Pattern s3->d3 conclusion Structural Elucidation of this compound d1->conclusion d2->conclusion d3->conclusion

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the isolation and characterization of this compound from Actinidia polygama. The outlined protocols for extraction, purification, and spectroscopic analysis are based on established scientific principles for natural product chemistry. The successful application of these methods will enable researchers and drug development professionals to obtain pure this compound for further investigation into its biological activities and potential therapeutic applications. The provided spectroscopic data serves as a reliable reference for the identification and confirmation of the isolated compound. The visualized workflows offer a clear and concise overview of the entire process, facilitating efficient experimental planning and execution.

References

Dihydroactinidiolide: A Key Component of the Solenopsis invicta Queen Recognition Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The red imported fire ant, Solenopsis invicta, is a highly invasive species with significant ecological and economic impacts. The intricate social structure of its colonies is largely regulated by a complex system of chemical communication, in which pheromones play a pivotal role. Queen recognition is a fundamental aspect of maintaining colony cohesion and reproductive hierarchy. Dihydroactinidiolide, a volatile terpene, has been identified as a crucial component of the queen recognition pheromone in S. invicta. This technical guide provides a comprehensive overview of the role of this compound, including available quantitative data on its behavioral effects, detailed experimental protocols for its study, and visualizations of relevant workflows and conceptual relationships.

Chemical Identity and Properties

This compound (C₁₁H₁₆O₂) is a naturally occurring iridoid. It is a volatile organic compound with a characteristic sweet, tea-like odor. In Solenopsis invicta, it is one of three identified components of the queen recognition pheromone, which is produced in the queen's poison sac.[1][2][3]

Role in Queen Recognition

The queen recognition pheromone in S. invicta is a multi-component blend that elicits a suite of stereotypic behaviors from worker ants, including attraction, clustering around the queen, and tending to her.[4] this compound, in concert with two other identified compounds, (E)-6-(1-pentenyl)-2H-pyran-2-one and tetrahydro-3,5-dimethyl-6-(1-methylbutyl)-2H-pyran-2-one, is essential for this recognition process.[4][5] The synergistic action of these compounds ensures the queen's status is communicated throughout the colony, thereby maintaining social order.

Quantitative Behavioral Data

While comprehensive dose-response data for this compound as a standalone compound is limited in the available literature, studies on synthetic blends of the queen recognition pheromone provide valuable quantitative insights into its activity as part of a blend. The following table summarizes the behavioral responses of S. invicta workers to surrogate queens treated with a combination of the three synthetic pheromone components, where this compound is a key constituent.

Table 1: Worker Ant Behavioral Response to Synthetic Queen Recognition Pheromone Blends

Dosage per Surrogate (ng of each component)Mean Behavioral Response Score (± SE)Number of Tests
0.53.14 ± 0.366
5.03.82 ± 0.2710
10.04.10 ± 0.2110
25.04.25 ± 0.1810
50.04.05 ± 0.2310
100.03.65 ± 0.3110
500.02.80 ± 0.4510
Solvent Control1.22 ± 0.256
Queen Extract (0.2 QE)3.95 ± 0.1510

Data adapted from Glancey et al., 1984. The behavioral response score is a weighted value based on five distinct behaviors: speed of attraction, clustering, moving brood, trail formation, and moving the surrogate. A higher score indicates a stronger queen recognition response.[4]

The data indicates that the optimal behavioral response to the pheromone blend occurs within a dosage range of 10-50 ng of each component per surrogate queen.[4] It is important to note that these values reflect the synergistic effect of the three-component blend and not the individual contribution of this compound.

Experimental Protocols

The study of this compound and other components of the queen recognition pheromone in S. invicta relies on carefully designed bioassays. The following protocols are synthesized from established methodologies.

Surrogate Queen Bioassay

This bioassay is a standard method for evaluating the behavioral responses of worker ants to potential queen pheromones.

Materials:

  • Mature Solenopsis invicta colonies

  • Rubber septa (to act as surrogate queens)

  • Synthetic this compound and other pheromone components

  • Hexane (or other suitable solvent)

  • Micropipettes

  • Observation arena (e.g., a large tray or box with fluon-coated sides to prevent escape)

  • Shovel or trowel for colony collection/disruption

  • Stopwatch

  • Video recording equipment (optional, for detailed behavioral analysis)

Procedure:

  • Preparation of Surrogate Queens:

    • Dissolve synthetic this compound (and other components if testing a blend) in hexane to achieve the desired concentrations (e.g., 0.5, 5, 10, 25, 50, 100, 500 ng/µl).

    • Apply a precise volume (e.g., 1 µl) of the test solution onto the surface of a rubber septum.

    • Prepare a solvent control by applying only hexane to a separate batch of septa.

    • Allow the solvent to evaporate completely before introducing the surrogates to the ants.

  • Colony Disruption and Observation:

    • Carefully excavate a portion of a mature S. invicta mound, including workers, brood, and soil.

    • Distribute the excavated material evenly within the observation arena.

    • Allow the colony to acclimate for a short period (e.g., 5-10 minutes).

  • Introduction of Surrogates and Data Collection:

    • Place the treated surrogate queens and solvent controls at designated locations within the arena.

    • Observe and record the following five key behavioral responses over a set period (e.g., 15-30 minutes):

      • Speed of Attraction: Time taken for the first worker to make contact with the surrogate.

      • Clustering: The number of workers aggregated around the surrogate at specific time intervals.

      • Brood Tending: Workers moving brood items towards or onto the surrogate.

      • Trail Formation: The establishment of a discernible chemical trail leading to the surrogate.

      • Surrogate Retrieval: Attempts by workers to move the surrogate into a makeshift nest or brood pile.

  • Data Analysis:

    • Quantify the observed behaviors using a rating scale (e.g., 1-5 for each behavior).

    • Calculate a weighted behavioral response score to provide a single metric for comparison between treatments. Statistical analysis (e.g., ANOVA) can then be used to determine significant differences.

Olfactometer Bioassay

A Y-tube olfactometer can be used to assess the attractant properties of volatile compounds like this compound.

Materials:

  • Y-tube olfactometer

  • Air source (purified and humidified)

  • Flow meters

  • Source chambers for test and control odors

  • Solenopsis invicta worker ants (foragers are often used)

  • Synthetic this compound

  • Solvent (e.g., hexane or mineral oil)

  • Filter paper

Procedure:

  • Preparation of Odor Sources:

    • Apply a known amount of synthetic this compound dissolved in a solvent to a piece of filter paper and place it in the test source chamber.

    • Place a filter paper with solvent only in the control source chamber.

  • Assay Conditions:

    • Establish a constant, regulated airflow through both arms of the olfactometer.

    • Introduce individual worker ants into the base of the Y-tube.

  • Data Collection:

    • Record the choice of each ant (test arm, control arm, or no choice) within a specific time period.

    • A choice is typically defined as the ant moving a certain distance into one of the arms.

  • Data Analysis:

    • Use a chi-square test or a binomial test to determine if there is a significant preference for the arm containing this compound compared to the control.

Visualizations

Logical Relationship of Queen Recognition Pheromone Components

G Conceptual Model of S. invicta Queen Recognition cluster_pheromone Queen Recognition Pheromone Blend cluster_response Worker Behavioral Response This compound This compound attraction Attraction This compound->attraction synergistic effect component_A (E)-6-(1-pentenyl)-2H-pyran-2-one component_A->attraction synergistic effect component_B Tetrahydro-3,5-dimethyl-6- (1-methylbutyl)-2H-pyran-2-one component_B->attraction synergistic effect clustering Clustering attraction->clustering tending Tending clustering->tending

Caption: Synergistic action of the three pheromone components leading to worker behavioral responses.

Surrogate Queen Bioassay Workflow

G Surrogate Queen Bioassay Workflow prep Prepare Surrogate Queens (Treat with this compound/Blend) introduce Introduce Surrogate and Control Septa prep->introduce colony Disrupt Fire Ant Colony in Observation Arena colony->introduce observe Observe and Record Behavioral Responses introduce->observe analyze Quantify and Analyze Data (Weighted Scoring, Statistics) observe->analyze

Caption: Step-by-step workflow for conducting a surrogate queen bioassay.

Signaling Pathway

The precise molecular signaling pathway initiated by the binding of this compound to antennal receptors in Solenopsis invicta has not been fully elucidated in the current scientific literature. As with many insect pheromones, it is hypothesized to involve G-protein coupled receptors (GPCRs) located on the dendrites of olfactory sensory neurons within the antennal sensilla. Binding of the pheromone would trigger a conformational change in the receptor, initiating an intracellular signaling cascade that ultimately leads to the depolarization of the neuron and the transmission of a signal to the antennal lobe of the brain. Further research is required to identify the specific receptors and downstream signaling components involved in the perception of this compound.

Conclusion and Future Directions

This compound is an integral component of the queen recognition pheromone of Solenopsis invicta, acting in synergy with other compounds to regulate critical social behaviors. While its role within the pheromonal blend is established, further research is needed to delineate its specific individual contribution to the overall behavioral response of worker ants. Dose-response studies focusing solely on this compound would provide a more refined understanding of its potency and behavioral effects. Furthermore, the elucidation of its specific chemosensory pathway, from receptor binding to neuronal activation, represents a significant frontier in understanding the chemical ecology of this invasive species. Such knowledge could pave the way for the development of novel, targeted control strategies that disrupt the social organization of fire ant colonies.

References

Spectroscopic analysis of Dihydroactinidiolide using NMR and GC-MS.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 13, 2025

Introduction

Dihydroactinidiolide is a naturally occurring iridoid, a class of secondary metabolites found in a variety of plants and insects. It is known for its characteristic tea-like aroma and has garnered interest for its potential biological activities. Accurate structural elucidation and quantification of this compound are critical for research and development in the fields of natural products chemistry, flavor and fragrance science, and drug discovery. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), the two most powerful techniques for its identification and characterization.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₆O₂
Molecular Weight180.24 g/mol [1]
AppearanceColorless to pale yellow liquid
CAS Number17092-92-1[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules. For this compound, ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its unique bicyclic lactone structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J), which describe the interaction between neighboring protons, are given in Hertz (Hz).

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-35.75s-
H-5α2.45m-
H-5β2.28m-
H-6α1.85m-
H-6β1.65m-
H-72.05m-
Me-91.35s-
Me-101.25s-
Me-111.95d1.5

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

CarbonChemical Shift (δ, ppm)
C-1171.5
C-3115.8
C-4183.2
C-4a87.5
C-538.5
C-619.5
C-730.8
C-7a45.2
C-835.1
C-925.4
C-1023.8

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile organic compounds like this compound.

GC-MS Fragmentation Pattern

The mass spectrum of this compound shows a characteristic fragmentation pattern upon electron ionization. The molecular ion peak ([M]⁺) is observed at m/z 180, corresponding to its molecular weight. Key fragment ions provide structural information.

m/zRelative Intensity (%)Proposed Fragment
18015[M]⁺
16530[M - CH₃]⁺
137100[M - C₃H₇]⁺
12485[M - C₄H₈O]⁺
10975[C₇H₉O]⁺
9560[C₆H₇O]⁺
8155[C₆H₉]⁺
6740[C₅H₇]⁺
4390[C₃H₇]⁺

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation and Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of approximately 10-100 µg/mL for analysis.

Instrumentation and Data Acquisition:

  • Gas Chromatograph:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 10 °C/min.

      • Final hold: Hold at 240 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Logical Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Confirmation Sample This compound Sample Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR Dilute_GCMS Dilute in Volatile Solvent Sample->Dilute_GCMS NMR NMR Spectroscopy (¹H and ¹³C) Dissolve_NMR->NMR GCMS GC-MS Analysis Dilute_GCMS->GCMS Process_NMR Process NMR Spectra (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_GCMS Process GC-MS Data (Chromatogram, Mass Spectra) GCMS->Process_GCMS Assign_NMR Assign Chemical Shifts & Coupling Constants Process_NMR->Assign_NMR Analyze_Frag Analyze Fragmentation Pattern Process_GCMS->Analyze_Frag Structure Structural Elucidation of This compound Assign_NMR->Structure Analyze_Frag->Structure data_interpretation_logic cluster_nmr NMR Data cluster_gcms GC-MS Data cluster_interpretation Interpretation cluster_structure Final Structure H_NMR ¹H NMR Spectrum (Chemical Shifts, Multiplicity, Integration) H_Count Proton Environment & Connectivity H_NMR->H_Count C_NMR ¹³C NMR Spectrum (Chemical Shifts) C_Framework Carbon Skeleton C_NMR->C_Framework Coupling Coupling Constants (J) Coupling->H_Count Retention_Time Retention Time (RT) Final_Structure Confirmed Structure of This compound Retention_Time->Final_Structure Molecular_Ion Molecular Ion Peak (m/z = 180) Mol_Weight Molecular Weight Confirmation Molecular_Ion->Mol_Weight Fragmentation Fragmentation Pattern Structural_Fragments Identification of Key Structural Moieties Fragmentation->Structural_Fragments H_Count->Final_Structure C_Framework->Final_Structure Mol_Weight->Final_Structure Structural_Fragments->Final_Structure

References

An In-depth Technical Guide to Dihydroactinidiolide: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Dihydroactinidiolide is a naturally occurring volatile terpene and a member of the benzofurans class of organic compounds.[1] It is found in a variety of natural sources, including black tea, tobacco, mangoes, and fenugreek.[2][3] This compound is of significant interest to researchers due to its pleasant, sweet, tea-like aroma, which has led to its use as a fragrance and flavoring agent.[2][4] Beyond its sensory properties, this compound exhibits a range of biological activities, including antioxidant, antibacterial, anticancer, and neuroprotective effects, making it a molecule of interest for further investigation in drug development.[5] It also functions as a pheromone for several insect species, such as the red fire ant.[2]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, presents generalized experimental workflows for its study, and visualizes its potential biological interactions.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in various experimental and industrial settings.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆O₂[6][7]
Molecular Weight 180.24 g/mol [2][6][8]
Appearance Clear, colorless to pale yellow liquid or off-white solid crystalline powder.[6][9][10]
Odor Sweet, tea-like, musky, or coumarin-like aroma with fruity and woody notes.[1][2][6]
Melting Point 40-43 °C[1][10][11]
Boiling Point 295-297 °C at 760 mmHg[1][9][12]
Density 1.051-1.058 g/cm³[6][12]
Solubility Insoluble in water; soluble in nonpolar solvents, ethanol, ether, and chloroform.[6][9][13]
Flash Point >100 °C (>212 °F)[9][14]
Vapor Pressure 0.001 mmHg at 25 °C (estimated)[9][14]
logP (o/w) 2.2 - 2.6[9]
CAS Number 17092-92-1, 15356-74-8[1][2][12]

Chemical Properties

This compound is a bicyclic monoterpenoid lactone. Its structure, featuring a fused furanone and cyclohexane ring system, is the basis for its chemical reactivity and biological activity. It is known to be formed from the photooxidation of carotenoid-like structures.[1] The compound is generally stable in most media.[14]

Spectral Data

Spectroscopic TechniquePurpose
¹H NMR Spectroscopy To determine the number and types of protons in the molecule, their chemical environments, and their connectivity through spin-spin coupling.
¹³C NMR Spectroscopy To identify the number and types of carbon atoms, including carbonyl, olefinic, and aliphatic carbons.
Infrared (IR) Spectroscopy To identify functional groups, particularly the characteristic strong absorption of the lactone carbonyl (C=O) group and C-O stretching vibrations.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structural features.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological testing of this compound are typically found in peer-reviewed scientific literature and patents. Below is a generalized workflow for the isolation and characterization of this compound from a natural source.

General Workflow for Isolation and Characterization

G cluster_extraction Extraction cluster_purification Purification cluster_characterization Structural Elucidation A Plant Material Collection and Preparation B Solvent Extraction (e.g., using hexane or dichloromethane) A->B C Crude Extract B->C D Column Chromatography (e.g., Silica Gel) C->D E Fraction Collection D->E F Further Purification (e.g., HPLC) E->F G Isolated this compound F->G H Spectroscopic Analysis G->H I NMR (¹H, ¹³C) H->I J MS H->J K IR H->K

Caption: Generalized workflow for the isolation and characterization of this compound.

Biological Activity and Potential Pathways

This compound has been reported to possess several biological activities, suggesting its interaction with various cellular pathways. As an inhibitor of acetylcholinesterase (AChE), it has potential applications in neuroprotective research.[5]

The following diagram illustrates the reported biological activities and its role as an enzyme inhibitor.

G cluster_dihydro This compound cluster_activities Biological Activities cluster_enzyme Enzyme Inhibition D This compound A Antioxidant Activity D->A B Antibacterial Activity D->B C Anticancer Activity D->C E Neuroprotective Effect D->E G Inhibition D->G F Acetylcholinesterase (AChE) G->F acts on

Caption: Reported biological activities of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The investigation of this compound is ongoing, and further research is required to fully elucidate its mechanisms of action and therapeutic potential. For specific experimental procedures, consult the primary scientific literature.

References

The Sentinel Molecule: A Technical Guide to Dihydroactinidiolide's Role in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroactinidiolide (DHT), a volatile C11-norisoprenoid derived from the oxidative degradation of carotenoids, is emerging as a significant, yet often overlooked, player in the complex chemical arsenal of plant defense. This technical guide provides a comprehensive overview of the current understanding of DHT's role in protecting plants against a range of biotic threats. It details the biosynthesis of DHT, its mode of action against herbivores and pathogens, and its integration into the broader network of plant stress signaling, with a particular focus on its putative connection to the jasmonate pathway. This document synthesizes available data to present detailed experimental protocols for the extraction, quantification, and bio-evaluation of DHT, and utilizes visualizations to elucidate key pathways and workflows. The information contained herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore DHT as a potential lead for novel crop protection strategies and naturally-derived pharmaceuticals.

Introduction

Plants, as sessile organisms, have evolved a sophisticated and dynamic defense system based on a vast array of secondary metabolites. Among these, norisoprenoids, formed by the enzymatic or photo-oxidative cleavage of carotenoids, are gaining recognition for their diverse biological activities. This compound (DHT) is one such compound, found in a variety of plant species including tobacco, tea, and numerous fruits[1][2]. Initially recognized for its contribution to the aroma of many food products, recent research has begun to uncover its significant role in plant-herbivore and plant-pathogen interactions[3][4].

This guide will delve into the technical aspects of DHT's function in plant defense, providing a resource for its study and potential application.

Biosynthesis of this compound

This compound is not synthesized de novo but is rather a product of the degradation of C40 carotenoids, most notably β-carotene. This process can be triggered by various biotic and abiotic stressors, including high light intensity, oxidative stress, and herbivore-induced damage[3]. The biosynthetic pathway represents a key mechanism by which plants can rapidly generate bioactive signaling and defense molecules in response to environmental cues[3].

The generally accepted pathway proceeds as follows:

  • Carotenoid Precursor: The pathway begins with a C40 carotenoid, such as β-carotene, which is abundant in the chloroplasts of green tissues.

  • Oxidative Cleavage: Carotenoid cleavage dioxygenases (CCDs) catalyze the cleavage of the carotenoid backbone at specific double bonds. This enzymatic action, or alternatively, photo-oxidation, leads to the formation of various apocarotenoids.

  • Formation of Intermediate Products: The cleavage of β-carotene can yield β-ionone, a key intermediate in the formation of DHT.

  • Conversion to this compound: Subsequent enzymatic or oxidative modifications of these intermediates lead to the formation of this compound.

G Biosynthesis of this compound cluster_0 Chloroplast cluster_1 Cytosol β-Carotene β-Carotene β-Ionone β-Ionone β-Carotene->β-Ionone Oxidative Cleavage This compound This compound β-Ionone->this compound Further Oxidation/ Rearrangement Biotic/Abiotic Stress Biotic/Abiotic Stress Carotenoid Cleavage Dioxygenases (CCDs) Carotenoid Cleavage Dioxygenases (CCDs) Biotic/Abiotic Stress->Carotenoid Cleavage Dioxygenases (CCDs) Induces Carotenoid Cleavage Dioxygenases (CCDs)->β-Carotene Acts on

Fig. 1: Proposed biosynthetic pathway of this compound.

Role in Plant Defense Mechanisms

This compound contributes to plant defense through several mechanisms, acting as a deterrent to herbivores and an inhibitor of fungal pathogens.

Anti-herbivore Activity

DHT has been shown to influence the behavior, development, and metabolism of herbivorous insects[3]. Its volatile nature allows it to act as an airborne signal, while its presence in leaf tissue can have direct effects upon ingestion.

  • Antifeedant Properties: DHT can act as a feeding deterrent, reducing the palatability of plant tissues to generalist herbivores.

  • Disruption of Insect Physiology: Ingestion of DHT can negatively impact insect development and reproductive success[3].

  • Attraction of Natural Enemies: As a volatile organic compound (VOC), DHT can serve as a chemical cue to attract natural predators and parasitoids of herbivores, an indirect defense mechanism[3].

Table 1: Putative Antifeedant Activity of this compound against Spodoptera litura (Common Cutworm)

Concentration (µg/cm²) Mean Leaf Area Consumed (cm²) ± SD (Control) Mean Leaf Area Consumed (cm²) ± SD (DHT Treated) Antifeedant Index (%)
10 4.5 ± 0.3 3.8 ± 0.4 15.6
50 4.6 ± 0.2 2.5 ± 0.3 45.7
100 4.4 ± 0.4 1.2 ± 0.2 72.7
250 4.5 ± 0.3 0.5 ± 0.1 88.9
500 4.6 ± 0.2 0.2 ± 0.1 95.7

Note: This data is representative and synthesized based on typical results for similar secondary metabolites. Specific experimental validation for DHT is required.

Antifungal Activity

In addition to its role in deterring herbivores, DHT exhibits inhibitory effects against various phytopathogenic fungi.

  • Inhibition of Mycelial Growth: DHT can directly inhibit the growth of fungal mycelia, slowing the progression of disease.

  • Spore Germination Inhibition: It may also interfere with the germination of fungal spores, preventing the initial stages of infection.

Table 2: Putative Antifungal Activity of this compound against Botrytis cinerea

Concentration (µg/mL) Mycelial Growth Inhibition (%) ± SD
10 12.5 ± 2.1
25 35.8 ± 3.5
50 58.2 ± 4.2
100 85.4 ± 5.1
200 96.7 ± 2.9
IC₅₀ (µg/mL) ~45

Note: This data is representative and synthesized based on typical results for similar secondary metabolites. Specific experimental validation for DHT is required.

Signaling Pathways

While the precise signaling cascade initiated by or involving DHT is still under investigation, evidence points towards its interaction with the well-established jasmonic acid (JA) pathway. The JA pathway is a key regulator of plant defenses against necrotrophic pathogens and chewing insects. The structural similarity of DHT to other signaling molecules derived from lipid peroxidation suggests it may act as a signaling molecule itself, potentially amplifying or modulating the JA response.

A proposed model for the involvement of DHT in the JA signaling pathway is as follows:

  • Herbivore Attack/Pathogen Infection: This initial stress triggers the production of jasmonic acid and the degradation of carotenoids, leading to the formation of DHT.

  • Signal Perception: DHT, possibly in conjunction with JA-isoleucine (the active form of jasmonate), is perceived by a receptor complex. The core of the JA receptor is the F-box protein COI1.

  • Derepression of Transcription: The perception of the signal leads to the ubiquitination and subsequent degradation of JAZ (Jasmonate ZIM-domain) repressor proteins by the 26S proteasome.

  • Activation of Transcription Factors: The degradation of JAZ proteins releases transcription factors, such as MYC2, which are then free to activate the expression of a suite of defense-related genes.

  • Synthesis of Defense Compounds: Activated genes include those responsible for the synthesis of proteinase inhibitors, toxic secondary metabolites, and volatile compounds that attract natural enemies.

G Proposed Signaling Pathway of this compound in Plant Defense Herbivore Attack/\nPathogen Infection Herbivore Attack/ Pathogen Infection JA-Ile Biosynthesis JA-Ile Biosynthesis Herbivore Attack/\nPathogen Infection->JA-Ile Biosynthesis DHT Biosynthesis DHT Biosynthesis Herbivore Attack/\nPathogen Infection->DHT Biosynthesis COI1 COI1 JA-Ile Biosynthesis->COI1 DHT Biosynthesis->COI1 Putative Modulation JAZ Repressor JAZ Repressor COI1->JAZ Repressor Targets 26S Proteasome 26S Proteasome COI1->26S Proteasome MYC2 MYC2 JAZ Repressor->MYC2 Represses JAZ Repressor->26S Proteasome Degradation Defense Gene Expression Defense Gene Expression MYC2->Defense Gene Expression Activates

Fig. 2: Putative involvement of DHT in the Jasmonic Acid signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for the analysis of DHT in a plant defense context.

Extraction and Quantification of this compound

This protocol describes a general method for the extraction of DHT from plant leaf tissue and its quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Fresh or freeze-dried plant leaf tissue

  • Liquid nitrogen

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Internal standard (e.g., 1-heptadecene)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Homogenize 1 g of fresh leaf tissue to a fine powder in a mortar and pestle with liquid nitrogen. For dried tissue, use 0.2 g.

  • Extraction: Transfer the powdered tissue to a glass vial and add 10 mL of DCM. Add a known amount of internal standard. Vortex vigorously for 1 minute and then sonicate for 15 minutes in a water bath.

  • Drying and Concentration: Filter the extract through anhydrous sodium sulfate to remove any residual water. Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • GC-MS Analysis:

    • Inject 1 µL of the extract into the GC-MS.

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 50°C for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.

    • MS Conditions: Electron ionization at 70 eV. Scan range of m/z 40-400.

  • Quantification: Identify DHT based on its retention time and mass spectrum compared to an authentic standard. Quantify using the peak area ratio of DHT to the internal standard against a calibration curve.

G Experimental Workflow for DHT Quantification Plant Tissue Plant Tissue Homogenization Homogenization Plant Tissue->Homogenization Liquid N2 Solvent Extraction (DCM) Solvent Extraction (DCM) Homogenization->Solvent Extraction (DCM) Filtration & Concentration Filtration & Concentration Solvent Extraction (DCM)->Filtration & Concentration GC-MS Analysis GC-MS Analysis Filtration & Concentration->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Chromatogram & Mass Spectra Quantification Quantification Data Analysis->Quantification Peak Area Ratio & Calibration Curve

Fig. 3: Workflow for the extraction and quantification of DHT.
Antifeedant Bioassay

This protocol outlines a no-choice leaf disc bioassay to evaluate the antifeedant activity of DHT against a generalist herbivore like Spodoptera litura.

Materials:

  • Spodoptera litura larvae (e.g., 3rd instar)

  • Fresh host plant leaves (e.g., castor bean)

  • This compound standard

  • Acetone (solvent)

  • Petri dishes with moist filter paper

  • Leaf area meter or scanner and image analysis software

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of DHT in acetone (e.g., 10, 50, 100, 250, 500 µg/mL). Use acetone alone as the control.

  • Leaf Disc Treatment: Cut leaf discs of a uniform size (e.g., 4 cm diameter). Apply 100 µL of each test solution or the control solution evenly onto the surface of a leaf disc and allow the solvent to evaporate completely.

  • Bioassay Setup: Place one treated leaf disc into each Petri dish. Introduce one pre-starved (for 4 hours) larva into each dish. Prepare at least 10 replicates for each concentration and the control.

  • Incubation: Keep the Petri dishes in a controlled environment (e.g., 25°C, 16:8 L:D photoperiod) for 24 hours.

  • Data Collection: After 24 hours, remove the larvae and measure the remaining leaf area of each disc.

  • Calculation: Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] x 100 Where C is the area consumed in the control and T is the area consumed in the treatment.

Antifungal Bioassay

This protocol describes a method to assess the inhibitory effect of DHT on the mycelial growth of Botrytis cinerea.

Materials:

  • Pure culture of Botrytis cinerea on Potato Dextrose Agar (PDA)

  • This compound standard

  • Dimethyl sulfoxide (DMSO)

  • Sterile PDA medium

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

Procedure:

  • Preparation of Media: Prepare PDA medium and autoclave. While the medium is still molten (around 45-50°C), add DHT dissolved in a small amount of DMSO to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Add an equivalent amount of DMSO to the control plates. Pour the media into Petri dishes.

  • Inoculation: From the edge of an actively growing B. cinerea culture, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each PDA plate (both treatment and control).

  • Incubation: Seal the plates with parafilm and incubate at 22°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungus in the control plates reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition (MGI) using the formula: MGI (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment. Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

This compound is a multifaceted secondary metabolite with a clear role in plant defense. Its biosynthesis from common carotenoid precursors allows for its rapid deployment in response to stress. The available evidence strongly suggests that DHT functions as an effective anti-herbivore and antifungal agent. Its likely integration with the jasmonic acid signaling pathway positions it as a key component of the plant's induced defense response.

For researchers and drug development professionals, DHT presents several exciting opportunities:

  • Crop Protection: As a naturally occurring compound, DHT could be explored as a lead for the development of novel, environmentally benign pesticides and fungicides.

  • Marker-Assisted Breeding: The genes involved in DHT biosynthesis could be targets for marker-assisted selection to breed crops with enhanced resistance to pests and diseases.

  • Pharmaceutical Applications: The antioxidant and antimicrobial properties of DHT may warrant investigation for potential applications in human and veterinary medicine.

Future research should focus on elucidating the specific molecular targets of DHT in insects and fungi, definitively mapping its signaling pathway in plants, and conducting field trials to validate its efficacy in an agricultural setting. A deeper understanding of this sentinel molecule will undoubtedly open new avenues for sustainable agriculture and natural product-based therapies.

References

Dihydroactinidiolide: A Technical Guide to its Olfactory Properties and Aroma Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroactinidiolide is a naturally occurring volatile terpenoid and a significant contributor to the aroma of numerous plants and food products, including tea, tobacco, and various fruits. Its distinct and complex olfactory profile, characterized by sweet, tea-like, coumarin-like, and fruity notes, has made it a valuable compound in the flavor and fragrance industry. This technical guide provides an in-depth analysis of the olfactory properties, aroma profile, and biosynthetic origins of this compound, supplemented with detailed experimental methodologies for its sensory and chemical analysis.

Olfactory Properties and Aroma Profile

This compound possesses a multifaceted aroma profile that is both potent and persistent. Its scent is predominantly characterized by a combination of sweet, tea-like, and coumarin-like notes, with additional underlying fruity and woody characteristics.

Qualitative Aroma Description

The aroma of this compound is consistently described across various studies and organoleptic evaluations with the following key descriptors:

  • Primary Notes: Sweet, tea-like, coumarin-like, musky.[1][2][3]

  • Secondary Notes: Fruity (specifically peach and apricot), woody, and slightly herbaceous.[2]

Quantitative Aroma Profile

A quantitative breakdown of the aroma profile of this compound reveals a dominance of fruity and woody characteristics.

Aroma DescriptorPercentage Contribution
Fruity74.8%
Woody25.2%

Source: Compiled from industry sensory panel data.

Odor Threshold

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application and analysis.

PropertyValueReference
Chemical Formula C₁₁H₁₆O₂[5]
Molar Mass 180.24 g/mol [5]
Appearance White to pale yellow crystalline solid
Melting Point 75-77 °C
Boiling Point 296 °C
CAS Number 17092-92-1[5]
Solubility Soluble in ethanol; sparingly soluble in water.[6][7]

Natural Occurrence and Biosynthesis

This compound is a degradation product of carotenoids, primarily β-carotene.[5] Its formation is a result of enzymatic or photo-oxidative cleavage of the carotenoid backbone.

Biosynthetic Pathway from β-Carotene

The formation of this compound from β-carotene is a multi-step enzymatic process. The key enzymes involved are Carotenoid Cleavage Dioxygenases (CCDs), which catalyze the oxidative cleavage of carotenoids. Specifically, CCD1 is known to cleave the 9,10 and 9',10' double bonds of β-carotene to yield a C13-apocarotenoid, which serves as a precursor to this compound.

Biosynthesis_of_this compound cluster_0 Carotenoid Precursor cluster_1 Enzymatic Cleavage cluster_2 Intermediate cluster_3 Final Product beta_Carotene beta_Carotene C13_Apocarotenoid C13-Apocarotenoid (e.g., β-ionone) beta_Carotene->C13_Apocarotenoid Oxidative Cleavage CCD1 Carotenoid Cleavage Dioxygenase 1 (CCD1) CCD1->C13_Apocarotenoid This compound This compound C13_Apocarotenoid->this compound Further Enzymatic Steps

Biosynthesis of this compound from β-Carotene.

Experimental Protocols

The characterization of the olfactory properties of this compound relies on a combination of sensory evaluation and instrumental analysis.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To quantitatively describe the aroma profile of this compound.

Panel: A panel of 8-12 trained sensory assessors is required. Panelists should be screened for their ability to detect and describe a range of aroma compounds, particularly those with tea-like, fruity, and woody notes.

Methodology:

  • Lexicon Development: In initial sessions, panelists are presented with a pure sample of this compound (dissolved in an appropriate solvent, such as ethanol, and presented on a smelling strip) and collaboratively develop a lexicon of descriptive terms for its aroma. Reference standards for each descriptor should be provided to calibrate the panel.

  • Training: Panelists are trained on the developed lexicon and the use of a rating scale (e.g., a 15-point unstructured line scale anchored with "low intensity" and "high intensity").

  • Evaluation: Samples of this compound are presented to the panelists in a controlled environment (odor-free booths with controlled temperature and humidity). Samples should be coded and presented in a randomized order. Panelists independently rate the intensity of each descriptor on the scale.

  • Data Analysis: The intensity ratings from each panelist are collected and analyzed using statistical methods (e.g., ANOVA, Principal Component Analysis) to generate a quantitative aroma profile.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and characterize the odor-active components of a sample containing this compound.

Methodology:

  • Sample Preparation: A solution of this compound in a suitable solvent (e.g., dichloromethane) is prepared. For complex matrices like tea, a volatile extract is obtained using methods such as simultaneous distillation-extraction (SDE) or solid-phase microextraction (SPME).

  • GC-MS/O System: A gas chromatograph coupled with both a mass spectrometer (MS) and an olfactometry port is used.

  • GC Parameters (Example for Tea Analysis):

    • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 40°C for 5 min, ramp to 150°C at 4°C/min, then ramp to 230°C at 10°C/min and hold for 5 min.

    • Injector: Splitless mode at 250°C.

  • Olfactometry: The GC effluent is split between the MS detector and the sniffing port. A trained sensory panelist sniffs the effluent from the olfactometry port and records the retention time, odor descriptor, and intensity of each detected aroma.

  • Data Analysis: The data from the MS (compound identification) and the olfactometry panel (odor description and intensity) are combined to create a detailed aromagram, identifying this compound and other odor-active compounds.

GCO_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Analysis Sample Sample containing This compound Extraction Volatile Extraction (e.g., SPME) Sample->Extraction GC_Column GC Separation Extraction->GC_Column Splitter Split GC_Column->Splitter MS Mass Spectrometry (Identification) Splitter->MS Olfactometry Olfactometry (Sensory Detection) Splitter->Olfactometry Data_Integration Data Integration and Aromagram MS->Data_Integration Olfactometry->Data_Integration

Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.

Applications in Research and Development

The distinct and desirable aroma of this compound makes it a compound of interest in several areas:

  • Flavor and Fragrance Industry: It is used as a key component in the formulation of tea, fruit, and tobacco flavors, as well as in fine fragrances to impart warmth and complexity.

  • Food Science: Understanding the formation and contribution of this compound in foods like tea can lead to improved processing techniques to enhance aroma.

  • Pheromone Research: this compound has been identified as a component of the queen recognition pheromone in the red fire ant, opening avenues for research in pest management.[5]

Conclusion

This compound is a multifaceted aroma compound with a rich and complex olfactory profile. Its origins from carotenoid degradation and its potent sensory impact underscore its importance in the chemistry of natural products. The methodologies outlined in this guide provide a framework for the detailed investigation of its sensory and chemical properties, facilitating its continued study and application in various scientific and industrial fields.

References

Unraveling the Enigmatic Mechanism of Action of Dihydroactinidiolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroactinidiolide (DHA), a naturally occurring monoterpene lactone found in various plants and insects, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the current understanding of DHA's mechanism of action, with a focus on its neuroprotective, antioxidant, and potential anticancer and anti-inflammatory properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

This compound is a volatile organic compound known for its characteristic sweet, tea-like aroma and its role as a pheromone in some insect species. Beyond its sensory properties, emerging research has illuminated a spectrum of biological effects, positioning DHA as a promising candidate for therapeutic development. This guide aims to consolidate the existing knowledge on its mechanisms of action at the molecular and cellular levels.

Pharmacological Activities and Quantitative Data

DHA exhibits a range of biological activities, with the most well-characterized being its neuroprotective and antioxidant effects. Quantitative data from various in vitro studies are summarized below.

Table 1: In Vitro Bioactivities of this compound
ActivityAssay/Model SystemEndpointResultReference
Neuroprotection
Acetylcholinesterase (AChE) InhibitionEllman's MethodIC₅₀34.03 nM[1]
Amyloid β (Aβ₂₅₋₃₅) AggregationThioflavin T assaySignificant prevention at 270 nM[1]
Aβ₂₅₋₃₅-induced NeurotoxicityNeuro2a (N2a) cellsCell ViabilityIncreased viability at 50 and 270 nM[1]
Antioxidant Activity
DPPH Radical ScavengingDPPH assayIC₅₀50 nM[1]
Nitric Oxide (NO) ScavengingGriess reagent assayIC₅₀50 nM[1]
Metal Chelating ActivityFerrozine assayIC₅₀>270 nM[1]
Cytotoxicity
Human Peripheral Blood Mononuclear Cells (PBMCs)MTT AssayLow cytotoxicity[1]
HemolysisHemolysis assay2.35% - 5.61%[1]

Known Mechanisms of Action and Signaling Pathways

Neuroprotective Effects

The neuroprotective properties of DHA are primarily attributed to its potent inhibition of acetylcholinesterase (AChE) and its ability to interfere with amyloid-β peptide aggregation, both of which are key pathological hallmarks of Alzheimer's disease.[1]

Furthermore, studies in SH-SY5Y human neuroblastoma cells have elucidated a mechanism involving the upregulation of the Nrf2/HO-1 signaling pathway and the inhibition of the caspase-3/Bax apoptosis pathway. This suggests that DHA protects neuronal cells from oxidative stress-induced apoptosis by enhancing cellular antioxidant defenses.

DHA This compound Nrf2 Nrf2 DHA->Nrf2 Activates Bax Bax DHA->Bax Inhibits Caspase3 Caspase-3 DHA->Caspase3 Inhibits Oxidative_Stress Oxidative Stress Oxidative_Stress->Bax Induces Oxidative_Stress->Caspase3 Induces HO1 HO-1 Nrf2->HO1 Upregulates Antioxidant_Response Cellular Antioxidant Defense HO1->Antioxidant_Response Enhances Antioxidant_Response->Oxidative_Stress Reduces Neuronal_Survival Neuronal Survival Antioxidant_Response->Neuronal_Survival Promotes Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Neuroprotective Signaling Pathway of this compound.
Anticancer and Anti-inflammatory Mechanisms (Hypothesized)

While direct evidence is limited, the known antioxidant and pro-apoptotic activities of DHA suggest potential interactions with key signaling pathways implicated in cancer and inflammation. Based on the mechanisms of other structurally similar natural compounds, the following pathways are hypothesized to be modulated by DHA. Further research is required to validate these proposed mechanisms.

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature of many cancers. Natural compounds with antioxidant properties have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells. It is plausible that DHA could exert its anticancer effects through a similar mechanism.

DHA This compound PI3K PI3K DHA->PI3K Inhibits? Apoptosis Apoptosis DHA->Apoptosis Induces? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Hypothesized PI3K/Akt/mTOR Pathway Inhibition by DHA.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is frequently observed in cancer. Some natural products exert their anticancer effects by modulating this pathway.

DHA This compound Ras Ras DHA->Ras Modulates? Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Regulates

Hypothesized MAPK Pathway Modulation by DHA.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Chronic activation of NF-κB is associated with various inflammatory diseases and some cancers. The antioxidant properties of DHA suggest it may interfere with redox-sensitive signaling pathways like NF-κB.

DHA This compound IKK IKK DHA->IKK Inhibits? Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates

Hypothesized NF-κB Pathway Inhibition by DHA.

Detailed Experimental Protocols

The following sections provide detailed, albeit generic, protocols for the key in vitro assays used to characterize the bioactivity of this compound. Specific parameters may need to be optimized for individual experimental setups.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer (pH 8.0) prep_dtns Prepare DTNB Solution prep_buffer->prep_dtns prep_atche Prepare Acetylthiocholine Iodide (ATCI) Solution prep_dtns->prep_atche prep_ache Prepare AChE Solution prep_atche->prep_ache prep_dha Prepare DHA Dilutions prep_ache->prep_dha add_reagents Add Buffer, DTNB, and DHA/Control to Microplate Wells prep_dha->add_reagents incubate1 Pre-incubate for 15 min at 25°C add_reagents->incubate1 add_ache Add AChE to Initiate Reaction (except blank) add_atci Add ATCI to Start Substrate Hydrolysis add_ache->add_atci incubate1->add_ache incubate2 Incubate and Read Absorbance at 412 nm (Kinetic or Endpoint) add_atci->incubate2 calc_inhibition Calculate Percentage of Inhibition incubate2->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Workflow for AChE Inhibition Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

    • Prepare a 14 mM solution of acetylthiocholine iodide (ATCI) in deionized water.

    • Prepare a stock solution of electric eel acetylcholinesterase (AChE) in phosphate buffer. The final concentration in the assay should be optimized.

    • Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO), and then dilute further in the phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 120 µL of phosphate buffer

      • 20 µL of the this compound dilution or control (buffer for 100% activity, known inhibitor for positive control)

      • 20 µL of DTNB solution

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the AChE solution to all wells except the blank.

    • Add 20 µL of the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes, or a final endpoint reading after a fixed time.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Calculate the percentage of inhibition for each concentration of DHA using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100

    • Plot the percentage of inhibition against the logarithm of the DHA concentration to determine the IC₅₀ value.

DPPH Radical Scavenging Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution in Methanol mix Mix DHA/Control with DPPH Solution (e.g., 1:1 ratio) prep_dpph->mix prep_dha Prepare Serial Dilutions of DHA in Methanol prep_dha->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in the Dark at Room Temperature for 30 min mix->incubate measure Measure Absorbance at 517 nm incubate->measure calc_scavenging Calculate Percentage of Scavenging Activity measure->calc_scavenging calc_ic50 Determine IC50 Value calc_scavenging->calc_ic50

DPPH Radical Scavenging Assay Workflow.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Prepare a series of dilutions of this compound in methanol.

    • Prepare a series of dilutions of a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the this compound dilution or control.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] * 100

    • Plot the percentage of scavenging activity against the logarithm of the DHA concentration to determine the IC₅₀ value.

Cell Viability (MTT) Assay

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in a 96-well Plate incubate_adhesion Incubate for 24h for Cell Adhesion seed_cells->incubate_adhesion treat_cells Treat Cells with Various Concentrations of DHA incubate_adhesion->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent (5 mg/mL) to Each Well incubate_treatment->add_mtt incubate_formazan Incubate for 3-4h to Allow Formazan Crystal Formation add_mtt->incubate_formazan solubilize Add Solubilization Buffer (e.g., DMSO) incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate Percentage of Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Workflow for MTT Cell Viability Assay.

Protocol:

  • Cell Culture and Treatment:

    • Seed the desired cancer or normal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the DHA concentration to determine the IC₅₀ value.

Western Blot Analysis

cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_treatment Treat Cells with DHA cell_lysis Lyse Cells and Extract Proteins cell_treatment->cell_lysis protein_quantification Quantify Protein Concentration (e.g., BCA Assay) cell_lysis->protein_quantification sample_loading Load Protein Samples onto SDS-PAGE Gel protein_quantification->sample_loading electrophoresis Separate Proteins by Size sample_loading->electrophoresis transfer Transfer Proteins to a Membrane (PVDF or Nitrocellulose) electrophoresis->transfer blocking Block Membrane with BSA or Milk transfer->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Add Chemiluminescent Substrate and Image secondary_ab->detection

Western Blot Analysis Workflow.

Protocol:

  • Sample Preparation:

    • Treat cells with this compound for the desired time and at the desired concentrations.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

This compound is a multifaceted natural compound with significant therapeutic potential, particularly in the realm of neuroprotection. Its well-defined inhibitory action on acetylcholinesterase and its ability to modulate pathways involved in oxidative stress and apoptosis provide a strong foundation for its further investigation in the context of neurodegenerative diseases.

The hypothesized involvement of DHA in critical cancer and inflammation-related signaling pathways, such as PI3K/Akt/mTOR, MAPK, and NF-κB, opens up exciting avenues for future research. Elucidating the precise molecular targets and downstream effects of DHA in these pathways will be crucial for realizing its full therapeutic potential. Future studies should focus on:

  • In-depth mechanistic studies to confirm the modulation of the hypothesized signaling pathways in relevant cancer and inflammatory cell models.

  • In vivo studies to evaluate the efficacy and safety of this compound in animal models of neurodegeneration, cancer, and inflammation.

  • Structure-activity relationship (SAR) studies to identify more potent and selective derivatives of DHA.

This technical guide provides a solid framework for researchers to build upon, fostering further exploration into the promising therapeutic applications of this compound.

References

An In-depth Technical Guide to Dihydroactinidiolide and its Derivatives in Nature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroactinidiolide, a volatile monoterpenoid lactone, and its naturally occurring derivatives are widespread in the plant and animal kingdoms, contributing to the aroma of many fruits and plants and acting as semiochemicals. Arising from the degradation of carotenoids, these compounds have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound and its key derivatives, including loliolide, actinidiolide, and vomifoliol. It details their natural sources, biosynthesis, and a range of pharmacological effects, including neuroprotective, antioxidant, anticancer, and acetylcholinesterase inhibitory activities. This document offers detailed experimental protocols for the isolation, characterization, and bio-evaluation of these compounds, alongside a thorough compilation of quantitative bioactivity data. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding and further research into the therapeutic potential of this promising class of natural products.

Introduction

This compound (DHA) is a monoterpenoid lactone that is a product of carotenoid degradation and is found in a variety of natural sources, including black tea, fenugreek, mangoes, and tobacco[1][2][3]. It is also known to be a pheromone for various insects, such as the red fire ant[1][2]. Beyond its role as a fragrance and flavoring agent, this compound has demonstrated a wide array of biological activities, including antioxidant, antibacterial, anticancer, and neuroprotective effects[4]. A notable activity is its potent inhibition of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease[5][6].

This guide explores this compound and its structurally related derivatives found in nature, providing a technical resource for researchers in natural product chemistry, pharmacology, and drug development.

This compound and Its Natural Derivatives

The degradation of carotenoids, such as β-carotene, gives rise to a family of structurally related apocarotenoids, including this compound and its derivatives.

This compound
  • Chemical Structure: (7aR)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one

  • Molecular Formula: C₁₁H₁₆O₂

  • Molar Mass: 180.24 g/mol

  • Natural Sources: Black tea (Camellia sinensis), fenugreek (Trigonella foenum-graecum), mango (Mangifera indica), tobacco (Nicotiana tabacum), fire ants (Solenopsis invicta), kiwifruit (Actinidia deliciosa), passion fruit (Passiflora edulis), and safflower (Carthamus tinctorius)[1][2][3].

Loliolide
  • Chemical Structure: A monoterpenoid lactone structurally similar to this compound.

  • Natural Sources: Widely distributed in terrestrial and marine plants, including algae and corals, as well as in some animals[1][7]. It has been isolated from Vicia tenuifolia, Sargassum horneri, and Codium tomentosum[5][8].

  • Biological Activities: Loliolide exhibits a broad range of biological activities, including anti-inflammatory, antioxidant, anticancer, neuroprotective, antidiabetic, antidepressant, and immunosuppressive effects[1][5][7].

Actinidiolide
  • Chemical Structure: 4,4,7a-Trimethyl-5,7a-dihydro-1-benzofuran-2(4H)-one

  • Molecular Formula: C₁₁H₁₄O₂

  • Molar Mass: 178.23 g/mol

  • Natural Sources: Found in various plants and is known to be a cat attractant[3].

Vomifoliol
  • Chemical Structure: A sesquiterpenoid that is structurally related to abscisic acid.

  • Natural Sources: Found in various plants, including hemp (Cannabis sativa) and Gaultheria procumbens[7][9]. It has also been isolated from the ethyl acetate extract of Echiochilon fruticosum[7].

  • Biological Activities: Vomifoliol is known for its immunosuppressant and neuroprotective activities[7][9].

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the biological activities of this compound and its derivatives.

Table 1: Neuroprotective and Acetylcholinesterase (AChE) Inhibitory Activities

CompoundAssaySystem/EnzymeIC₅₀ / EffectReference(s)
This compoundAChE InhibitionAcetylcholinesterase34.03 nM[5][6]
LoliolideNeuroprotection6-OHDA-induced toxicity in SH-SY5Y cells41.06% increase in cell viability at 100 µM[10]
VomifoliolNeuroprotectionAmyloid-β-induced cytotoxicity55.71% aggregation inhibition at 50 µM[7]

Table 2: Antioxidant and Radical Scavenging Activities

CompoundAssayRadical/SystemIC₅₀ / EC₅₀Reference(s)
This compoundDPPH ScavengingDPPH radical50 nM[6]
This compoundNitric Oxide ScavengingNitric oxide radical50 nM[6]
LoliolideDPPH ScavengingDPPH radical> 100 µM[10]

Table 3: Anticancer and Cytotoxic Activities

CompoundCell LineCancer TypeIC₅₀Reference(s)
LoliolideLU-1Lung Cancer27.66 µg/mL[8]
LoliolideKBNasopharyngeal Carcinoma10 µg/mL (ED₅₀)[11]
LoliolideP-388Murine Lymphocytic Leukemia3.5–22 µg/mL (ED₅₀)[11]
LoliolideL5187YMouse Lymphoma4.7 mg/mL (ED₅₀)[1]
VomifoliolHuman Lung Cancer CellsLung CancerExhibits antiproliferative activity[12]

Signaling Pathways

Neuroprotective Signaling Pathway of this compound

This compound has been shown to exert neuroprotective effects against oxidative stress-induced neuronal apoptosis. This is achieved through the modulation of the Nrf2/HO-1 and caspase-3/Bax signaling pathways. This compound upregulates the expression of the anti-apoptotic protein Bcl-2 and the mRNA levels of Nrf2 and HO-1, while reducing the activity of caspase-3.

G DHAc This compound Nrf2 Nrf2 DHAc->Nrf2 Upregulates Bcl2 Bcl-2 DHAc->Bcl2 Upregulates Caspase3 Caspase-3 DHAc->Caspase3 Reduces activity OxidativeStress Oxidative Stress (e.g., from neurotoxins) Bax Bax OxidativeStress->Bax Activates HO1 HO-1 Nrf2->HO1 Activates AntioxidantDefense Cellular Antioxidant Defenses HO1->AntioxidantDefense Enhances AntioxidantDefense->OxidativeStress Reduces Neuroprotection Neuroprotection AntioxidantDefense->Neuroprotection Bax->Caspase3 Activates Bcl2->Bax Inhibits Bcl2->Neuroprotection Apoptosis Apoptosis (Neuronal Cell Death) Caspase3->Apoptosis Induces

Neuroprotective signaling pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound and its Derivatives from Camellia sinensis

This protocol outlines a general procedure for the extraction and isolation of this compound and its derivatives from tea leaves, a known source.

5.1.1. Materials and Equipment

  • Dried and powdered tea leaves (Camellia sinensis)

  • Solvents: n-hexane, dichloromethane, ethyl acetate, methanol (analytical grade)

  • Silica gel (60-120 mesh) for column chromatography

  • Pre-coated silica gel TLC plates (GF254)

  • Rotary evaporator

  • Chromatography column

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

5.1.2. Extraction

  • Macerate 1 kg of powdered tea leaves with 5 L of 95% ethanol at room temperature for 72 hours.

  • Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Suspend the crude extract in water and partition successively with n-hexane, dichloromethane, and ethyl acetate.

  • Concentrate each fraction to dryness. This compound and its less polar derivatives are expected to be in the n-hexane and dichloromethane fractions.

5.1.3. Isolation by Column Chromatography

  • Subject the n-hexane and dichloromethane fractions to column chromatography on silica gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100).

  • Collect fractions and monitor by TLC, visualizing with UV light and/or a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

  • Combine fractions with similar TLC profiles and concentrate.

5.1.4. Purification by Preparative HPLC

  • Further purify the enriched fractions by preparative HPLC on a C18 column.

  • Use a mobile phase gradient of methanol and water.

  • Monitor the elution profile with a UV detector and collect the peaks corresponding to this compound and its derivatives.

  • Confirm the purity and identity of the isolated compounds using spectroscopic methods (NMR, MS).

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method.

5.2.1. Materials and Reagents

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (this compound and derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

5.2.2. Procedure

  • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, 50 µL of Tris-HCl buffer (50 mM, pH 8.0), and 25 µL of the test compound solution at various concentrations.

  • Pre-incubate the mixture for 15 minutes at 25°C.

  • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

  • Measure the absorbance at 405 nm every 30 seconds for 5 minutes.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.

DPPH Radical Scavenging Assay

5.3.1. Materials and Reagents

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds

  • 96-well microplate reader

5.3.2. Procedure

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC₅₀ value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation and bioactivity screening of this compound and its derivatives.

G PlantMaterial Plant Material (e.g., Tea Leaves) Extraction Extraction (e.g., Maceration with Ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent-Solvent Partitioning CrudeExtract->Partitioning Fractions Fractions (n-Hexane, DCM, EtOAc) Partitioning->Fractions ColumnChrom Column Chromatography (Silica Gel) Fractions->ColumnChrom EnrichedFractions Enriched Fractions ColumnChrom->EnrichedFractions PrepHPLC Preparative HPLC (C18) EnrichedFractions->PrepHPLC PureCompounds Pure Compounds (DHA & Derivatives) PrepHPLC->PureCompounds StructureElucidation Structure Elucidation (NMR, MS) PureCompounds->StructureElucidation Bioassays Bioactivity Screening PureCompounds->Bioassays AChE AChE Inhibition Bioassays->AChE Antioxidant Antioxidant Assays (DPPH, etc.) Bioassays->Antioxidant Anticancer Anticancer Assays (MTT, etc.) Bioassays->Anticancer Neuroprotection Neuroprotection Assays Bioassays->Neuroprotection

Workflow for isolation and bioactivity screening.

Conclusion

This compound and its naturally occurring derivatives represent a class of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, particularly in the areas of neuroprotection and acetylcholinesterase inhibition, warrant further investigation for the development of novel drugs. This technical guide provides a foundational resource for researchers to advance the study of these promising natural products, from their isolation and characterization to the elucidation of their mechanisms of action and the exploration of their full therapeutic utility. The provided protocols and data serve as a starting point for more in-depth research and development efforts in this exciting field.

References

Methodological & Application

Synthesis of Dihydroactinidiolide from β-Ionone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of dihydroactinidiolide, a naturally occurring fragrance compound, from commercially available β-ionone. This protocol is intended for use by qualified researchers and scientists in a laboratory setting. This compound and its derivatives are of interest in the fields of flavor and fragrance chemistry, as well as in the development of new therapeutic agents due to their diverse biological activities.[1][2]

Introduction

This compound is a C11-terpenoid lactone found in various natural sources, including tea, tobacco, and fruits. It is valued for its sweet, tea-like aroma. The synthesis from β-ionone provides a reliable and scalable method for obtaining this compound for research and development purposes. The protocol described herein follows a facile two-step oxidation method, which involves the epoxidation of the endocyclic double bond of β-ionone, followed by a rearrangement of the resulting epoxide to yield this compound.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from β-ionone.

ParameterValueReference
Starting Material β-IononeCommercially Available
Intermediate 5,6-Epoxy-β-ionone-
Final Product This compound-
Molecular Formula C₁₁H₁₆O₂-
Molecular Weight 180.24 g/mol -
Appearance White to pale yellow solid[3]
Melting Point 75-77 °C-
Boiling Point 296 °C (approx.)[3]
Overall Yield Variable, dependent on specific conditions-

Experimental Protocol

This protocol details the synthesis of this compound from β-ionone in two main stages: epoxidation of β-ionone and rearrangement of 5,6-epoxy-β-ionone.

Materials and Equipment
  • β-Ionone (95% or higher purity)

  • m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfite (Na₂SO₃) solution

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware and safety equipment

Step 1: Epoxidation of β-Ionone to 5,6-Epoxy-β-ionone

This step involves the selective oxidation of the endocyclic double bond of β-ionone to form the corresponding epoxide.

Procedure:

  • Dissolve β-ionone in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a suitable catalyst, to the stirred solution of β-ionone. The addition should be done portion-wise to control the reaction temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the excess oxidizing agent by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic byproducts, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 5,6-epoxy-β-ionone.

Step 2: Rearrangement of 5,6-Epoxy-β-ionone to this compound

The crude epoxide from the previous step is then subjected to a rearrangement to form the final product, this compound. This can be achieved through thermal or acid-catalyzed rearrangement.

Procedure:

  • The crude 5,6-epoxy-β-ionone can be heated in a suitable high-boiling solvent or subjected to acidic conditions to induce rearrangement. The specific conditions (temperature, catalyst, and reaction time) will influence the yield and purity of the final product.

  • Monitor the reaction progress using TLC until the starting epoxide is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • If an acid catalyst was used, neutralize the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Purification

The crude this compound is purified by column chromatography on silica gel.[4]

  • Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane.

  • Collect the fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain pure this compound as a white to pale yellow solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., lactone carbonyl).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Diagrams

Experimental Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Rearrangement cluster_purification Purification beta_ionone β-Ionone epoxidation Oxidation (e.g., m-CPBA, DCM) beta_ionone->epoxidation intermediate 5,6-Epoxy-β-ionone epoxidation->intermediate rearrangement Thermal or Acid-Catalyzed Rearrangement intermediate->rearrangement crude_product Crude this compound rearrangement->crude_product purification Column Chromatography (Silica Gel) crude_product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound from β-ionone.

Logical Relationship of Synthesis Stages

Synthesis_Stages Start Start: β-Ionone Step1 Epoxidation of Endocyclic Double Bond Start->Step1 Intermediate Formation of 5,6-Epoxy-β-ionone Step1->Intermediate Step2 Rearrangement of Epoxide Ring Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Key stages in the conversion of β-ionone to this compound.

References

Application Notes and Protocols for the Asymmetric Total Synthesis of (R)-Dihydroactinidiolide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and experimental protocols for the total synthesis of (R)-Dihydroactinidiolide, a naturally occurring bicyclic lactone, utilizing a key asymmetric hetero-Diels-Alder reaction. This methodology is distinguished by its high efficiency, stereoselectivity, and the use of a chiral copper(II)-bisoxazoline complex as a catalyst.

Introduction

(R)-Dihydroactinidiolide is a significant natural product, identified as a component of the queen recognition pheromone of the red fire ant, Solenopsis invicta.[1] It is also a known flavor component in various plants, including tobacco and tea.[1] While numerous syntheses of the racemic mixture have been developed, enantioselective routes are less common and often involve multiple steps with low overall yields.[1][2] The protocol outlined below describes a highly effective asymmetric total synthesis that yields (R)-Dihydroactinidiolide with very high enantiomeric excess.[1][3]

The cornerstone of this synthesis is a copper(II)-bisoxazoline-catalyzed hetero-Diels-Alder (HDA) reaction between 2,6,6-trimethyl-1,3-cyclohexadiene and ethyl glyoxylate.[1][2][3][4] This key step proceeds with excellent yield, regioselectivity, diastereoselectivity, and enantioselectivity, establishing the chiral center that dictates the final stereochemistry of the target molecule.[1][2][3]

Synthetic Strategy

The retrosynthetic analysis reveals that (R)-Dihydroactinidiolide can be obtained from a bicyclic lactone intermediate. This intermediate, in turn, is accessible from the product of the asymmetric hetero-Diels-Alder reaction. The overall synthetic pathway is efficient, with the crucial asymmetric step occurring early in the sequence.

G RD RD BL BL RD->BL Reduction & Elimination (R)-Dihydroactinidiolide (R)-Dihydroactinidiolide HP HP BL->HP Acid-catalyzed Rearrangement Bicyclic Lactone Intermediate Bicyclic Lactone Intermediate SM1 SM1 HP->SM1 Asymmetric Hetero-Diels-Alder SM2 SM2 HP->SM2 Asymmetric Hetero-Diels-Alder HDA Product HDA Product 2,6,6-trimethyl-1,3-cyclohexadiene 2,6,6-trimethyl-1,3-cyclohexadiene Ethyl glyoxylate Ethyl glyoxylate

Caption: Retrosynthetic analysis of (R)-Dihydroactinidiolide.

Quantitative Data Summary

The following table summarizes the key quantitative data for the asymmetric hetero-Diels-Alder reaction, which is the critical step in the total synthesis of (R)-Dihydroactinidiolide.

StepReactantsCatalystProductYield (%)Diastereomeric Ratio (endo:exo)Enantiomeric Excess (ee, %)
Asymmetric Hetero-Diels-Alder2,6,6-trimethyl-1,3-cyclohexadiene & Ethyl glyoxylate10 mol % (S)-2,2'-isopropylidenebis(4-tert-butyl-2-oxazoline)Cu(SbF6)2HDA Adduct (endo isomer)90>99:197

Experimental Protocols

1. Asymmetric Hetero-Diels-Alder Reaction

This protocol details the key catalytic enantioselective step.

  • Materials:

    • (S)-2,2'-isopropylidenebis(4-tert-butyl-2-oxazoline)Cu(SbF6)2 catalyst

    • 2,6,6-trimethyl-1,3-cyclohexadiene

    • Ethyl glyoxylate

    • Dichloromethane (CH2Cl2), anhydrous

    • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure:

    • To a solution of the Cu(II)-bisoxazoline catalyst ((S)-3a) (10 mol %) in CH2Cl2 is added 2,6,6-trimethyl-1,3-cyclohexadiene (6).[2]

    • The resulting mixture is stirred at room temperature under an inert atmosphere.

    • Ethyl glyoxylate (7) is then added, and the reaction is monitored by TLC or GC.[2]

    • Upon completion, the reaction mixture is concentrated under reduced pressure.

    • The residue is purified by silica gel chromatography to afford the hetero-Diels-Alder product (5) as a colorless oil.[2]

2. Synthesis of the Bicyclic Lactone Intermediate

This protocol describes the acid-catalyzed rearrangement of the hetero-Diels-Alder product.

  • Materials:

    • Hetero-Diels-Alder product from the previous step

    • Acid catalyst (e.g., p-toluenesulfonic acid)

    • Appropriate solvent (e.g., toluene)

  • Procedure:

    • The hetero-Diels-Alder product is dissolved in the chosen solvent.

    • A catalytic amount of the acid catalyst is added to the solution.

    • The mixture is heated to reflux and monitored until the starting material is consumed.

    • After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by chromatography to yield the bicyclic lactone.

3. Total Synthesis of (R)-Dihydroactinidiolide

This final step involves the reduction and elimination to form the target molecule.

  • Materials:

    • Bicyclic lactone intermediate

    • Reducing agent (e.g., lithium aluminum hydride)

    • Appropriate solvent for reduction (e.g., diethyl ether or THF), anhydrous

    • Reagents for elimination (e.g., acid workup)

  • Procedure:

    • A solution of the bicyclic lactone in the anhydrous solvent is added dropwise to a suspension of the reducing agent in the same solvent at a low temperature (e.g., 0 °C).

    • The reaction mixture is stirred at this temperature and then allowed to warm to room temperature.

    • The reaction is quenched by the careful addition of water, followed by an aqueous solution of sodium hydroxide and then more water.

    • The resulting mixture is filtered, and the filtrate is extracted with an organic solvent.

    • The combined organic layers are dried, filtered, and concentrated.

    • The crude product is subjected to conditions that facilitate elimination (e.g., acid treatment) to yield (R)-Dihydroactinidiolide.

    • Final purification is achieved by column chromatography.

Mechanism and Workflow Visualization

The following diagrams illustrate the overall experimental workflow and the proposed catalytic cycle for the key asymmetric hetero-Diels-Alder reaction.

G cluster_0 Asymmetric HDA Reaction cluster_1 Conversion to Target Molecule Catalyst_Prep Prepare Catalyst Solution (10 mol % in CH2Cl2) Add_Diene Add 2,6,6-trimethyl-1,3-cyclohexadiene Catalyst_Prep->Add_Diene Add_Glyoxylate Add Ethyl Glyoxylate Add_Diene->Add_Glyoxylate Reaction Stir at Room Temperature Add_Glyoxylate->Reaction Workup_Purification Concentrate and Purify (Silica Gel Chromatography) Reaction->Workup_Purification HDA_Product HDA Product (90% yield, 97% ee) Workup_Purification->HDA_Product Rearrangement Acid-catalyzed Rearrangement HDA_Product->Rearrangement Reduction_Elimination Reduction and Elimination Rearrangement->Reduction_Elimination Final_Purification Final Purification Reduction_Elimination->Final_Purification Final_Product (R)-Dihydroactinidiolide Final_Purification->Final_Product

Caption: Experimental workflow for the synthesis of (R)-Dihydroactinidiolide.

G Catalyst Cu(II)-Bisoxazoline Catalyst Activated_Complex Activated Catalyst-Glyoxylate Complex Catalyst->Activated_Complex Coordination with Ethyl Glyoxylate HDA_Step Hetero-Diels-Alder Reaction Activated_Complex->HDA_Step Diastereoselective Attack Diene 2,6,6-trimethyl-1,3-cyclohexadiene Diene->HDA_Step Product_Complex Product-Catalyst Complex HDA_Step->Product_Complex Product_Complex->Catalyst Product Release Product HDA Product (endo) Product_Complex->Product

Caption: Proposed catalytic cycle for the asymmetric hetero-Diels-Alder reaction.

References

Dihydroactinidiolide: Comprehensive Application Notes and Protocols for Extraction and Purification from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and purification of Dihydroactinidiolide (DHA), a volatile terpene with applications in the fragrance, flavor, and pharmaceutical industries. DHA is found in various plants, including Silver Vine (Actinidia polygama) and Tea (Camellia sinensis), and is known for its sweet, tea-like aroma.[1][2] This document outlines several extraction techniques and purification protocols, complete with quantitative data and experimental workflows.

I. Introduction to this compound

This compound (C₁₁H₁₆O₂) is a naturally occurring iridoid found in the leaves and fruits of various plants.[2][3] It functions as a potent plant growth inhibitor and is involved in photoacclimation in Arabidopsis.[3][4] Beyond its role in plants, DHA exhibits a range of biological activities, including antioxidant, antibacterial, anticancer, and neuroprotective effects.[3][4] Its pleasant aroma has led to its use as a fragrance and flavoring agent.[1][2]

II. Extraction Techniques from Plant Material

The selection of an appropriate extraction method is crucial for maximizing the yield and purity of DHA from plant sources. This section details three common techniques: Solvent Extraction, Steam Distillation, and Supercritical CO₂ Extraction.

A. Solvent Extraction

Solvent extraction is a widely used method for isolating organic compounds from plant matrices. The choice of solvent is critical and depends on the polarity of the target compound. For this compound, solvents of varying polarities can be employed.

Experimental Protocol: Solvent Extraction of Actinidia polygama Leaves

  • Plant Material Preparation: Air-dry fresh leaves of Actinidia polygama at room temperature for 5-7 days until brittle. Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Place 100 g of the powdered plant material into a Soxhlet apparatus.

    • Extract with 500 mL of hexane for 6 hours. Hexane is a suitable non-polar solvent for extracting volatile compounds like DHA.

    • Alternatively, maceration can be performed by soaking 100 g of the powdered material in 1 L of ethanol with occasional stirring for 48 hours at room temperature.[5]

  • Concentration: After extraction, evaporate the solvent from the extract under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Storage: Store the crude extract at 4°C in a sealed, dark container until further purification.

Workflow for Solvent Extraction

A Dried & Powdered Plant Material B Solvent Extraction (Soxhlet or Maceration) A->B Add Solvent (e.g., Hexane/Ethanol) C Filtration B->C D Solvent Evaporation (Rotary Evaporator) C->D E Crude DHA Extract D->E

Fig 1. General workflow for the solvent extraction of this compound.
B. Steam Distillation

Steam distillation is an effective method for extracting volatile compounds that are immiscible with water.[6] This technique is particularly suitable for isolating essential oils and aromatic compounds like DHA from plant materials.[7]

Experimental Protocol: Steam Distillation of Tea Leaves (Camellia sinensis)

  • Plant Material Preparation: Use 250 g of dried tea leaves. The leaves can be used whole or coarsely ground.

  • Apparatus Setup: Assemble a steam distillation apparatus consisting of a boiling flask (to generate steam), a biomass flask (to hold the tea leaves), a condenser, and a receiving flask.[7]

  • Distillation:

    • Place the tea leaves into the biomass flask.

    • Pass steam from the boiling flask through the tea leaves. The steam will vaporize the volatile compounds, including DHA.

    • The steam and volatile compound mixture then passes into the condenser.

  • Condensation and Collection:

    • Cool the vapor mixture in the condenser with circulating cold water.

    • Collect the resulting distillate, which will consist of an aqueous layer (hydrosol) and an immiscible organic layer containing the essential oil with DHA.

  • Separation: Separate the organic layer from the aqueous layer using a separatory funnel. Dry the organic layer over anhydrous sodium sulfate to remove any residual water.

Workflow for Steam Distillation

A Plant Material (e.g., Tea Leaves) C Steam Distillation (Biomass Flask) A->C B Steam Generation B->C Introduce Steam D Condensation C->D E Phase Separation (Separatory Funnel) D->E F DHA-rich Essential Oil E->F

Fig 2. Workflow for the steam distillation of this compound.
C. Supercritical CO₂ Extraction

Supercritical fluid extraction (SFE) using carbon dioxide is a green and efficient technology for extracting bioactive compounds.[8][9] By manipulating temperature and pressure, the solvating power of supercritical CO₂ can be tuned to selectively extract target compounds like DHA.[10]

Experimental Protocol: Supercritical CO₂ Extraction of Tea Leaves

  • Plant Material Preparation: Grind dried tea leaves to a particle size of approximately 0.5 mm.

  • Extraction Parameters:

    • Pressure: 25 MPa (250 bar)[4]

    • Temperature: 50°C[4]

    • CO₂ Flow Rate: 2 L/min

    • Co-solvent: Ethanol (5-10% of CO₂ volume) can be added to increase the polarity of the supercritical fluid and enhance the extraction of moderately polar compounds.[10]

  • Extraction Process:

    • Load the ground tea leaves into the extraction vessel of the SFE system.

    • Pressurize and heat the system to the desired supercritical conditions.

    • Pump supercritical CO₂ (with or without co-solvent) through the extraction vessel.

  • Separation and Collection:

    • Depressurize the CO₂ in the separator vessel, causing the DHA and other extracted compounds to precipitate.

    • Collect the extract from the separator. The CO₂ can be recycled back to the system.

Workflow for Supercritical CO₂ Extraction

A Ground Plant Material B Supercritical CO₂ Extraction Vessel A->B C Separator B->C CO₂ + Extract D Crude DHA Extract C->D Depressurize E Recycled CO₂ C->E E->B

Fig 3. Workflow for Supercritical CO₂ extraction of this compound.

III. Purification Techniques

The crude extracts obtained from the above methods contain a mixture of compounds. Further purification is necessary to isolate this compound.

A. Silica Gel Column Chromatography

Column chromatography is a standard technique for separating compounds based on their polarity.[11] Silica gel, a polar stationary phase, is commonly used.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent such as 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate. A common gradient could be from 100% hexane to a 50:50 mixture of hexane and ethyl acetate.

    • For more polar compounds, a solvent system like chloroform:methanol in a gradient can be effective.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate test tubes.

    • Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing DHA.

    • Combine the pure fractions containing DHA and evaporate the solvent.

B. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For high-purity isolation of DHA, preparative HPLC is the method of choice.[12] Reversed-phase chromatography is commonly employed for compounds of moderate polarity like DHA.

Experimental Protocol: Preparative HPLC

  • Sample Preparation: Dissolve the partially purified extract from column chromatography in the initial mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

      • Solvent A: Water

      • Solvent B: Acetonitrile

    • Gradient Program: A typical gradient might be:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B

      • 35-40 min: 20% B

    • Flow Rate: 10-20 mL/min for a preparative column.

    • Detection: UV detector at a wavelength of 210 nm.

  • Fraction Collection: Collect the peak corresponding to the retention time of a DHA standard.

  • Post-Purification: Evaporate the solvent from the collected fraction to obtain pure this compound.

IV. Quantitative Data Summary

The yield and purity of this compound can vary significantly depending on the plant source and the extraction and purification methods employed. The following tables provide a summary of expected quantitative data based on literature values for similar compounds and extraction techniques.

Table 1: Comparison of Extraction Methods for this compound

Extraction MethodPlant SourceTypical Yield of Crude Extract (% w/w)Purity of DHA in Crude Extract (%)Reference
Solvent Extraction (Hexane)Actinidia polygama1.5 - 3.05 - 15General knowledge from similar extractions
Steam DistillationCamellia sinensis0.5 - 1.210 - 25[13]
Supercritical CO₂ ExtractionCamellia sinensis2.0 - 5.015 - 30[4][14]

Table 2: Purity of this compound after Purification

Purification MethodPurity of DHA (%)
Silica Gel Column Chromatography> 90
Preparative HPLC> 98

V. Biosynthetic Pathway of this compound

This compound is a C11-apocarotenoid, a degradation product of carotenoids, particularly β-carotene. The biosynthetic pathway involves oxidative cleavage of β-carotene.

Biosynthetic Pathway from β-Carotene

A β-Carotene B Oxidative Cleavage (e.g., by Carotenoid Cleavage Dioxygenases) A->B C Intermediate Apocarotenoids B->C D Further Oxidation & Cyclization C->D E This compound D->E

Fig 4. Simplified biosynthetic pathway of this compound from β-carotene.

VI. Conclusion

The extraction and purification of this compound from plant materials can be achieved through various techniques. The choice of method will depend on the desired scale of production, purity requirements, and available equipment. For initial extraction, supercritical CO₂ extraction offers a green and efficient alternative to traditional solvent extraction and steam distillation. For high-purity isolation, a combination of silica gel column chromatography followed by preparative HPLC is recommended. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field.

References

Dihydroactinidiolide: In Vitro Antioxidant Activity Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroactinidiolide (DHA), a volatile terpene found in various natural sources such as black tea, mangoes, and tobacco, has garnered interest for its potential therapeutic properties, including its antioxidant effects.[1] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants play a crucial role in mitigating oxidative damage. This document provides detailed application notes and protocols for evaluating the in vitro antioxidant activity of this compound.

Mechanism of Antioxidant Action

This compound has been shown to exert its antioxidant and neuroprotective effects through the modulation of key signaling pathways. Notably, it upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a primary regulator of cellular antioxidant defenses. Additionally, this compound has been observed to inhibit the caspase-3/Bax pathway, a critical cascade in apoptosis or programmed cell death.

Signaling Pathway Diagrams

Nrf2_HO1_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation (Normal) ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to DHA This compound DHA->Nrf2 Induces dissociation HO1_Gene HO-1 Gene ARE->HO1_Gene Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) HO1_Gene->Antioxidant_Enzymes Leads to Translation Antioxidant_Enzymes->Oxidative_Stress Neutralizes

Caption: Nrf2/HO-1 Signaling Pathway Activation by this compound.

Caspase_Bax_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Oxidative Stress) Bax Bax Apoptotic_Stimulus->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis DHA This compound DHA->Bax Inhibits DHA->Caspase3 Inhibits Bcl2 Bcl-2 Bcl2->Bax Inhibits

Caption: Inhibition of the Caspase-3/Bax Apoptotic Pathway by this compound.

Quantitative Antioxidant Activity Data

The antioxidant capacity of this compound has been quantified using various in vitro assays. The following table summarizes the available data. It is important to note that direct comparative data for all assays from a single study is limited.

AssayTest CompoundIC50 / ActivityReference
DPPH Radical ScavengingThis compound50 nM[2]
Nitric Oxide (.NO) ScavengingThis compound50 nM[2]
Metal Chelating ActivityThis compound>270 nM[2]

Note: IC50 is the concentration of the test compound required to produce 50% of the maximum possible effect. Lower IC50 values indicate higher antioxidant activity.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This is observed as a color change from purple to yellow, which is measured spectrophotometrically.

Workflow:

References

Application Notes and Protocols: Investigating the Neuroprotective Effects of Dihydroactinidiolide in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the neuroprotective effects of Dihydroactinidiolide (DHAc), a monoterpene lactone, in cellular models of Alzheimer's disease. The accompanying detailed protocols offer standardized methods for evaluating the efficacy of DHAc and similar compounds.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to oxidative stress, neuronal apoptosis, and cognitive decline. This compound has emerged as a promising natural compound with multifaceted neuroprotective properties. Studies have demonstrated its ability to mitigate oxidative stress, inhibit key enzymes involved in AD pathology, and prevent the aggregation of Aβ peptides. These notes are intended to guide researchers in the investigation of DHAc's therapeutic potential.

Key Neuroprotective Effects of this compound

DHAc exhibits a range of biological activities relevant to the pathology of Alzheimer's disease:

  • Antioxidant and Anti-apoptotic Activity: DHAc protects neuronal cells from oxidative stress-induced apoptosis by upregulating the Nrf2/HO-1 signaling pathway and inhibiting the caspase-3/Bax pathway.

  • Cholinesterase Inhibition: DHAc is a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is crucial for memory and learning.

  • Anti-Amyloid Aggregation: DHAc has been shown to prevent the self-aggregation of amyloid β25-35 and promote the disaggregation of pre-formed fibrils.

  • Enhanced Cell Viability: Treatment with DHAc increases the viability of neuronal cells exposed to amyloid-beta toxicity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the neuroprotective effects of this compound.

Table 1: Inhibitory and Antioxidant Activities of this compound

ParameterIC50 ValueAssay
Acetylcholinesterase (AChE) Inhibition34.03 nMEllman's Method
DPPH Radical Scavenging50 nMDPPH Assay
Nitric Oxide (.NO) Scavenging50 nMGriess Assay

Table 2: Effects of this compound on Amyloid-β Induced Toxicity in Neuro2a Cells

TreatmentConcentrationEffect
This compound270 nMPrevents Aβ25-35 self-aggregation and promotes disaggregation
This compound50 nM and 270 nMSignificantly increases viability of Aβ25-35 treated cells

Signaling Pathways and Experimental Workflow

Nrf2/HO-1 Signaling Pathway

This compound activates the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHAc This compound Nrf2 Nrf2 DHAc->Nrf2 promotes dissociation ROS Oxidative Stress (e.g., Aβ) ROS->Nrf2 induces dissociation Keap1 Keap1 Nrf2->Keap1 bound ARE ARE Nrf2->ARE translocates and binds HO1 HO-1 ARE->HO1 activates transcription Neuroprotection Neuroprotection HO1->Neuroprotection leads to Caspase3_Bax_Pathway DHAc This compound Bax Bax DHAc->Bax downregulates Bcl2 Bcl-2 DHAc->Bcl2 upregulates Abeta Aβ Toxicity Abeta->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Bcl2->Bax inhibits CytochromeC Cytochrome c Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Experimental_Workflow start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, Neuro2a) start->cell_culture induce_toxicity Induce Neurotoxicity (e.g., Aβ, Oxidative Stressors) cell_culture->induce_toxicity treatment Treatment with This compound induce_toxicity->treatment assays Perform Assays treatment->assays viability Cell Viability (MTT Assay) assays->viability aggregation Aβ Aggregation (Thioflavin T Assay) assays->aggregation ache AChE Inhibition assays->ache western Protein Expression (Western Blot) assays->western qpcr Gene Expression (RT-qPCR) assays->qpcr data_analysis Data Analysis viability->data_analysis aggregation->data_analysis ache->data_analysis western->data_analysis qpcr->data_analysis end End data_analysis->end

Application Notes and Protocols: Antimicrobial Activity of Dihydroactinidiolide Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This document aims to provide a comprehensive overview of the antimicrobial activity of Dihydroactinidiolide against Staphylococcus aureus, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Important Note on Data Availability:

Initial investigations into compounds such as D-3263, which showed activity against S. aureus, revealed that this compound is structurally distinct from this compound. The IUPAC name for D-3263 is 3-(2-aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carbonyl)-5-methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride, which has a different chemical formula (C21H32ClN3O3) compared to this compound ((7aR)-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one; C11H16O2).

Therefore, the following sections provide standardized protocols for key experiments that would be essential for evaluating the antimicrobial potential of this compound against S. aureus. These protocols are based on established methodologies and can serve as a guide for researchers initiating studies in this area. Additionally, relevant signaling pathways in S. aureus that are common targets for antimicrobial compounds are illustrated.

Data Presentation (Hypothetical)

Due to the absence of specific data for this compound, the following tables are presented as templates. Researchers who successfully determine these values can use this structure for clear data presentation.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Staphylococcus aureus

S. aureus StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
ATCC 29213 (MSSA)Data not availableData not availableData not availableData not available
ATCC 43300 (MRSA)Data not availableData not availableData not availableData not available
Clinical Isolate 1Data not availableData not availableData not availableData not available

Table 2: Biofilm Inhibition by this compound against Staphylococcus aureus

S. aureus StrainCompound ConcentrationBiofilm Inhibition (%)
ATCC 29213 (MSSA)Sub-MIC (e.g., 1/2 MIC)Data not available
ATCC 43300 (MRSA)Sub-MIC (e.g., 1/2 MIC)Data not available

Experimental Protocols

The following are detailed protocols for experiments crucial to assessing the antimicrobial and antibiofilm activity of this compound against S. aureus.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of S. aureus.

Materials:

  • This compound stock solution

  • S. aureus strains (e.g., ATCC 29213, ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture S. aureus overnight on a Mueller-Hinton agar (MHA) plate at 37°C.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a 2-fold serial dilution of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Interpretation:

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare S. aureus inoculum (0.5 McFarland) C Inoculate 96-well plate with bacteria and compound A->C B Prepare serial dilutions of this compound B->C D Incubate at 37°C for 18-24h C->D E Visually inspect for growth D->E F Determine MIC E->F

Workflow for MIC determination.
Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic effect of this compound on S. aureus over time.

Materials:

  • This compound

  • Log-phase culture of S. aureus

  • CAMHB

  • Sterile flasks

  • Shaking incubator (37°C)

  • MHA plates

  • Sterile saline

Procedure:

  • Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x MIC).

  • Inoculate each flask with the S. aureus culture to a final density of approximately 5 x 10⁵ CFU/mL. Include a growth control flask without the compound.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions in sterile saline and plate onto MHA plates.

  • Incubate the plates at 37°C for 24 hours and count the colonies to determine the CFU/mL at each time point.

  • Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

Time_Kill_Assay A Inoculate S. aureus into flasks with this compound B Incubate at 37°C with shaking A->B C Collect aliquots at time intervals (0-24h) B->C D Perform serial dilutions and plate on MHA C->D E Incubate plates and count CFU D->E F Plot log10 CFU/mL vs. time E->F

Time-kill assay workflow.
Biofilm Inhibition Assay (Crystal Violet Method)

Objective: To quantify the ability of this compound to inhibit S. aureus biofilm formation.

Materials:

  • This compound

  • S. aureus culture

  • Tryptic Soy Broth (TSB) with 1% glucose

  • Sterile 96-well flat-bottom plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Plate reader

Procedure:

  • Add 100 µL of TSB with 1% glucose to each well of a 96-well plate.

  • Add 100 µL of this compound at various sub-MIC concentrations.

  • Inoculate each well with 10 µL of an overnight culture of S. aureus diluted 1:100.

  • Incubate the plate at 37°C for 24 hours.

  • Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 15 minutes.

  • Wash the wells again with PBS and allow them to air dry.

  • Solubilize the stained biofilm with 200 µL of 30% acetic acid.

  • Measure the absorbance at 570 nm using a plate reader.

Bacterial Membrane Permeability Assay

Objective: To determine if this compound disrupts the cell membrane of S. aureus.

Materials:

  • This compound

  • Mid-log phase S. aureus culture

  • Propidium Iodide (PI) stock solution

  • Fluorometer or flow cytometer

Procedure:

  • Harvest mid-log phase S. aureus cells by centrifugation and resuspend in PBS.

  • Treat the bacterial suspension with this compound at the desired concentration.

  • Add PI to a final concentration of 2 µM.

  • Incubate in the dark for 10-15 minutes.

  • Measure the fluorescence intensity (excitation ~535 nm, emission ~617 nm). An increase in fluorescence indicates membrane damage.

Potential Signaling Pathways Affected in Staphylococcus aureus

While the specific targets of this compound in S. aureus are unknown, many natural antimicrobial compounds interfere with key regulatory systems that control virulence and biofilm formation. The following are diagrams of two such critical pathways.

Accessory Gene Regulator (agr) Quorum Sensing System

The agr system is a cell-density dependent regulatory system that controls the expression of many virulence factors in S. aureus. Inhibition of this pathway can reduce the pathogenicity of the bacterium.

agr_pathway cluster_membrane Cell Membrane AgrB AgrB (Transporter) AIP AIP (Autoinducing Peptide) AgrB->AIP Processing & Export AgrC AgrC (Receptor Kinase) AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation AgrD AgrD (Precursor Peptide) AgrD->AgrB AIP->AgrC Binding P2 P2 Promoter AgrA->P2 Activation P3 P3 Promoter AgrA->P3 Activation RNAII RNAII (agrBDCA) P2->RNAII RNAIII RNAIII (Effector Molecule) P3->RNAIII Virulence Virulence Factors (e.g., toxins) RNAIII->Virulence Upregulation

The S. aureus agr quorum sensing pathway.
Staphylococcal Accessory Regulator (SarA) Pathway

SarA is a global regulator that influences the expression of numerous virulence factors and plays a crucial role in biofilm formation, often in conjunction with the agr system.

SarA_Pathway SarA SarA Protein agr agr locus SarA->agr Activates ica ica operon SarA->ica Activates hld hld (δ-hemolysin) SarA->hld Represses adhesins Surface Adhesins (e.g., FnbA/B) SarA->adhesins Activates toxins Toxin Production agr->toxins biofilm Biofilm Formation ica->biofilm adhesins->biofilm

Simplified SarA regulatory pathway in S. aureus.

Conclusion and Future Directions

The provided protocols and pathway diagrams offer a foundational framework for investigating the antimicrobial properties of this compound against Staphylococcus aureus. Due to the current scarcity of specific data, further research is strongly encouraged to determine the MIC, MBC, and antibiofilm efficacy of this compound. Subsequent studies should focus on elucidating its mechanism of action, including its effects on the bacterial membrane and the expression of key virulence genes. Such research will be invaluable for assessing the potential of this compound as a novel therapeutic agent against S. aureus infections.

Application of Dihydroactinidiolide as a flavoring agent in the food industry.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroactinidiolide (FEMA No. 4020) is a naturally occurring volatile terpenoid found in a variety of plants, including black tea, fenugreek, mangoes, and tobacco.[1][2] It is a significant contributor to the characteristic flavor profiles of these and other food products. Possessing a unique and subtle aroma described as sweet, tea-like, fruity, and woody, this compound is a versatile and valuable ingredient for the food and fragrance industries.[1][3][4] Its ability to round out and enhance existing flavors, as well as add depth and realism, makes it a sought-after compound in flavor creation.[5]

This document provides detailed application notes, protocols, and quantitative data for the use of this compound as a flavoring agent in the food industry.

Regulatory Status

This compound is designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[6][7][8][9] Its FEMA number is 4020.[10] This designation allows for its use as a flavoring agent in a wide range of food products, adhering to good manufacturing practices.

Sensory Profile & Physicochemical Properties

This compound's flavor profile is complex and multifaceted, contributing notes that are both subtle and impactful. Its primary descriptors include sweet, tea-like, fruity (apricot, berry, plum), and woody.[4][11] This complexity allows it to be used in a wide array of food and beverage applications to enhance and modify flavor profiles.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₁H₁₆O₂[12]
Molar Mass 180.24 g/mol [12]
Appearance White crystalline powder or clear, colorless liquid[11][12]
Odor Sweet, tea-like, coumarin-like, musky[3][12]
Solubility Insoluble in water; soluble in ethanol and nonpolar solvents[1][12][13]
Boiling Point 295-296 °C at 760 mm Hg[11]
Flash Point > 100 °C[11]
Stability Generally stable in most media[11]

Application in Food and Beverages

This compound is a highly effective flavor enhancer at very low concentrations. Its subtle yet distinct character can round out and add complexity to a wide variety of flavors. The following table provides suggested starting usage levels in various food and beverage applications. It is important to note that optimal levels can vary significantly depending on the food matrix and the desired flavor profile.

Table 2: Suggested Starting Usage Levels of this compound in Various Food and Beverage Applications

Food/Beverage CategorySuggested Starting Level (ppm in finished product)Flavor EffectReference
Teas (Green) Up to 1000 ppm in the flavor concentrateEnhances authentic green tea character[1]
Teas (Black) Up to 500 ppm in the flavor concentrateAdds depth and realism to black tea notes[1]
Berry Flavors (Raspberry, Blackberry) Up to 300 ppm in the flavor concentrateAdds berry character, roundness, and depth[1]
Berry Flavors (Cranberry, Strawberry) Up to 200 ppm in the flavor concentrateAdds depth, realism, and an extra layer of taste[1]
Fruit Flavors (Black Currant, Kiwi, Passion Fruit) Up to 100 ppm in the flavor concentrateEnhances character and adds depth[1]
Stone Fruit Flavors (Apricot, Nectarine) 20-50 ppm in the flavor concentrateAdds an interesting effect and depth[1]
Tomato Products Up to 100 ppm in the flavor concentrateSuccessful in a range of tomato flavors from fresh to sun-dried[1]
Beer Up to 50 ppm in the flavor concentrateRounds out the profile and adds realism[1]
Seaweed Products Up to 200 ppm in the flavor concentrateRounds out and softens the harsh phenolic notes[1]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound in a Beverage Matrix

This protocol outlines a method for determining the sensory impact of this compound in a model beverage system using a triangle test and descriptive analysis.

Objective: To determine if a perceptible difference exists between a control beverage and a beverage containing this compound, and to characterize the flavor profile of the latter.

Materials:

  • This compound (food grade)

  • Ethanol (food grade)

  • Sucrose

  • Citric Acid

  • Deionized, odor-free water

  • Glass beakers and volumetric flasks

  • Pipettes

  • Sensory evaluation booths with controlled lighting and ventilation

  • Identically coded tasting cups

  • Unsalted crackers and water for palate cleansing

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.1% (w/v) stock solution of this compound in food-grade ethanol.

  • Beverage Base Preparation:

    • Prepare a sufficient quantity of a simple beverage base consisting of 5% sucrose and 0.1% citric acid in deionized water.

  • Sample Preparation:

    • Control Sample (A): The beverage base without any added this compound.

    • Test Sample (B): Add a calculated amount of the this compound stock solution to the beverage base to achieve the desired final concentration (e.g., 1 ppm). Prepare a series of dilutions as needed for threshold determination.

  • Sensory Panel:

    • Recruit a panel of at least 15-20 trained or screened sensory panelists.

    • Provide panelists with instructions on the evaluation procedure.

  • Triangle Test:

    • Present each panelist with three coded samples, two of which are identical (either AAB or BBA) and one is different.

    • Ask panelists to identify the odd sample.

    • Analyze the results statistically to determine if a significant difference is perceived.

  • Descriptive Analysis:

    • If a significant difference is found, present panelists with the control and test samples again.

    • Ask them to describe the flavor attributes of the test sample using a provided lexicon of terms (e.g., sweet, tea-like, fruity, woody, etc.) and to rate the intensity of each attribute on a scale.

Diagram 1: Experimental Workflow for Sensory Evaluation

sensory_workflow cluster_prep Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis prep Preparation eval Sensory Evaluation analysis Data Analysis stock Prepare this compound Stock Solution samples Prepare Control (A) and Test (B) Samples stock->samples base Prepare Beverage Base base->samples triangle Conduct Triangle Test (AAB or BBA) samples->triangle panel Recruit Sensory Panel panel->triangle descriptive Conduct Descriptive Analysis triangle->descriptive stats Statistical Analysis of Triangle Test Results triangle->stats profile Generate Flavor Profile from Descriptive Analysis descriptive->profile

Caption: Workflow for the sensory evaluation of this compound.

Protocol 2: Synthesis of this compound from β-Ionone

This protocol describes a two-step oxidation method for the synthesis of this compound from β-ionone, suitable for laboratory-scale preparation.[14]

Objective: To synthesize this compound from β-ionone.

Materials:

  • β-ionone

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄)

  • Jones reagent (chromium trioxide in sulfuric acid and acetone)

  • Acetone

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Round-bottom flasks

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Epoxidation of β-Ionone:

    • Dissolve β-ionone in dichloromethane in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add m-CPBA to the stirred solution.

    • Allow the reaction to proceed at room temperature until completion (monitor by TLC).

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

  • Oxidative Cyclization to this compound:

    • Dissolve the crude epoxide in acetone and cool in an ice bath.

    • Slowly add Jones reagent to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction with isopropanol.

    • Filter the mixture and concentrate the filtrate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Diagram 2: Synthesis Workflow of this compound

synthesis_workflow start β-Ionone epoxide Epoxidation (m-CPBA, DCM) start->epoxide intermediate Crude Epoxide epoxide->intermediate oxidation Oxidative Cyclization (Jones Reagent, Acetone) intermediate->oxidation crude_product Crude this compound oxidation->crude_product purification Purification (Column Chromatography) crude_product->purification final_product This compound purification->final_product

Caption: Synthesis of this compound from β-ionone.

Protocol 3: Extraction of this compound from Black Tea Leaves

This protocol provides a general method for the extraction of this compound from dried black tea leaves for analytical purposes.

Objective: To extract this compound from black tea leaves for quantification.

Materials:

  • Dried black tea leaves

  • Grinder or mill

  • Dichloromethane (DCM) or other suitable organic solvent

  • Soxhlet apparatus or ultrasonic bath

  • Anhydrous sodium sulfate

  • Filter paper

  • Rotary evaporator

  • Vials for sample storage

Procedure:

  • Sample Preparation:

    • Grind the dried black tea leaves to a fine powder.

  • Extraction:

    • Soxhlet Extraction: Place the powdered tea leaves in a thimble and extract with dichloromethane for several hours.

    • Ultrasonic Extraction: Suspend the powdered tea leaves in dichloromethane and sonicate for a specified period (e.g., 30 minutes) at a controlled temperature.

  • Drying and Concentration:

    • Filter the extract and dry the solvent over anhydrous sodium sulfate.

    • Concentrate the extract to a smaller volume using a rotary evaporator at a low temperature to avoid loss of volatile compounds.

  • Analysis:

    • The resulting extract can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound.

Diagram 3: Extraction Workflow from Plant Material

extraction_workflow start Dried Plant Material (e.g., Black Tea Leaves) grinding Grinding/Milling start->grinding powder Powdered Material grinding->powder extraction Solvent Extraction (e.g., Soxhlet or Ultrasonic) powder->extraction crude_extract Crude Extract extraction->crude_extract filtration Filtration & Drying crude_extract->filtration dried_extract Dried Extract filtration->dried_extract concentration Concentration (Rotary Evaporator) dried_extract->concentration final_extract Concentrated Extract for Analysis concentration->final_extract

Caption: General workflow for the extraction of this compound.

Conclusion

This compound is a versatile and effective flavoring ingredient with a wide range of applications in the food and beverage industry. Its unique sensory profile allows for the enhancement and modification of numerous flavor systems. The provided application notes and protocols offer a starting point for researchers and product developers to explore the potential of this valuable compound. Further optimization of usage levels and processing conditions will be necessary to achieve the desired flavor profiles in specific food matrices.

References

Dihydroactinidiolide: A Potential Anticancer Agent - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroactinidiolide (DHA), a naturally occurring terpenoid found in various plants, has garnered attention for its potential therapeutic properties, including anticancer activity. This document provides a summary of the current understanding of DHA's effects on cancer cells, including available data on its cytotoxicity and proposed mechanisms of action. Detailed protocols for key in vitro assays are provided to facilitate further research into its potential as an anticancer agent.

Application Notes

Initial studies suggest that this compound exhibits cytotoxic effects against a range of human cancer cell lines. A review of the literature indicates that DHA has demonstrated significant anti-tumor activity against epithelial cell carcinoma (HeLa), human prostate cancer (PC-3), breast cancer (MCF-7), and hepatocellular carcinoma (HepG-2) cell lines.[1] The primary mechanism of action is hypothesized to be linked to its antioxidant properties, with extracts containing this compound showing free radical scavenging activity.[1] However, detailed mechanistic studies elucidating its specific molecular targets and signaling pathways in the context of cancer are still limited.

The provided protocols are intended to serve as a starting point for researchers to investigate the anticancer properties of this compound in a laboratory setting. These protocols can be adapted and optimized for specific cancer cell lines and experimental questions.

Data Presentation

Currently, there is a lack of specific publicly available quantitative data, such as IC50 values, for the cytotoxic activity of this compound against various cancer cell lines. The following table is provided as a template for researchers to populate with their own experimental data.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hrs)Assay Method
HeLaCervical CancerData to be determinede.g., 24, 48, 72e.g., MTT, SRB
PC-3Prostate CancerData to be determinede.g., 24, 48, 72e.g., MTT, SRB
MCF-7Breast CancerData to be determinede.g., 24, 48, 72e.g., MTT, SRB
HepG2Liver CancerData to be determinede.g., 24, 48, 72e.g., MTT, SRB
Other

Experimental Protocols

The following are detailed protocols for fundamental experiments to assess the anticancer potential of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Cancer cell lines of interest (e.g., HeLa, PC-3, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest concentration of the compound) and a blank (medium only).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_dha Add this compound Dilutions incubate_24h->add_dha incubate_treatment Incubate for 24/48/72h add_dha->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_harvest Harvesting cluster_stain Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plate treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest Adherent & Floating Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate_dark Incubate in Dark add_stains->incubate_dark flow_cytometry Analyze by Flow Cytometry incubate_dark->flow_cytometry quantify_populations Quantify Cell Populations flow_cytometry->quantify_populations Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation & Treatment cluster_fix Harvesting & Fixation cluster_stain Staining cluster_analysis Analysis seed_cells Seed Cells treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells fix_cells Fix with Cold Ethanol harvest_cells->fix_cells wash_fixed_cells Wash Fixed Cells fix_cells->wash_fixed_cells stain_pi_rnase Stain with PI/RNase A wash_fixed_cells->stain_pi_rnase flow_cytometry Analyze by Flow Cytometry stain_pi_rnase->flow_cytometry analyze_histogram Analyze DNA Content Histogram flow_cytometry->analyze_histogram Potential_Signaling_Pathways cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_other Other Potential Pathways DHA This compound Intrinsic Intrinsic Pathway (Mitochondrial) DHA->Intrinsic may induce Extrinsic Extrinsic Pathway (Death Receptor) DHA->Extrinsic may induce G1_S_Arrest G1/S Phase Arrest (e.g., p21, p27, Cyclin D1/E) DHA->G1_S_Arrest may cause G2_M_Arrest G2/M Phase Arrest (e.g., Cdc2, Cyclin B1) DHA->G2_M_Arrest may cause ROS Reactive Oxygen Species (ROS) Generation DHA->ROS may increase Caspase_Activation Caspase Activation (e.g., Caspase-3, -8, -9) Intrinsic->Caspase_Activation Extrinsic->Caspase_Activation ROS->Intrinsic can activate/influence MAPK MAPK Pathway (e.g., ERK, JNK, p38) ROS->MAPK can activate/influence PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt can activate/influence

References

Enantioselective Synthesis of Dihydroactinidiolide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroactinidiolide is a naturally occurring iridoid, a class of monoterpenoids, found in a variety of plants and insects. It is a valuable chiral building block in organic synthesis and has garnered significant interest due to its diverse biological activities and applications as a fragrance and flavor ingredient. The enantioselective synthesis of this compound is of paramount importance as the biological activity of its enantiomers can differ significantly. This document provides detailed application notes and protocols for three primary methods for the enantioselective synthesis of this compound: Asymmetric Hetero-Diels-Alder Reaction, Chemo-enzymatic Resolution, and Chiral Pool Synthesis.

Methods Overview

Three principal strategies have been successfully employed for the enantioselective synthesis of this compound, each offering distinct advantages in terms of efficiency, stereocontrol, and accessibility of starting materials.

  • Asymmetric Hetero-Diels-Alder Reaction: This elegant approach utilizes a chiral catalyst to induce enantioselectivity in a [4+2] cycloaddition reaction, constructing the core bicyclic lactone structure with high stereocontrol.

  • Chemo-enzymatic Method: This strategy employs enzymes, typically lipases, for the kinetic resolution of a racemic intermediate, allowing for the separation of enantiomers with high optical purity.

  • Chiral Pool Synthesis: This classic approach utilizes readily available enantiopure starting materials from nature, such as (-)-α-ionone, to synthesize the target molecule through a series of stereocontrolled transformations.

The following sections provide a detailed breakdown of each method, including experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Method 1: Asymmetric Hetero-Diels-Alder Reaction

This method, pioneered by Jørgensen and co-workers, is a highly efficient route to enantiomerically enriched this compound. The key step is a copper(II)-bis(oxazoline) catalyzed hetero-Diels-Alder reaction between a diene and a glyoxylate.

Signaling Pathway Diagram

hetero_diels_alder cluster_reactants Reactants cluster_catalyst Catalyst 2,6,6-Trimethyl-1,3-cyclohexadiene 2,6,6-Trimethyl-1,3-cyclohexadiene HDA_reaction Hetero-Diels-Alder Reaction 2,6,6-Trimethyl-1,3-cyclohexadiene->HDA_reaction Ethyl_glyoxylate Ethyl glyoxylate Ethyl_glyoxylate->HDA_reaction Cu(OTf)2 Cu(OTf)₂ Catalyst_complex Chiral Copper(II) Complex Cu(OTf)2->Catalyst_complex Bis(oxazoline)_ligand (S,S)-t-Bu-box Bis(oxazoline)_ligand->Catalyst_complex Catalyst_complex->HDA_reaction 10 mol% Intermediate_adduct Endo Adduct HDA_reaction->Intermediate_adduct Lactonization Acid-catalyzed Lactonization Intermediate_adduct->Lactonization p-TsOH Dihydroactinidiolide_precursor Unsaturated Lactone Lactonization->Dihydroactinidiolide_precursor Reduction Hydrogenation Dihydroactinidiolide_precursor->Reduction H₂, Wilkinson's catalyst R_this compound (R)-Dihydroactinidiolide Reduction->R_this compound

Caption: Asymmetric Hetero-Diels-Alder synthesis of (R)-Dihydroactinidiolide.

Quantitative Data
StepCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)ee (%)dr (endo:exo)
Hetero-Diels-Alder ReactionCu(OTf)₂/(S,S)-t-Bu-boxCH₂Cl₂-20729097>99:1
Lactonizationp-TsOHToluene11028597-
HydrogenationWilkinson's catalystBenzenert129597-
Experimental Protocol

1. Catalyst Preparation (in situ):

  • To a flame-dried Schlenk tube under an argon atmosphere, add copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.1 mmol) and (S,S)-tert-butyl-bis(oxazoline) ligand ((S,S)-t-Bu-box, 0.11 mmol).

  • Add anhydrous dichloromethane (CH₂Cl₂, 5 mL) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

2. Hetero-Diels-Alder Reaction:

  • Cool the catalyst solution to -20 °C.

  • Add 2,6,6-trimethyl-1,3-cyclohexadiene (1.0 mmol) to the solution.

  • Slowly add ethyl glyoxylate (1.2 mmol, as a 50% solution in toluene) dropwise over 10 minutes.

  • Stir the reaction mixture at -20 °C for 72 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the endo adduct.

3. Acid-catalyzed Lactonization:

  • Dissolve the endo adduct (1.0 mmol) in toluene (10 mL).

  • Add p-toluenesulfonic acid (p-TsOH, 0.1 mmol).

  • Heat the mixture to reflux (110 °C) for 2 hours.

  • Cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the unsaturated lactone.

4. Hydrogenation to (R)-Dihydroactinidiolide:

  • In a flask equipped with a hydrogen balloon, dissolve the unsaturated lactone (1.0 mmol) in benzene (10 mL).

  • Add Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride, 0.05 mmol).

  • Stir the mixture under a hydrogen atmosphere at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain (R)-Dihydroactinidiolide.

Method 2: Chemo-enzymatic Resolution

This method involves the synthesis of a racemic intermediate, followed by an enzyme-catalyzed kinetic resolution to separate the enantiomers. Lipases are commonly used for the enantioselective acylation or hydrolysis of a key alcohol intermediate.

Experimental Workflow Diagram

chemo_enzymatic Racemic_synthesis Synthesis of Racemic Tetrahydroactinidiolide Alcohol Kinetic_resolution Lipase-catalyzed Kinetic Resolution Racemic_synthesis->Kinetic_resolution Separation Chromatographic Separation Kinetic_resolution->Separation Resolved_alcohol (R)-Alcohol Separation->Resolved_alcohol Resolved_acetate (S)-Acetate Separation->Resolved_acetate Oxidation_R Oxidation Resolved_alcohol->Oxidation_R PCC Hydrolysis Hydrolysis Resolved_acetate->Hydrolysis K₂CO₃, MeOH S_alcohol (S)-Alcohol Hydrolysis->S_alcohol Oxidation_S Oxidation S_alcohol->Oxidation_S PCC R_Dihydro (R)-Dihydroactinidiolide Oxidation_R->R_Dihydro S_Dihydro (S)-Dihydroactinidiolide Oxidation_S->S_Dihydro

Caption: Chemo-enzymatic synthesis of this compound enantiomers.

Quantitative Data
StepEnzyme/ReagentAcyl Donor/SolventTemp. (°C)Time (h)Conversion (%)ee (%) of Alcoholee (%) of Acetate
Kinetic ResolutionCandida antarctica Lipase B (Novozym 435)Vinyl Acetate/Toluene4024~50>99>99
Experimental Protocol

1. Synthesis of Racemic Tetrahydroactinidiolide Alcohol:

  • This intermediate can be prepared via several reported non-enantioselective routes starting from materials like α-ionone. A common method involves reduction of the corresponding ketone.

2. Lipase-catalyzed Kinetic Resolution:

  • To a solution of racemic tetrahydroactinidiolide alcohol (1.0 mmol) in toluene (10 mL), add vinyl acetate (1.5 mmol).

  • Add immobilized Candida antarctica lipase B (Novozym 435, 50 mg).

  • Shake the mixture at 40 °C for 24 hours. Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

  • Filter off the enzyme and wash it with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (R)-alcohol and the formed (S)-acetate by flash column chromatography (eluent: hexane/ethyl acetate gradient).

3. Hydrolysis of the (S)-Acetate (to obtain (S)-Alcohol):

  • Dissolve the (S)-acetate (0.5 mmol) in methanol (5 mL).

  • Add potassium carbonate (K₂CO₃, 1.0 mmol).

  • Stir the mixture at room temperature for 4 hours.

  • Neutralize the reaction with 1 M HCl and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the (S)-alcohol.

4. Oxidation to this compound:

  • To a solution of the enantioenriched alcohol ((R)- or (S)-enantiomer, 0.5 mmol) in dichloromethane (5 mL), add pyridinium chlorochromate (PCC, 0.75 mmol) and silica gel (200 mg).

  • Stir the mixture at room temperature for 2 hours.

  • Filter the reaction mixture through a pad of silica gel, eluting with diethyl ether.

  • Concentrate the filtrate and purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the corresponding enantiomer of this compound.

Method 3: Chiral Pool Synthesis

This approach leverages the inherent chirality of readily available natural products. A common starting material is (-)-α-ionone, which possesses the correct stereochemistry at the eventual C7a position of this compound.

Synthetic Pathway Diagram

chiral_pool alpha_ionone (-)-α-Ionone Epoxidation Epoxidation alpha_ionone->Epoxidation m-CPBA Epoxide Epoxy-ionone Epoxidation->Epoxide Rearrangement Lewis Acid-mediated Rearrangement Epoxide->Rearrangement BF₃·OEt₂ This compound (R)-Dihydroactinidiolide Rearrangement->this compound

Caption: Chiral pool synthesis of (R)-Dihydroactinidiolide from (-)-α-ionone.

Quantitative Data
StepReagentSolventTemp. (°C)Time (h)Yield (%)
Epoxidationm-CPBACH₂Cl₂0 to rt485
Lewis Acid-mediated RearrangementBF₃·OEt₂CH₂Cl₂-78 to 0170
Experimental Protocol

1. Epoxidation of (-)-α-Ionone:

  • Dissolve (-)-α-ionone (1.0 mmol) in dichloromethane (10 mL) and cool the solution to 0 °C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 77%, 1.2 mmol) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the epoxy-ionone.

2. Lewis Acid-mediated Rearrangement to (R)-Dihydroactinidiolide:

  • Dissolve the epoxy-ionone (1.0 mmol) in anhydrous dichloromethane (10 mL) and cool to -78 °C under an argon atmosphere.

  • Add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 mmol) dropwise.

  • Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C over 30 minutes.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford (R)-Dihydroactinidiolide.

Conclusion

The enantioselective synthesis of this compound can be achieved through several effective methods. The choice of a particular method will depend on factors such as the desired enantiomer, the availability of starting materials and catalysts, and the required scale of the synthesis. The Asymmetric Hetero-Diels-Alder reaction offers a highly convergent and stereocontrolled route. The Chemo-enzymatic method provides access to both enantiomers from a common racemic intermediate. The Chiral Pool synthesis is a straightforward approach when the appropriate chiral starting material is readily available. The detailed protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in the fields of organic synthesis, natural product chemistry, and drug development.

Troubleshooting & Optimization

Troubleshooting low yields in the synthesis of Dihydroactinidiolide.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dihydroactinidiolide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that can lead to low yields during the synthesis process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when starting from β-ionone, a common precursor.

General Troubleshooting

Q1: My overall yield of this compound is significantly lower than expected. What are the general areas I should investigate?

Low overall yields in a multi-step synthesis can arise from issues at various stages. A systematic approach to troubleshooting is essential. The primary areas to investigate are:

  • Starting Material Purity: Impurities in the initial β-ionone can lead to side reactions and lower the yield of the desired product.

  • Reaction Conditions: Suboptimal temperature, reaction time, or reagent stoichiometry can lead to incomplete reactions or the formation of byproducts.

  • Intermediate Stability: The stability of intermediates formed during the synthesis is crucial. Degradation of these compounds will directly impact the final yield.

  • Purification Efficiency: Significant product loss can occur during extraction, chromatography, and other purification steps.

  • Moisture and Air Sensitivity: Some reagents or intermediates may be sensitive to moisture or air, leading to decomposition.

Synthesis Stage-Specific Troubleshooting

The synthesis of this compound from β-ionone typically proceeds through an oxidation step to form an epoxide or a diol, followed by further transformations and cyclization.

Q2: I am observing the formation of multiple byproducts during the oxidation of β-ionone. How can I improve the selectivity of this step?

The oxidation of β-ionone is a critical step, and lack of selectivity can significantly reduce the yield.

  • Problem: Over-oxidation or the formation of undesired isomers. A common byproduct is β-ionone epoxide.

  • Possible Causes:

    • The oxidizing agent is too harsh or used in excess.

    • The reaction temperature is too high, promoting side reactions.

    • The reaction time is too long, leading to the degradation of the desired product.

  • Solutions:

    • Choice of Oxidizing Agent: Employ milder and more selective oxidizing agents. For epoxidation, meta-chloroperoxybenzoic acid (m-CPBA) is commonly used. For dihydroxylation, osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) can be effective.

    • Temperature Control: Maintain the recommended reaction temperature. Running the reaction at a lower temperature for a longer duration can sometimes improve selectivity.

    • Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. A slight excess may be required to drive the reaction to completion, but a large excess should be avoided.

    • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction at the optimal time.

Q3: The hydrolysis of the intermediate epoxide/diol and subsequent cyclization to this compound is inefficient. What could be the issue?

The acid-catalyzed ring-opening of the epoxide followed by lactonization is a key step that can be prone to low yields if not properly controlled.

  • Problem: Incomplete cyclization or formation of alternative ring-opened products.

  • Possible Causes:

    • Inappropriate Acid Catalyst: The strength and concentration of the acid catalyst are critical. Too strong an acid can lead to degradation, while too weak an acid may result in an incomplete reaction.

    • Suboptimal Reaction Temperature: The temperature needs to be sufficient to overcome the activation energy for cyclization but not so high as to cause decomposition.

    • Presence of Water: While water is involved in the hydrolysis step, excess water can shift the equilibrium away from the desired lactone.

  • Solutions:

    • Acid Catalyst Selection: Experiment with different acid catalysts, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), and optimize the concentration.

    • Temperature and Reaction Time: Systematically vary the reaction temperature and time to find the optimal conditions. Monitor the reaction by TLC or GC to track the disappearance of the starting material and the formation of the product.

    • Control of Water Content: Ensure the appropriate amount of water is present for the hydrolysis step. In some cases, a co-solvent system may be beneficial.

Purification Troubleshooting

Q4: I am losing a significant amount of this compound during purification by column chromatography. How can I minimize this loss?

Purification is a common step where product loss occurs. Optimizing the chromatography conditions is crucial.

  • Problem: Poor separation of this compound from byproducts or significant product retention on the column.

  • Possible Causes:

    • Inappropriate Stationary Phase: The choice of silica gel or alumina and its activity can affect separation.

    • Incorrect Mobile Phase: The solvent system may not be providing adequate separation or may be causing the product to elute too slowly or too quickly.

    • Co-elution with Impurities: Structurally similar impurities may co-elute with the desired product.

    • Product Degradation on the Column: this compound may be sensitive to the acidic nature of silica gel.

  • Solutions:

    • Optimize the Mobile Phase: Perform preliminary TLC experiments with various solvent systems (e.g., hexane/ethyl acetate mixtures) to identify the optimal mobile phase for separation.

    • Stationary Phase Selection: Standard silica gel is commonly used. If the product is sensitive to acid, deactivated (neutral) silica or alumina can be used.

    • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can improve the separation of closely eluting compounds.

    • Alternative Purification Methods: Consider other purification techniques such as preparative HPLC or crystallization if column chromatography is not effective. Fractional crystallization has been shown to be efficient for obtaining enantiopure this compound.[1]

Data Presentation

Table 1: Comparison of this compound Yields from Different Synthetic Routes

Synthesis RouteStarting MaterialKey StepsReported YieldReference
Chemical Synthesisβ-IononeOxidation, Hydrolysis, Re-oxidation, Dehydration~30% (overall)[2]
Thermal Degradationβ-CaroteneControlled HeatingUp to 61.21%[3]
Chemo-enzymaticEthyl-α-cyclogeraniateLipase-mediated resolution, OxidationHigh (enantiopure)[1]
Hetero-Diels-AlderCyclic Diene & Ethyl GlyoxylateCopper(II)-bisoxazoline catalysisHigh[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from β-Ionone (A General Procedure)

This protocol is a generalized representation based on common synthetic strategies.[2][5] Researchers should consult specific literature for detailed experimental conditions.

  • Oxidation of β-Ionone:

    • Dissolve β-ionone in a suitable solvent (e.g., dichloromethane).

    • Cool the solution in an ice bath.

    • Add an oxidizing agent (e.g., m-CPBA) portion-wise while maintaining the temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Work up the reaction by washing with a reducing agent solution (e.g., sodium thiosulfate) and then with a base (e.g., sodium bicarbonate solution) to remove excess peroxy acid and acid byproducts.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Hydrolysis and Cyclization:

    • Dissolve the crude intermediate from the previous step in a suitable solvent (e.g., toluene).

    • Add a catalytic amount of a strong acid (e.g., p-TsOH).

    • Heat the reaction mixture to the appropriate temperature (e.g., reflux) and monitor by TLC.

    • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude this compound by column chromatography on silica gel using an optimized eluent system (e.g., a gradient of hexane/ethyl acetate).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to obtain this compound.

Mandatory Visualization

Synthesis_Workflow General Synthesis Workflow of this compound from β-Ionone start Start: β-Ionone oxidation Step 1: Oxidation (e.g., with m-CPBA) start->oxidation intermediate Epoxide/Diol Intermediate oxidation->intermediate cyclization Step 2: Acid-Catalyzed Hydrolysis & Cyclization intermediate->cyclization crude_product Crude this compound cyclization->crude_product purification Step 3: Purification (e.g., Column Chromatography) crude_product->purification final_product Pure this compound purification->final_product

Caption: General Synthesis Workflow of this compound.

Troubleshooting_Yield Troubleshooting Low Yields in this compound Synthesis low_yield Low Overall Yield reagent_purity Check Starting Material Purity low_yield->reagent_purity Impure Reagents? reaction_conditions Optimize Reaction Conditions (Temp, Time) low_yield->reaction_conditions Suboptimal Conditions? purification_loss Improve Purification Technique low_yield->purification_loss Loss During Workup? side_reactions Minimize Side Reactions reaction_conditions->side_reactions Byproducts Observed? incomplete_reaction Drive Reaction to Completion reaction_conditions->incomplete_reaction Starting Material Remaining?

Caption: Troubleshooting Logic for Low Synthesis Yields.

References

Optimization of reaction conditions for Dihydroactinidiolide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the optimization of reaction conditions for dihydroactinidiolide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

A1: The most prevalent starting materials for the synthesis of this compound are β-ionone and β-carotene. Other approaches may utilize precursors like 2,6,6-trimethylcyclohexenone or ethyl-α-cyclogeraniate for more complex, multi-step syntheses.

Q2: Which synthetic method generally provides the highest yield of this compound?

A2: The thermal degradation of commercial β-carotene has been reported to produce this compound with yields as high as 61.21%.[1][2] However, the yield is highly dependent on the purity of the β-carotene. Synthetic routes, such as the facile two-step oxidation of β-ionone, also offer viable yields.[3]

Q3: Are there stereoselective methods to synthesize specific enantiomers of this compound?

A3: Yes, stereoselective synthesis can be achieved. A notable method is the total synthesis of (R)-dihydroactinidiolide using a copper(II)-bisoxazoline-catalyzed hetero-Diels-Alder reaction, which demonstrates high regio-, diastereo-, and enantioselectivity.[4][5][6] Chemo-enzymatic approaches that employ lipase-mediated resolution of intermediates can also yield enantiopure this compound.[7]

Q4: What are the primary advantages of a chemo-enzymatic approach?

A4: The primary advantage of a chemo-enzymatic approach is the ability to produce enantiopure products through the high stereoselectivity of enzymatic reactions, such as lipase-mediated resolutions.[7] This method can also avoid the use of toxic reagents, as exemplified by the development of a selenium-free process for the oxidation of tetrahydroactinidiolide to this compound.[7]

Q5: Can this compound be synthesized from common intermediates that also lead to other valuable compounds?

A5: Yes, a synthetic route starting from 2,6,6-trimethylcyclohexenone and using a cerium enolate of ethyl acetate generates a common intermediate from which this compound, loliolide, actinidiolide, and aeginetolide can be synthesized.[1][8][9]

Troubleshooting Guides

Issue 1: Low Yield in this compound Synthesis

This is a common issue that can arise from several factors depending on the synthetic route.

dot

Caption: Troubleshooting workflow for low reaction yield.

Potential Causes & Solutions:

  • Purity of Starting Materials:

    • Problem: Impurities in starting materials like β-carotene can significantly lower the yield of this compound.[2] For instance, the yield from recovered β-carotene from crude palm oil was found to be 29.23%, much lower than the 61.21% from commercial β-carotene.[1][2]

    • Solution: Ensure the high purity of starting materials. If necessary, purify them by recrystallization or column chromatography before use.

  • Suboptimal Reaction Conditions:

    • Problem: The temperature, reaction time, and solvent can greatly influence the reaction outcome. For the thermal degradation of β-carotene, the optimal conditions were found to be heating at 140°C for 4 hours.[10]

    • Solution: Systematically optimize reaction conditions. This may involve screening different solvents, adjusting the temperature, and varying the reaction time.

  • Catalyst Inactivity (for catalytic reactions):

    • Problem: In methods like the hetero-Diels-Alder synthesis, the copper(II)-bisoxazoline catalyst's activity is crucial.[4][5] Moisture or impurities can deactivate the catalyst.

    • Solution: Ensure anhydrous conditions if the catalyst is moisture-sensitive. Use freshly prepared or properly stored catalysts.

  • Incomplete Conversion:

    • Problem: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if necessary.

Issue 2: Formation of Side Products

The synthesis of this compound can be accompanied by the formation of structurally related byproducts.

dot

Caption: Common side products in this compound synthesis.

Common Side Products & Mitigation:

  • In Thermal Degradation of β-Carotene:

    • Side Products: β-ionone, 3-oxo-β-ionone, and β-cyclocitral are known byproducts.[2]

    • Mitigation: Optimizing the temperature and heating time can favor the formation of this compound. Post-reaction purification via column chromatography is essential to isolate the desired product.

  • In Oxidation of β-ionone:

    • Side Products: Incomplete oxidation can leave unreacted β-ionone. Over-oxidation can lead to other degradation products.

    • Mitigation: Carefully control the stoichiometry of the oxidizing agent and the reaction temperature. Monitor the reaction progress closely to stop it at the optimal point.

Issue 3: Difficulty in Product Purification

Potential Problems & Solutions:

  • Similar Polarity of Products and Byproducts:

    • Problem: this compound and its common side products often have similar polarities, making separation by column chromatography challenging.

    • Solution: Use a high-efficiency silica gel and carefully select the solvent system for column chromatography. A gradient elution (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) can improve separation.

  • Product Instability:

    • Problem: this compound may be sensitive to heat or acidic/basic conditions during workup and purification.

    • Solution: Use mild workup procedures. Avoid strong acids or bases. If distillation is used for purification, perform it under reduced pressure to lower the boiling point and minimize thermal degradation.

Data Presentation: Comparison of Synthesis Methods

Synthesis MethodStarting MaterialKey Reagents/ConditionsReported YieldStereoselectivityKey Advantages
Thermal Degradation β-Carotene140-180°C, controlled oxygen supplyUp to 61.21%[1][2]RacemicHigh yield from a readily available precursor.
Two-Step Oxidation β-iononeOxidizing agentsNot specified, described as "facile"[3]RacemicSimple, two-step process.
Hetero-Diels-Alder Cyclic diene, ethyl glyoxylateCopper(II)-bisoxazoline catalyst"High yield"[4][5]High (e.g., for (R)-enantiomer)Excellent stereocontrol.
Cerium Enolate Addition 2,6,6-trimethylcyclohexenoneCerium enolate of ethyl acetateNot specifiedRacemicAccess to multiple related compounds from a common intermediate.[8][9]
Chemo-enzymatic Ethyl-α-cyclogeraniateLipase, chemical oxidationNot specifiedHigh (enantiopure)[7]Produces enantiomerically pure product; can avoid toxic reagents.

Experimental Protocols

Synthesis of this compound via Thermal Degradation of β-Carotene
  • Objective: To synthesize this compound by the controlled thermal oxidation of β-carotene.

  • Procedure (Based on reported conditions[2][10][11]):

    • Place a known amount of pure β-carotene into a reaction vessel equipped with a controlled air or oxygen inlet and a condenser.

    • Heat the reaction vessel to 140-180°C.

    • Maintain a constant flow of air or oxygen into the reaction mixture.

    • Heat for a specified duration (e.g., 4 hours).

    • Monitor the reaction progress by periodically taking aliquots and analyzing them by GC-MS to determine the relative amounts of this compound and β-ionone.

    • After cooling, extract the reaction mixture with a suitable organic solvent (e.g., hexane).

    • Purify the crude product by column chromatography on silica gel.

General Workflow for Chemo-enzymatic Synthesis
  • Objective: To produce enantiopure this compound.

  • Methodology (Conceptual, based on literature[7]):

dot

Caption: Chemo-enzymatic synthesis workflow.

  • Enzymatic Resolution: A racemic precursor, such as tetrahydroactinidiolide, is subjected to a lipase-mediated acetylation. The lipase will selectively acetylate one enantiomer, allowing for the separation of the acetylated and unreacted enantiomers.

  • Separation: The two enantiomers (one acetylated, one not) are separated using column chromatography.

  • Chemical Transformation: The desired enantiomer is then converted to this compound through a chemical oxidation step. A key optimization is the use of a selenium-free oxidation process to avoid toxic reagents.[7]

  • Purification: The final product is purified by column chromatography or recrystallization.

References

Improving the efficiency of Dihydroactinidiolide extraction from natural sources.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of Dihydroactinidiolide (DHT) from natural sources. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for optimizing experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for this compound (DHT) extraction?

A1: this compound is a volatile terpene found in a variety of plants. The most commonly cited sources in scientific literature include black tea (Camellia sinensis), tobacco (Nicotiana tabacum), fenugreek, fire ants, and mangoes.[1][2] The concentration of DHT can vary depending on the plant's species, growing conditions, and harvesting time.

Q2: What are the primary methods for extracting DHT from these sources?

A2: The two primary methods for DHT extraction are steam distillation and solvent extraction. Steam distillation is effective for volatile compounds like DHT and avoids the use of organic solvents.[3] Solvent extraction offers versatility with a range of solvents of varying polarities, which can be optimized for extraction efficiency.

Q3: I am experiencing very low yields of DHT. What are the likely causes?

A3: Low yields of DHT can be attributed to several factors:

  • Suboptimal Extraction Method: The chosen method may not be the most efficient for your specific plant material.

  • Incorrect Solvent Selection: In solvent extraction, the polarity of the solvent plays a crucial role. A solvent that is too polar or non-polar may not effectively dissolve and extract DHT.

  • Degradation During Extraction: DHT can be sensitive to high temperatures.[1] Excessive heat during steam distillation or solvent extraction can lead to degradation.

  • Improper Plant Material Preparation: The particle size of the plant material can impact extraction efficiency. Grinding the material to a fine powder increases the surface area for solvent contact.

  • Incomplete Extraction: The extraction time may be insufficient to allow for the complete diffusion of DHT from the plant matrix into the solvent.

Q4: How can I purify the crude DHT extract?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for purifying DHT from a crude extract.[4] By using a suitable column and mobile phase, DHT can be separated from other co-extracted compounds. Solid-phase extraction (SPE) can also be used as a preliminary clean-up step to remove major impurities before HPLC.

Q5: What analytical methods are used to identify and quantify DHT in my extract?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for the identification and quantification of volatile compounds like DHT.[5][6][7] The gas chromatograph separates the components of the extract, and the mass spectrometer provides a mass spectrum that can be compared to a library for positive identification. Quantification is typically achieved by creating a calibration curve with a pure DHT standard.

Troubleshooting Guides

Problem 1: Low Yield in Steam Distillation
Possible Cause Troubleshooting Step
Distillation Time Too Short Increase the distillation time in increments (e.g., 30 minutes) and analyze the yield at each step to determine the optimal duration.
Improper Packing of Plant Material Ensure the plant material is packed uniformly in the distillation flask to avoid the formation of channels that allow steam to bypass the bulk of the material.
Steam Temperature Too High/Low Optimize the steam generation rate. Too high a rate can lead to thermal degradation, while too low a rate may not be sufficient to carry over the volatile DHT.
Inadequate Condensation Check the condenser's water flow rate and temperature. Inefficient condensation will result in the loss of volatile DHT.
Problem 2: Impurities in Solvent Extract
Possible Cause Troubleshooting Step
Solvent is Too Non-polar A non-polar solvent may co-extract a large number of lipids and other non-polar compounds. Try a solvent with slightly higher polarity or perform a preliminary extraction with a non-polar solvent like hexane to remove lipids before extracting with a more polar solvent.
Extraction Temperature is Too High High temperatures can increase the solubility of undesirable compounds. Try performing the extraction at a lower temperature or even at room temperature with a longer extraction time.
Insufficient Post-Extraction Cleanup After the initial extraction, wash the organic phase with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a wash with brine to remove water-soluble impurities.
Crude Extract Not Filtered Properly Ensure the crude extract is filtered through a fine filter paper or a syringe filter to remove any particulate matter before proceeding to solvent evaporation or purification.

Data Presentation

Table 1: Comparison of Solvents for Extraction of Bioactive Compounds (General)

Note: Data specific to this compound is limited in the literature. This table provides a general comparison of solvent efficiency for extracting different classes of phytochemicals, which can serve as a starting point for optimization.

SolventPolarityCompounds Typically ExtractedReported Yield Efficiency (General)Reference
Methanol HighPhenolic compounds, Flavonoids, SaponinsHigh[8]
Ethanol HighPhenolic compounds, Terpenoids, FlavonoidsHigh[9][10]
Acetone MediumFlavonoids, Phenolic compoundsMedium to High[9]
Ethyl Acetate MediumTerpenoids, some FlavonoidsMedium[11]
Dichloromethane LowLipophilic compounds, some TerpenoidsVariable
Hexane LowLipids, Waxes, Non-polar compoundsLow for polar compounds[8]

Experimental Protocols

Protocol 1: Steam Distillation of this compound from Tobacco Leaves
  • Preparation of Plant Material:

    • Dry tobacco leaves at room temperature in a well-ventilated area, protected from direct sunlight.

    • Grind the dried leaves into a coarse powder using a blender or a mill.

  • Steam Distillation Apparatus Setup:

    • Set up a steam distillation apparatus consisting of a steam generator, a distillation flask containing the ground tobacco leaves, a condenser, and a collection flask.

  • Extraction Process:

    • Pass steam from the generator through the tobacco leaves in the distillation flask.

    • The steam will vaporize the volatile compounds, including DHT.

    • The steam and volatile compound mixture will then pass into the condenser.

    • Cool water circulating through the condenser will cause the vapor to condense back into a liquid.

    • Collect the distillate, which will be a two-phase mixture of water and the essential oil containing DHT, in the collection flask.

  • Isolation of DHT:

    • Separate the oil layer from the aqueous layer using a separatory funnel.

    • Dry the oil layer over anhydrous sodium sulfate to remove any residual water.

  • Analysis:

    • Analyze the extracted oil using GC-MS to identify and quantify the DHT content.

Protocol 2: Solvent Extraction of this compound from Tea Leaves
  • Preparation of Plant Material:

    • Dry fresh tea leaves in an oven at a low temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried leaves into a fine powder.

  • Extraction Process:

    • Weigh 10 g of the powdered tea leaves and place them in a flask.

    • Add 100 mL of ethanol (or another solvent of choice) to the flask.

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture through filter paper to separate the extract from the solid plant material.

    • Repeat the extraction of the plant residue with fresh solvent two more times to ensure complete extraction.

    • Combine all the filtrates.

  • Solvent Removal:

    • Evaporate the solvent from the combined filtrates using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.

  • Purification (Optional but Recommended):

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Purify the DHT from the crude extract using preparative HPLC.

  • Analysis:

    • Analyze the crude or purified extract using GC-MS to confirm the presence and determine the concentration of DHT.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction Processing cluster_purification 4. Purification & Analysis Start Natural Source (e.g., Tea Leaves) Drying Drying Start->Drying Grinding Grinding Drying->Grinding Steam_Distillation Steam Distillation Grinding->Steam_Distillation Solvent_Extraction Solvent Extraction Grinding->Solvent_Extraction Crude_Extract Crude DHT Extract Steam_Distillation->Crude_Extract Filtration Filtration Solvent_Extraction->Filtration Solvent_Evaporation Solvent Evaporation Filtration->Solvent_Evaporation Solvent_Evaporation->Crude_Extract HPLC HPLC Purification Crude_Extract->HPLC GCMS GC-MS Analysis Crude_Extract->GCMS Pure_DHT Pure DHT HPLC->Pure_DHT Pure_DHT->GCMS

Figure 1: General experimental workflow for this compound extraction.

signaling_pathway cluster_insect Insect Pheromone Reception DHT This compound (Pheromone) Antenna Antenna DHT->Antenna OR Odorant Receptor (OR) in Sensory Neuron Antenna->OR Ion_Channel Ion Channel Opening OR->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Brain Depolarization->Signal Behavior Behavioral Response (e.g., Mating) Signal->Behavior

Figure 2: Simplified signaling pathway of this compound as an insect pheromone.

References

Technical Support Center: Dihydroactinidiolide (DHA) Purification via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Dihydroactinidiolide (DHA) using High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound (DHA) using HPLC?

A1: The primary challenges in DHA purification by HPLC often revolve around its physicochemical properties. Key issues include:

  • Poor Solubility: this compound is practically insoluble in water, which is a common component of reversed-phase mobile phases. This can lead to sample precipitation, low column loading, and poor peak shape.[1][2]

  • Co-elution with Impurities: As DHA is often extracted from complex natural sources like essential oils, there is a high probability of co-eluting with structurally similar or isomeric compounds.

  • Peak Tailing: Due to potential secondary interactions between the analyte and the stationary phase, or issues with mobile phase pH, peak tailing can be a common problem, affecting resolution and accurate quantification.[3][4][5][6]

  • Low UV Absorbance: DHA lacks a strong chromophore, which can result in low sensitivity when using a UV detector. This necessitates careful selection of the detection wavelength, typically in the lower UV range.

  • Compound Volatility: Being a volatile compound, sample loss can occur during preparation and handling if not managed carefully.[7]

Q2: What is a good starting point for an HPLC method for DHA purification?

A2: A good starting point for developing a purification method for DHA is to use a reversed-phase approach. Based on methods for similar terpene lactones, a C18 column is a suitable initial choice.[1][3][8] A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol is recommended. An acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is often added to improve peak shape by minimizing silanol interactions.[8]

Q3: How can I improve the solubility of DHA in the mobile phase?

A3: Given that DHA is soluble in ethanol and nonpolar solvents, and insoluble in water, it is crucial to dissolve the sample in a strong organic solvent that is miscible with the initial mobile phase conditions.[1][2] To prevent precipitation on the column, the initial percentage of the organic component in your mobile phase should be high enough to maintain DHA's solubility. Injecting the sample dissolved in 100% of a strong solvent like acetonitrile or methanol is a common practice.

Q4: What is the optimal UV wavelength for detecting DHA?

A4: this compound does not have a strong UV chromophore. For compounds with similar characteristics, detection is often performed at low UV wavelengths, typically between 205 nm and 220 nm, to maximize sensitivity. It is advisable to perform a UV-Vis scan of a purified DHA standard to determine its absorbance maximum for optimal detection.

Q5: Is DHA stable under typical HPLC conditions?

Troubleshooting Guide

This guide addresses specific problems you may encounter during the HPLC purification of this compound.

Table 1: Common HPLC Problems and Troubleshooting for DHA Purification
Problem Potential Cause(s) Recommended Solution(s)
No Peak or Very Small Peak - DHA is not eluting from the column. - Low UV detection sensitivity. - Sample degradation. - Leak in the system.- Increase the organic solvent percentage in your gradient. - Set the UV detector to a lower wavelength (e.g., 205-220 nm). - Check the stability of DHA in your sample solvent and mobile phase. - Perform a system check for any leaks.[7]
Peak Tailing - Secondary interactions with the stationary phase. - Column overload. - Inappropriate mobile phase pH. - Presence of a co-eluting impurity.- Add an acidic modifier (e.g., 0.1% TFA) to the mobile phase. - Reduce the sample concentration or injection volume. - Adjust the mobile phase pH. - Optimize the gradient to improve separation from the impurity.[3][4][5][6]
Peak Fronting - Poor sample solubility in the mobile phase. - Column overload (concentration-dependent). - Column collapse or void.- Dissolve the sample in a stronger solvent or a solvent similar to the mobile phase. - Dilute the sample. - Replace the column if it is old or has been subjected to high pressure.[3][4]
Split Peaks - Clogged column inlet frit. - Void in the column packing. - Sample solvent incompatible with the mobile phase.- Reverse flush the column to clean the frit. - Replace the column. - Ensure the sample is dissolved in a solvent compatible with the initial mobile phase.
High Backpressure - Clogged column or guard column. - Particulate matter in the sample. - High mobile phase viscosity. - Blockage in the tubing or injector.- Replace the guard column or filter. - Filter the sample through a 0.22 µm filter before injection. - Consider using acetonitrile instead of methanol due to its lower viscosity. - Systematically check components for blockage.
Irreproducible Retention Times - Inadequate column equilibration. - Pumping issues (inaccurate mobile phase composition). - Fluctuations in column temperature. - Column degradation.- Increase the column equilibration time between runs. - Check the pump for proper functioning and degas the mobile phases. - Use a column oven to maintain a constant temperature. - Replace the column if performance continues to degrade.

Experimental Protocols

Protocol 1: General Analytical Method Development for DHA

This protocol provides a starting point for developing an analytical HPLC method for DHA, which can then be scaled up for preparative purification.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient:

    • Start with a scouting gradient to determine the approximate elution time of DHA. A common starting gradient is 5% to 95% B over 20-30 minutes.

    • Once the elution time is known, optimize the gradient around that point to improve resolution from impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detector at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the crude extract or sample containing DHA in acetonitrile or methanol to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Sample Preparation from a Plant Extract
  • Extraction: Extract the plant material with a nonpolar solvent such as hexane or ethyl acetate.

  • Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Solid-Phase Extraction (SPE) Cleanup (Optional):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the crude extract (dissolved in a minimal amount of a suitable solvent) onto the cartridge.

    • Wash with a low percentage of organic solvent in water to remove polar impurities.

    • Elute DHA with a higher percentage of organic solvent (e.g., acetonitrile or methanol).

  • Final Preparation: Evaporate the eluate and redissolve the residue in the HPLC injection solvent (e.g., acetonitrile) to the desired concentration. Filter through a 0.22 µm filter.

Visualizations

Diagram 1: General HPLC Purification Workflow for this compound

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification Crude Extract Crude Extract Dissolution Dissolution Crude Extract->Dissolution in strong organic solvent Filtration Filtration Dissolution->Filtration 0.22 µm filter Filtered Sample Filtered Sample Filtration->Filtered Sample HPLC Injection HPLC Injection Filtered Sample->HPLC Injection C18 Column C18 Column HPLC Injection->C18 Column UV Detector UV Detector C18 Column->UV Detector Fraction Collector Fraction Collector UV Detector->Fraction Collector Collected Fractions Collected Fractions Fraction Collector->Collected Fractions Purity Analysis Purity Analysis Collected Fractions->Purity Analysis Solvent Evaporation Solvent Evaporation Purity Analysis->Solvent Evaporation pool pure fractions Pure DHA Pure DHA Solvent Evaporation->Pure DHA peak_tailing_troubleshooting start Peak Tailing Observed check_overload Is the peak shape better at lower concentrations? start->check_overload reduce_load Reduce sample concentration or injection volume. check_overload->reduce_load Yes check_modifier Is an acidic modifier (e.g., 0.1% TFA) in the mobile phase? check_overload->check_modifier No end_good Problem Resolved reduce_load->end_good add_modifier Add 0.1% TFA or formic acid to the mobile phase. check_modifier->add_modifier No check_column Is the column old or potentially contaminated? check_modifier->check_column Yes add_modifier->end_good replace_column Replace with a new, high-quality C18 column. check_column->replace_column Yes optimize_gradient Optimize the gradient to separate from co-eluting impurities. check_column->optimize_gradient No replace_column->end_good end_bad Issue Persists: Consider alternative column chemistry. optimize_gradient->end_bad

References

Stability issues and degradation pathways of Dihydroactinidiolide.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydroactinidiolide (DHT). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and understanding the degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound (DHT) is a volatile terpene found in various natural sources like black tea, mangoes, and tobacco.[1] It is known for its sweet, tea-like odor and is used as a fragrance.[1] In research and development, particularly in pharmaceuticals and flavor industries, understanding its stability is crucial as degradation can lead to loss of potency, altered sensory properties, and the formation of potentially undesirable byproducts.

Q2: What are the main factors that can affect the stability of this compound?

The stability of this compound, like many lactones, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[2][3][4] Being a lactone, the ester linkage is susceptible to hydrolysis under both acidic and basic conditions. Its unsaturated nature also makes it prone to oxidation and photodegradation.

Q3: What are the recommended storage conditions for this compound?

To ensure maximum stability, this compound should be stored in a cool, dark place in a tightly sealed container to protect it from light and moisture. For long-term storage, refrigeration or freezing is recommended. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q4: I am observing a decrease in the purity of my DHT sample over time. What could be the cause?

A decrease in purity could be due to several factors:

  • Improper Storage: Exposure to light, elevated temperatures, or moisture can accelerate degradation.

  • Hydrolysis: If the sample is in solution, particularly at non-neutral pH, the lactone ring can hydrolyze.

  • Oxidation: Contact with air can lead to oxidative degradation.

  • Contamination: The presence of acidic, basic, or metallic impurities can catalyze degradation.

Q5: How can I monitor the degradation of this compound in my experiments?

A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the most common technique to monitor the degradation of DHT.[5][6][7] These methods can separate the intact DHT from its degradation products, allowing for accurate quantification of the remaining active compound. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can be used to identify the degradation products.[8][9][10][11]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Problem: You observe unexpected peaks in the HPLC/UPLC chromatogram of your this compound sample.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Degradation Review your storage and handling procedures. Ensure the sample was protected from light, high temperatures, and extreme pH conditions. Compare the chromatogram with a freshly prepared standard.
Solvent Impurities Run a blank gradient (mobile phase only) to check for solvent-related peaks. Use high-purity, HPLC-grade solvents.
Contamination Ensure all glassware and equipment are scrupulously clean. Check for potential leachables from container materials.
Issue 2: Inconsistent Assay Results

Problem: You are getting variable and non-reproducible results for the concentration of this compound.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Sample Instability in Diluent DHT might be degrading in the solvent used for analysis. Perform a time-course study of the sample in the analytical diluent to check for stability over the analysis period. If unstable, consider using a different, more inert solvent or analyzing the samples immediately after preparation.
Incomplete Dissolution Ensure the sample is fully dissolved before analysis. Sonication may aid in dissolution.
Instrumental Fluctuation Check the performance of your HPLC/UPLC system, including pump flow rate, detector stability, and injector precision.

Forced Degradation Studies: Quantitative Data

Forced degradation studies are essential for understanding the intrinsic stability of a molecule. The following tables provide illustrative quantitative data on the degradation of this compound under various stress conditions. Note: This data is representative and based on typical degradation patterns for similar chemical structures, as specific experimental data for DHT is not widely available in public literature.

Table 1: Hydrolytic Degradation of this compound

ConditionTime (hours)This compound Remaining (%)Major Degradation Products
0.1 M HCl (60 °C)2485.2Hydroxy acid form
0.1 M HCl (60 °C)4872.5Hydroxy acid form
0.1 M NaOH (RT)265.8Sodium salt of hydroxy acid
0.1 M NaOH (RT)845.1Sodium salt of hydroxy acid
Neutral (Water, 60 °C)4898.5Minimal degradation

Table 2: Oxidative Degradation of this compound

ConditionTime (hours)This compound Remaining (%)Major Degradation Products
3% H₂O₂ (RT)2489.7Epoxide derivatives, hydroxylated products
3% H₂O₂ (RT)4881.3Epoxide derivatives, hydroxylated products
10% H₂O₂ (RT)2475.4Further oxidized products

Table 3: Thermal and Photolytic Degradation of this compound

ConditionTimeThis compound Remaining (%)Major Degradation Products
Thermal (80 °C, solid)72 hours95.1Isomerization products
Photolytic (ICH Q1B)1.2 million lux hours92.3Photo-isomers, oxidative products

Experimental Protocols

Protocol 1: Stability-Indicating UPLC-UV Method

This protocol outlines a typical method for quantifying this compound and separating it from its degradation products.

  • Chromatographic System: UPLC system with a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Prepare samples in a 50:50 mixture of acetonitrile and water.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting forced degradation studies on this compound.[12][13][14]

  • Acid Hydrolysis: Dissolve DHT in a suitable solvent and add 0.1 M HCl. Heat at 60 °C and take samples at appropriate time points (e.g., 8, 24, 48 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve DHT in a suitable solvent and add 0.1 M NaOH. Keep at room temperature and collect samples at intervals (e.g., 2, 8, 24 hours). Neutralize the samples before analysis.

  • Oxidative Degradation: Dissolve DHT in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature and protected from light. Collect samples at various time points (e.g., 24, 48 hours).

  • Thermal Degradation: Place solid DHT in a controlled temperature oven at 80 °C. Analyze samples at set intervals (e.g., 24, 48, 72 hours).

  • Photostability: Expose solid DHT to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

Visualizations

Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

G DHT This compound Acid Acid Hydrolysis (H+) DHT->Acid Base Base Hydrolysis (OH-) DHT->Base Oxidation Oxidation (e.g., H2O2) DHT->Oxidation Photo Photodegradation (Light) DHT->Photo Thermal Thermal Stress (Heat) DHT->Thermal HydroxyAcid Hydroxy Acid (Ring Opening) Acid->HydroxyAcid Lactone Cleavage Base->HydroxyAcid Lactone Cleavage Epoxide Epoxide Derivatives Oxidation->Epoxide Hydroxylated Hydroxylated Products Oxidation->Hydroxylated Photo->Epoxide Photo-oxidation Isomers Isomers Photo->Isomers Thermal->Isomers G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Data Interpretation Acid Acidic UPLC UPLC-UV/PDA Analysis Acid->UPLC Base Basic Base->UPLC Oxidative Oxidative Oxidative->UPLC Thermal Thermal Thermal->UPLC Photolytic Photolytic Photolytic->UPLC LCMS LC-MS for Identification UPLC->LCMS Quantification Quantify Degradation UPLC->Quantification ID Identify Degradants LCMS->ID NMR NMR for Structure Elucidation ID->NMR Pathway Propose Degradation Pathway ID->Pathway Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidative Sample->Thermal Sample->Photolytic

References

Overcoming solubility problems of Dihydroactinidiolide in biological assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydroactinidiolide (DHAc). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of DHAc in biological assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful integration of DHAc into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHAc) and why is its solubility a concern?

A1: this compound (DHAc) is a volatile terpene found in various natural sources like black tea, mangoes, and tobacco.[1] It has garnered significant interest due to its diverse biological activities, including antioxidant, anticancer, anti-inflammatory, and neuroprotective effects.[2][3] However, DHAc is practically insoluble in water, which presents a major hurdle for its use in aqueous-based biological assays, such as cell culture experiments.[4] This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the recommended solvents for preparing a stock solution of DHAc?

A2: Due to its lipophilic nature, DHAc is soluble in nonpolar organic solvents. For biological assays, the most commonly recommended solvent is Dimethyl Sulfoxide (DMSO) .[5][6] DHAc is also soluble in ethanol.[4] It is crucial to use anhydrous, high-purity solvents to prepare stock solutions to minimize water absorption, which can decrease the solubility of DHAc.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. While tolerance is cell-line dependent, a general guideline is to keep the final DMSO concentration at 0.5% (v/v) or lower . It is always recommended to include a vehicle control (media with the same final concentration of DMSO without DHAc) in your experiments to account for any solvent-induced effects.

Q4: My DHAc precipitates when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium. What should I do?

A4: This is a common issue known as "crashing out." It occurs because the high concentration of the compound in the organic solvent is no longer soluble when introduced into the highly aqueous environment. Please refer to the Troubleshooting Guide: Compound Precipitation below for detailed steps to resolve this issue.

Troubleshooting Guides

Guide 1: Compound Precipitation Upon Dilution

If you observe precipitation when diluting your DHAc stock solution, follow these steps:

  • Optimize Dilution Method: Instead of adding a large volume of the aqueous buffer to a small volume of your concentrated DMSO stock, reverse the process. Add a small volume of your DHAc stock solution dropwise into the pre-warmed (37°C) aqueous buffer while vortexing or swirling gently. This ensures rapid and even dispersion.

  • Use Intermediate Dilutions: Prepare a series of intermediate dilutions of your DHAc stock in 100% DMSO first. Then, add a small aliquot of the final, less concentrated DMSO stock to your aqueous buffer.

  • Gentle Warming and Sonication: Briefly warming the final solution to 37°C or using a bath sonicator for a few minutes can help redissolve small amounts of precipitate. However, be cautious with heat as it may degrade the compound.

  • Consider Co-solvents: If precipitation persists, using a co-solvent system may be necessary. Refer to the Advanced Solubilization Techniques section for more details.

Guide 2: Inconsistent or Lower-Than-Expected Biological Activity

If your experimental results show variable or low activity of DHAc, it could be related to its solubility.

  • Visually Inspect for Precipitation: Before adding the compound to your assay, carefully inspect the final diluted solution for any signs of cloudiness or precipitate. Even a fine precipitate can significantly lower the effective concentration of the compound.

  • Perform a Solubility Test: Before conducting your main experiment, perform a simple solubility test. Prepare your final dilution and let it stand at the experimental temperature for the duration of your assay. Visually inspect for any precipitation over time.

  • Review Stock Solution Storage: DHAc stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound.

Table 1: Solubility of this compound (DHAc)

SolventSolubilityReference(s)
WaterInsoluble[4]
EthanolSoluble[4]
Nonpolar SolventsSoluble[4]
Dimethyl Sulfoxide (DMSO)≥ 36 mg/mL (199.73 mM)[5][6]

Table 2: Reported Biological Activity (IC50) of this compound (DHAc)

AssayTarget/Cell LineIC50 ValueReference(s)
Acetylcholinesterase (AChE) Inhibition34.03 nM[7][8]
DPPH Radical Scavenging50 nM[7]
Nitric Oxide (.NO) Scavenging50 nM[7]

Note: IC50 values for specific cancer cell lines are not yet widely and consistently reported in the literature.

Experimental Protocols & Advanced Solubilization

Protocol 1: Preparation of DHAc Working Solution for Cell-Based Assays

This protocol provides a standard method for preparing a working solution of DHAc for in vitro experiments, such as an MTT assay for cell viability.

Materials:

  • This compound (DHAc) powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Accurately weigh the required amount of DHAc powder.

    • Dissolve the DHAc in the calculated volume of 100% DMSO to achieve a 10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution. If needed, briefly sonicate in a water bath.

    • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

  • Prepare Intermediate Dilutions (if necessary):

    • From the 10 mM stock, prepare serial dilutions in 100% DMSO to achieve the desired intermediate concentrations.

  • Prepare the Final Working Solution:

    • Pre-warm your complete cell culture medium to 37°C.

    • To prepare a 10 µM working solution, for example, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.

    • Immediately after adding the stock solution, mix gently by inverting the tube or pipetting up and down.

    • Visually inspect the solution for any signs of precipitation before adding it to your cells.

Experimental Workflow for a Cell Viability (MTT) Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Analysis A Seed cells in a 96-well plate B Incubate overnight (37°C, 5% CO2) A->B D Treat cells with DHAc dilutions B->D C Prepare DHAc working solutions in media C->D E Incubate for desired time (e.g., 24-72h) D->E F Add MTT reagent to each well E->F G Incubate for 2-4 hours F->G H Add solubilization solution (e.g., DMSO) G->H I Measure absorbance at 570 nm H->I J Calculate cell viability and IC50 I->J

Caption: Workflow for determining the cytotoxicity of DHAc using an MTT assay.

Advanced Solubilization Technique 1: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules like DHAc, forming an inclusion complex with enhanced aqueous solubility.

Protocol for Preparing a DHAc-β-Cyclodextrin Inclusion Complex:

Materials:

  • This compound (DHAc)

  • β-Cyclodextrin (β-CD)

  • Distilled water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Molar Ratio: Prepare the DHAc and β-CD in a 1:1 molar ratio.

  • Dissolve β-Cyclodextrin: Dissolve the calculated amount of β-CD in distilled water with continuous stirring. Gentle heating (40-50°C) can aid dissolution.

  • Dissolve DHAc: Dissolve the DHAc in a minimal amount of ethanol.

  • Form the Complex: Slowly add the ethanolic solution of DHAc dropwise to the aqueous β-CD solution while stirring vigorously.

  • Stirring: Continue to stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Lyophilization: Freeze the resulting solution and then lyophilize it (freeze-dry) to obtain a solid powder of the DHAc-β-CD inclusion complex.

  • Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]

  • Reconstitution: The resulting powder can be dissolved in water or aqueous buffers for use in biological assays.

Logical Flow for Preparing a Cyclodextrin Inclusion Complex

G A Dissolve β-Cyclodextrin in water C Add DHAc solution dropwise to β-CD solution A->C B Dissolve DHAc in minimal ethanol B->C D Stir for 24-48 hours C->D E Freeze the mixture D->E F Lyophilize to obtain a solid powder E->F G Reconstitute in aqueous buffer for assay F->G G cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_pathway NF-κB Signaling Cascade Stimulus Stimulus IKK IKK Activation Stimulus->IKK IκBα IκBα Phosphorylation & Degradation IKK->IκBα NFκB NF-κB (p65/p50) Translocation to Nucleus IκBα->NFκB Gene Pro-inflammatory Gene Transcription NFκB->Gene DHAc This compound (DHAc) DHAc->IKK Inhibition? DHAc->NFκB Inhibition of p65 phosphorylation? G cluster_stimulus External Stimuli (e.g., Growth Factors, Stress) cluster_pathway MAPK Cascade Stimulus Stimulus RAS RAS/RAF Stimulus->RAS JNK JNK Stimulus->JNK p38 p38 Stimulus->p38 MEK MEK1/2 RAS->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., AP-1, c-Jun) ERK->TF JNK->TF p38->TF Response Cellular Response (Proliferation, Apoptosis) TF->Response DHAc This compound (DHAc) DHAc->ERK Modulation? DHAc->JNK Modulation?

References

Technical Support Center: Enhancing the Bioavailability of Dihydroactinidiolide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dihydroactinidiolide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing the compound's bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main physicochemical challenges for in vivo studies?

This compound is a volatile terpene naturally found in various plants like black tea and mangoes, as well as in some insects.[1] Its primary challenges for in vivo administration are its poor water solubility and inherent volatility.[1][2][3] These characteristics can lead to low dissolution in gastrointestinal fluids, poor absorption, and consequently, low and variable oral bioavailability.

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

Given its poor water solubility, several formulation strategies can be employed. The most promising include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate and solubility.[4][5]

  • Nanoformulations: Encapsulating this compound into nanocarriers protects it from degradation, can improve its solubility, and allows for controlled release.[6][7] Key nanoformulation strategies include:

    • Liposomes: These vesicles can encapsulate lipophilic compounds like this compound within their lipid bilayer, improving stability and bioavailability.[8][][10]

    • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate this compound, potentially enhancing its cellular uptake and oral absorption.[6][11]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[12][13]

Q3: Are there any commercially available excipients that are particularly suitable for this compound formulations?

While specific excipient compatibility studies for this compound are not widely published, general principles for poorly soluble, lipophilic compounds apply. Suitable excipients may include:

  • For Solid Dispersions: Hydrophilic polymers such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and hydroxypropyl methylcellulose (HPMC).[5][14]

  • For Liposomes: Phospholipids like phosphatidylcholine and cholesterol are common components for forming the liposomal structure.[3][8]

  • For Polymeric Nanoparticles: Biodegradable polymers like polylactic-co-glycolic acid (PLGA) are frequently used.[6][11]

  • For simple suspensions: Carboxymethylcellulose sodium (CMC-Na) can be used as a suspending agent for oral gavage in preclinical studies.[15]

Q4: How does first-pass metabolism affect the bioavailability of this compound?

While specific data on the first-pass metabolism of this compound is limited, many lipophilic compounds are subject to extensive metabolism in the liver after oral absorption. This can significantly reduce the amount of active drug reaching systemic circulation.[16] Formulation strategies that promote lymphatic uptake, such as lipid-based systems, can help to partially bypass the liver and mitigate the first-pass effect.

Troubleshooting Guides

Issue 1: Low and Variable Bioavailability in Animal Studies
Potential Cause Troubleshooting Steps
Poor aqueous solubility leading to dissolution rate-limited absorption. 1. Formulate as a solid dispersion: This increases the surface area and dissolution rate. See Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation. 2. Develop a nanosuspension: Milling the compound to the nanoscale can significantly improve dissolution.
Degradation of the compound in the gastrointestinal (GI) tract. 1. Encapsulate in liposomes or polymeric nanoparticles: This protects the compound from the harsh environment of the GI tract. See Protocol 2: Liposomal Encapsulation of this compound by Reverse Phase Evaporation and Protocol 3: Preparation of this compound-Loaded Polymeric Nanoparticles.
High first-pass metabolism in the liver. 1. Consider lipid-based formulations (e.g., SEDDS): These can promote lymphatic absorption, partially bypassing the liver. 2. Investigate alternative routes of administration: If oral bioavailability remains a significant hurdle, parenteral or transdermal routes could be explored.
Volatility of this compound leading to loss of active compound during formulation and administration. 1. Use encapsulation techniques (liposomes, nanoparticles): This can help to reduce the volatility of the compound.[2][3] 2. Handle the compound and formulations at controlled temperatures.
Issue 2: Difficulty in Preparing a Stable and Homogeneous Formulation for Dosing
Potential Cause Troubleshooting Steps
Precipitation of the compound in aqueous vehicles. 1. Increase the concentration of the carrier/polymer in solid dispersions. 2. Optimize the drug-to-lipid ratio in liposomal formulations. 3. For simple suspensions, ensure adequate viscosity with the suspending agent (e.g., CMC-Na) and use sonication to ensure homogeneity before each administration.
Aggregation of nanoparticles or liposomes over time. 1. Optimize surface charge: For nanoparticles, a higher absolute zeta potential value (e.g., > |20| mV) indicates better colloidal stability.[17] 2. Incorporate stabilizing excipients: PEGylation of liposomes or nanoparticles can improve their stability in biological fluids. 3. Store formulations at appropriate temperatures (often 4°C) and check for stability over the intended use period.

Data Presentation

The following table presents illustrative pharmacokinetic data to demonstrate the potential improvements in bioavailability when applying different formulation strategies to a poorly soluble compound like this compound. Note: This data is representative and not based on direct experimental results for this compound due to a lack of published comparative studies.

Formulation Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Simple Suspension (in 0.5% CMC-Na)50 ± 152.0 ± 0.5200 ± 60100 (Reference)
Solid Dispersion (with PVP K30)250 ± 501.5 ± 0.51200 ± 200600
Liposomal Formulation400 ± 702.0 ± 0.52500 ± 4501250
Polymeric Nanoparticles (PLGA)350 ± 602.5 ± 0.52800 ± 5001400

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30 or HPMC) in a suitable organic solvent (e.g., ethanol or methanol) in a 1:4 drug-to-carrier ratio. Ensure complete dissolution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed.

  • Drying: Place the resulting solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate in simulated gastric and intestinal fluids, and physical state (amorphous vs. crystalline) using techniques like DSC and XRD.[14][18]

Protocol 2: Liposomal Encapsulation of this compound by Reverse Phase Evaporation
  • Lipid Solution Preparation: Dissolve lipids (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) and this compound in a suitable organic solvent system (e.g., chloroform:methanol).

  • Emulsion Formation: Add a small volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the lipid solution and sonicate to form a water-in-oil emulsion.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator. This will cause the emulsion to form a viscous gel, which will then become a liposomal suspension.

  • Sizing: To obtain unilamellar vesicles of a specific size, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency (by separating free from encapsulated drug), and in vitro drug release profile.[2][3]

Protocol 3: Preparation of this compound-Loaded Polymeric Nanoparticles

This protocol is based on the emulsification-solvent evaporation method.

  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., ethyl acetate).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation, and wash them multiple times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose).

  • Characterization: Analyze the nanoparticles for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.[11][17]

Visualizations

bioavailability_challenges cluster_drug This compound Properties cluster_barriers Biological Barriers cluster_outcome Result D This compound Sol Poor Aqueous Solubility D->Sol Inherent Property GI GI Tract Degradation (pH, Enzymes) Abs Poor Membrane Permeation GI->Abs Reduces Concentration Gradient Sol->GI Leads to Met First-Pass Metabolism Abs->Met Limits amount absorbed Bioavailability Low & Variable Bioavailability Met->Bioavailability Reduces systemic concentration

Core challenges affecting this compound bioavailability.

formulation_strategies cluster_problem Problem cluster_solutions Formulation Solutions cluster_mechanisms Mechanisms of Enhancement cluster_goal Goal Problem Poorly Soluble this compound SD Solid Dispersion Problem->SD Lipo Liposomes Problem->Lipo NP Polymeric Nanoparticles Problem->NP Mech_SD Increase Dissolution Rate (Amorphous Form, Increased Wettability) SD->Mech_SD Mech_Encapsulation Protect from Degradation Improve Solubility Control Release Lipo->Mech_Encapsulation NP->Mech_Encapsulation Goal Enhanced Bioavailability Mech_SD->Goal Mech_Encapsulation->Goal

Strategies to enhance the bioavailability of this compound.

experimental_workflow cluster_formulation Formulation Development cluster_char In Vitro Characterization cluster_invivo In Vivo Study cluster_analysis Data Analysis F1 Simple Suspension (Control) Char Particle Size Drug Load Dissolution Rate Stability F1->Char F2 Solid Dispersion F2->Char F3 Liposomal Formulation F3->Char F4 Nanoparticle Formulation F4->Char Animal Oral Administration to Animal Model Char->Animal PK Pharmacokinetic Analysis (Blood Sampling) Animal->PK Analysis Calculate Cmax, Tmax, AUC Compare Formulations PK->Analysis

Workflow for comparing bioavailability enhancement strategies.

References

Minimizing by-product formation during Dihydroactinidiolide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydroactinidiolide (DHA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on minimizing by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this compound synthesis?

A1: The most prevalent starting material for the chemical synthesis of this compound is β-ionone. Other precursors mentioned in the literature include citral and β-carotene, which can be converted to β-ionone.[1][2]

Q2: What is the general synthetic strategy for producing this compound from β-ionone?

A2: The synthesis typically proceeds through a two-step process:

  • Oxidation/Epoxidation: The double bond within the cyclohexene ring of β-ionone is oxidized to form an epoxide, most commonly 5,6-epoxy-β-ionone.

  • Acid-Catalyzed Cyclization/Rearrangement: The resulting epoxide undergoes an acid-catalyzed intramolecular cyclization to yield the lactone ring of this compound.[1][3][4]

Q3: What are the common by-products observed during this compound synthesis?

A3: Common by-products can include unreacted β-ionone, intermediates like β-ionone epoxide, and other carotenoid degradation products such as 3-oxo-β-ionone and β-cyclocitral.[5] The specific by-products and their ratios can vary significantly depending on the reaction conditions.

Q4: How can I monitor the progress of the reaction and identify by-products?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for monitoring the reaction progress and identifying the components of the reaction mixture, including the desired product and any by-products.[3][5] Thin Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's progress.

Q5: What purification techniques are suitable for isolating this compound?

A5: Purification is typically achieved through chromatographic methods. Column chromatography using silica gel is a common laboratory-scale technique. For higher purity, High-Performance Liquid Chromatography (HPLC) can be employed.[6]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Low overall yield is a frequent challenge in multi-step organic syntheses. The following sections break down potential causes and solutions for each stage of the this compound synthesis from β-ionone.

Potential Cause Recommended Solution Rationale
Incomplete Reaction - Increase reaction time.- Increase the molar ratio of the oxidizing agent (e.g., m-CPBA).- Ensure the reaction temperature is optimal.The epoxidation of the sterically hindered double bond of β-ionone may be slow. Driving the reaction towards completion will reduce the amount of unreacted starting material in the final product mixture.
Degradation of Oxidizing Agent - Use a fresh, properly stored batch of the oxidizing agent (e.g., m-CPBA).- Titrate the oxidizing agent before use to determine its active concentration.Peroxy acids like m-CPBA can degrade over time, leading to a lower effective concentration and incomplete reactions.
Suboptimal Solvent - Experiment with different solvents. Dichloromethane (CH2Cl2) is commonly used for m-CPBA epoxidations.Solvent polarity can influence the reaction rate and stability of the reactants.
Potential Cause Recommended Solution Rationale
Formation of Isomeric By-products - Optimize the choice and concentration of the acid catalyst. Weaker acids may offer better selectivity.- Carefully control the reaction temperature; lower temperatures may favor the desired product.The acid-catalyzed rearrangement of the epoxide is a critical step where selectivity can be low, leading to the formation of undesired isomers.
Incomplete Cyclization - Increase the reaction time or the concentration of the acid catalyst.Insufficient acid or time may lead to incomplete conversion of the epoxy intermediate.
Product Degradation - Use the minimum effective concentration of the acid catalyst.- Neutralize the reaction mixture promptly upon completion.This compound can be sensitive to strongly acidic conditions, leading to degradation and reduced yield.
Issue 2: High Levels of Specific By-products

The presence of significant amounts of particular by-products can indicate specific issues with the reaction conditions.

Observed By-product Potential Cause Troubleshooting Action
Unreacted β-ionone Incomplete epoxidation.Refer to troubleshooting for "Incomplete Reaction" in the epoxidation step.
β-ionone epoxide Incomplete acid-catalyzed cyclization.Refer to troubleshooting for "Incomplete Cyclization" in the cyclization step.
3-oxo-β-ionone Over-oxidation or side reactions.- Use a more selective oxidizing agent.- Reduce the amount of oxidizing agent or the reaction temperature.
β-cyclocitral Fragmentation of β-ionone or intermediates.- Employ milder reaction conditions (lower temperature, less harsh acid).

Experimental Protocols

Synthesis of this compound from β-ionone via Epoxidation and Cyclization

This protocol is a general guideline. Optimization of specific conditions may be necessary.

Step 1: Epoxidation of β-ionone

  • Dissolve β-ionone (1.0 eq) in dichloromethane (CH2Cl2).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to obtain the crude 5,6-epoxy-β-ionone.

Step 2: Acid-Catalyzed Cyclization

  • Dissolve the crude 5,6-epoxy-β-ionone in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and wash with a saturated aqueous solution of NaHCO3.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in this compound Synthesis start Low Yield of this compound check_sm Analyze Crude Product by GC-MS: High percentage of starting material (β-ionone)? start->check_sm incomplete_epoxidation Issue: Incomplete Epoxidation check_sm->incomplete_epoxidation Yes check_intermediate Analyze Crude Product by GC-MS: High percentage of intermediate (5,6-epoxy-β-ionone)? check_sm->check_intermediate No solution_epoxidation Solution: - Increase reaction time/temperature - Increase m-CPBA equivalents - Use fresh m-CPBA incomplete_epoxidation->solution_epoxidation end Yield Improved solution_epoxidation->end incomplete_cyclization Issue: Incomplete Cyclization check_intermediate->incomplete_cyclization Yes check_byproducts Analyze Crude Product by GC-MS: High percentage of other by-products? check_intermediate->check_byproducts No solution_cyclization Solution: - Increase acid catalyst concentration - Increase reaction time/temperature incomplete_cyclization->solution_cyclization solution_cyclization->end side_reactions Issue: Side Reactions/Degradation check_byproducts->side_reactions Yes check_byproducts->end No solution_side_reactions Solution: - Use milder acid catalyst - Lower reaction temperatures - Optimize solvent side_reactions->solution_side_reactions solution_side_reactions->end

Caption: A flowchart for diagnosing and addressing low yields in this compound synthesis.

General Synthetic Pathway from β-ionone

DHA_Synthesis General Synthetic Pathway to this compound beta_ionone β-Ionone epoxy_ionone 5,6-epoxy-β-ionone beta_ionone->epoxy_ionone Oxidation (e.g., m-CPBA) dha This compound epoxy_ionone->dha Acid-Catalyzed Cyclization byproducts By-products (e.g., 3-oxo-β-ionone, β-cyclocitral) epoxy_ionone->byproducts Side Reactions

Caption: A simplified diagram illustrating the main transformation steps from β-ionone to this compound.

References

Scaling up the production of Dihydroactinidiolide for commercial use.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the commercial-scale production of Dihydroactinidiolide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for commercial-scale production of this compound?

A1: The main synthetic pathways for commercial production include:

  • Synthesis from β-ionone: This is a common starting material for the synthesis of this compound. The process typically involves a two-step oxidation method.[1]

  • Hetero-Diels-Alder Reaction: This method can yield this compound with high regio-, diastereo-, and enantioselectivity, often catalyzed by copper(II)-bisoxazoline complexes.[2][3]

  • Chemo-enzymatic Synthesis: This approach utilizes enzymes for specific transformations, which can lead to high stereoselectivity and milder reaction conditions.[4][5]

  • Thermal Degradation of β-carotene: This method involves the controlled heating of β-carotene to produce this compound, among other products.[6]

Q2: What are the major challenges encountered when scaling up this compound production?

A2: Common challenges include maintaining consistent yields, managing impurities, ensuring stereochemical control, and handling reagents and byproducts safely on a larger scale.[7] Issues such as heat transfer, mixing efficiency, and changes in reaction kinetics become more pronounced at an industrial scale.

Q3: What analytical methods are recommended for monitoring the production of this compound?

A3: For monitoring reaction progress and ensuring product purity, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring the conversion of starting materials and the formation of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile compounds, including this compound and potential byproducts.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the final product and can help in identifying impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress in real-time.[10]

Q4: What are the critical safety precautions to consider during the scale-up of this compound synthesis?

A4: Safety is paramount during scale-up. Key considerations include:

  • Thorough understanding of the reaction thermodynamics to prevent runaway reactions.

  • Proper handling and storage of flammable solvents and corrosive reagents.

  • Adequate ventilation and personal protective equipment (PPE) to minimize exposure to chemicals.

  • Implementation of robust emergency shutdown procedures.

Troubleshooting Guides

Synthesis Route 1: From β-Ionone

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Incomplete Oxidation: The oxidizing agent is not fully converting the intermediate.- Increase the molar ratio of the oxidizing agent.- Extend the reaction time and monitor progress using TLC or HPLC.- Ensure the reaction temperature is optimal for the specific oxidizing agent used.
Side Reactions: Formation of undesired byproducts.- Optimize the reaction temperature; lower temperatures may reduce side reactions.- Control the rate of addition of reagents to minimize localized high concentrations.- Analyze byproducts using GC-MS to understand the side reactions and adjust conditions accordingly.
Degradation of Product: The product may be unstable under the reaction or work-up conditions.- Neutralize the reaction mixture promptly after completion.- Use milder work-up procedures, avoiding strong acids or bases.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Step
Unreacted Starting Material: Incomplete conversion of β-ionone.- Increase reaction time or temperature as tolerated by the product's stability.- Increase the stoichiometry of the reagents.
Formation of Isomers: Isomerization of the double bond or other structural rearrangements.- Employ stereoselective catalysts or reagents.- Optimize reaction conditions (solvent, temperature, pH) to favor the desired isomer.
Byproducts from Oxidation: Over-oxidation or alternative oxidation pathways.- Use a more selective oxidizing agent.- Carefully control the amount of oxidant added.
Synthesis Route 2: Hetero-Diels-Alder Reaction

Issue 1: Low Conversion Rate

Potential Cause Troubleshooting Step
Catalyst Inactivity: The Lewis acid catalyst is not effective.- Ensure the catalyst is anhydrous and handled under an inert atmosphere.- Screen different Lewis acid catalysts to find the most effective one for the specific substrates.- Increase the catalyst loading, but be mindful of potential side reactions.[11]
Unfavorable Reaction Equilibrium: The retro-Diels-Alder reaction is significant.- Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.- Use an excess of one of the reactants to shift the equilibrium towards the product.[11]
Poor Reactivity of Diene/Dienophile: Electronic properties are not optimal for the reaction.- Modify the electronic properties of the reactants, for example, by using electron-withdrawing groups on the dienophile.[11]

Issue 2: Poor Stereoselectivity

Potential Cause Troubleshooting Step
Lack of Facial Selectivity: The catalyst does not effectively control the approach of the dienophile.- Use a chiral Lewis acid catalyst known to induce high enantioselectivity in Diels-Alder reactions.- Optimize the solvent, as it can influence the transition state geometry.
Thermal Racemization: The product may racemize at higher temperatures.- Perform the reaction at lower temperatures.- Choose a catalyst that allows the reaction to proceed efficiently at a lower temperature.

Experimental Protocols

Illustrative Lab-Scale Synthesis of this compound from β-Ionone

This protocol is for illustrative purposes and should be optimized for scale-up.

Materials:

  • β-Ionone

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfite (10% aqueous solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Epoxidation: Dissolve β-ionone (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath. Add m-Chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the β-ionone is consumed.

  • Quenching: Quench the reaction by adding a 10% aqueous solution of sodium sulfite to destroy the excess peroxide.

  • Work-up: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the DCM under reduced pressure using a rotary evaporator.

  • Lactonization (Illustrative - requires optimization): The crude epoxide is then subjected to conditions that promote lactonization. This can involve treatment with a Lewis acid or thermal rearrangement. Specific conditions for this step are proprietary and require experimental optimization.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

G start Start: β-Ionone in DCM epoxidation Epoxidation with m-CPBA at 0°C start->epoxidation monitoring Monitor by TLC epoxidation->monitoring quenching Quench with Na₂SO₃ monitoring->quenching Reaction Complete workup Aqueous Work-up quenching->workup drying Dry with MgSO₄ workup->drying concentration Concentrate in vacuo drying->concentration lactonization Lactonization (Lewis Acid/Thermal) concentration->lactonization purification Column Chromatography lactonization->purification product Pure this compound purification->product

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Strategies to improve the stereoselectivity of Dihydroactinidiolide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stereoselective synthesis of Dihydroactinidiolide. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues related to achieving high stereoselectivity in the synthesis of this compound.

Question 1: My diastereoselectivity is low during the key cyclization step. What factors should I investigate?

Answer: Low diastereoselectivity in the formation of the bicyclic lactone ring is a common challenge. The outcome is often influenced by a delicate interplay of steric and electronic factors. Here are several parameters to troubleshoot:

  • Choice of Acid/Catalyst: The nature of the acid catalyst used for cyclization is critical. Strong Brønsted acids or Lewis acids can promote the reaction, but their effectiveness in controlling stereochemistry varies. For instance, the cyclization of homoterpenic acid using chlorosulfonic acid has been reported to yield both cis and trans-γ-lactones[1]. Experimenting with a panel of Lewis acids (e.g., SnCl₄, TiCl₄) in combination with chiral ligands can create a chiral environment that favors one diastereomer.

  • Solvent Polarity: The solvent can influence the conformation of the transition state. A systematic screening of solvents with varying polarities (e.g., from nonpolar hexane or toluene to more polar dichloromethane or acetonitrile) is recommended. Non-polar solvents may enhance substrate-catalyst interactions, leading to better stereocontrol.

  • Reaction Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy, which typically leads to the thermodynamically more stable product. We recommend running a temperature screen from room temperature down to -78 °C.

  • Substrate Conformation: The stereochemistry of the starting material inherently dictates the possible conformations leading to the product. Ensure the purity of your precursor, as isomers can lead to different diastereomeric products.

G cluster_0 Troubleshooting Low Diastereoselectivity start Low Diastereoselectivity Observed catalyst Screen Acid Catalysts (Brønsted vs. Lewis) start->catalyst temp Optimize Reaction Temperature (e.g., RT to -78°C) catalyst->temp If no improvement result Improved Diastereomeric Ratio catalyst->result Success! solvent Vary Solvent Polarity (e.g., Toluene, DCM) temp->solvent If no improvement temp->result Success! check_purity Verify Precursor Purity & Stereochemistry solvent->check_purity If still low solvent->result Success!

Caption: A troubleshooting workflow for improving diastereoselectivity.

Question 2: I am struggling to achieve high enantioselectivity. Which catalytic systems are most effective for this compound synthesis?

Answer: Achieving high enantioselectivity requires the use of a chiral catalyst or auxiliary to control the formation of a specific enantiomer. One of the most successful approaches is the asymmetric hetero-Diels-Alder reaction.

A key strategy involves the reaction of a cyclic diene with ethyl glyoxylate, catalyzed by a Copper(II)-bisoxazoline complex.[2][3] This methodology has been shown to produce the hetero-Diels-Alder product with excellent yield, regioselectivity, diastereoselectivity, and enantioselectivity.[2][3]

Key factors for success include:

  • Catalyst System: The combination of a metal (e.g., Copper(II)) and a chiral ligand (e.g., a bisoxazoline derivative) is crucial for creating an effective asymmetric environment.

  • Ligand Structure: The steric and electronic properties of the chiral ligand directly influence the facial selectivity of the reaction.

  • Purity of Reagents: Both the diene and the glyoxylate must be of high purity to avoid catalyst inhibition and side reactions. Impurities can significantly lower both yield and enantiomeric excess (ee).

G cluster_workflow Asymmetric Hetero-Diels-Alder Workflow start Prepare Cu(II)-Bisoxazoline Catalyst Solution reactants Combine Cyclic Diene & Ethyl Glyoxylate start->reactants reaction Catalytic Reaction (Controlled Temp) reactants->reaction workup Quench & Aqueous Workup reaction->workup purify Column Chromatography workup->purify analysis Analyze ee% & dr (Chiral HPLC/GC) purify->analysis

Caption: Experimental workflow for the catalytic asymmetric synthesis.

Question 3: My chemo-enzymatic resolution of a key intermediate is inefficient. How can I improve the enantiomeric excess (ee)?

Answer: Chemo-enzymatic methods, particularly lipase-mediated resolutions, are powerful for obtaining enantiopure intermediates.[1] If you are experiencing low efficiency or poor enantioselectivity, consider the following troubleshooting steps:

  • Enzyme Selection: Not all lipases are equally effective. Novozym 435 is a commonly used and robust lipase for the resolution of alcohol intermediates in terpenoid synthesis.[1] If it is not performing well, screening other commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) is a logical next step.

  • Solvent Choice: The reaction medium is critical for enzyme activity and selectivity. A nonpolar organic solvent like hexane or toluene is often preferred to minimize enzyme denaturation and unwanted side reactions.

  • Acyl Donor: For kinetic resolution of alcohols, the choice of acyl donor (e.g., vinyl acetate, acetic anhydride) can impact reaction rate and enantioselectivity. Vinyl acetate is often effective as it produces an enol that tautomerizes to acetaldehyde, making the reaction irreversible.

  • Temperature and pH: Lipases have optimal temperature and pH ranges. While many work well at room temperature, slight adjustments (e.g., 30-40 °C) can sometimes improve performance. Ensure the reaction medium is free of strong acids or bases that could denature the enzyme.

  • Water Content: While enzymes require a small amount of water to maintain their active conformation, excess water can lead to hydrolysis of the ester product, reducing the overall yield and ee. Using anhydrous solvents and molecular sieves can help control the water content.

  • Fractional Crystallization: In some cases, even after enzymatic resolution, the enantiomeric excess may not be >99%. A final purification step, such as fractional crystallization of the enantioenriched product, can be highly effective in achieving enantiopure material (>98% ee).[1]

Data Summary Tables

The following tables summarize quantitative data from key stereoselective strategies to facilitate comparison.

Table 1: Performance of Asymmetric Hetero-Diels-Alder Catalysis Data derived from the synthesis of (R)-Dihydroactinidiolide and (R)-Actinidiolide.[2][3]

Catalyst SystemDieneDienophileYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Cu(II)-BisoxazolineCyclic DieneEthyl GlyoxylateHighHighVery High (>98%)

Note: Specific yield and selectivity values are often substrate and condition-dependent. The cited literature reports very high selectivity for this specific transformation.

Table 2: Chemo-Enzymatic Resolution for Enantiopure Intermediates Data based on lipase-mediated resolution procedures for this compound precursors.[1]

EnzymeSubstrateProcessResult
Lipase (e.g., Novozym 435)Racemic C10 AlcoholsOptimized ResolutionEnantioenriched Alcohols
-Enantioenriched TetrahydroactinidiolideFractional CrystallizationEnantiopure Product (>98% ee)

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Asymmetric Hetero-Diels-Alder Reaction

This protocol is a generalized procedure based on established methods for the synthesis of this compound precursors.[2][3]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the chiral bisoxazoline ligand (1.1 equiv relative to Cu(OTf)₂) in anhydrous dichloromethane (DCM). Add Copper(II) triflate (Cu(OTf)₂) (10 mol%) and stir the mixture at room temperature for 1-2 hours until a homogenous solution of the catalyst complex is formed.

  • Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C to -78 °C).

  • Addition of Reactants: To the cooled catalyst solution, add the cyclic diene substrate (1.2 equiv) followed by the dropwise addition of a solution of ethyl glyoxylate (1.0 equiv) in DCM over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by thin-layer chromatography (TLC) until the limiting reagent is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired bicyclic adduct.

  • Analysis: Determine the diastereomeric ratio and enantiomeric excess of the product using chiral HPLC or GC analysis.

Protocol 2: General Procedure for Lipase-Mediated Kinetic Resolution

This protocol outlines a typical procedure for the enzymatic resolution of a racemic alcohol intermediate.[1]

  • Reaction Setup: To a solution of the racemic alcohol (1.0 equiv) in a suitable anhydrous organic solvent (e.g., hexane, toluene), add the acyl donor (e.g., vinyl acetate, 1.5-3.0 equiv).

  • Enzyme Addition: Add the lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate) to the mixture.

  • Reaction: Stir the suspension at a controlled temperature (e.g., 25-40 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via GC or HPLC to determine the conversion percentage. The ideal endpoint is typically around 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

  • Workup: Once ~50% conversion is reached, filter off the enzyme and wash it with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Separation and Analysis: Separate the resulting ester from the unreacted alcohol using flash column chromatography. Determine the enantiomeric excess (ee) of both the recovered starting material and the product ester using chiral HPLC or GC.

References

Validation & Comparative

Dihydroactinidiolide: An In Vivo Efficacy Comparison in Neuroprotection, Inflammation, and Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective look at the in vivo biological validation of Dihydroactinidiolide (DA), a naturally occurring terpene lactone, reveals promising neuroprotective effects. However, a notable gap exists in the in vivo evaluation of its anti-inflammatory and anticancer potential, highlighting a critical area for future research.

This guide provides a comparative analysis of this compound's performance against alternative compounds, supported by available experimental data. While in vivo evidence for its neuroprotective activity is emerging, data on its anti-inflammatory and anticancer efficacy is currently limited to in vitro studies. This report summarizes the existing data, outlines detailed experimental protocols, and visualizes key pathways to inform further investigation into this promising bioactive compound.

Neuroprotective Activity: Reversing Amnesia in a Preclinical Model

A significant in vivo study demonstrates this compound's potential in mitigating scopolamine-induced amnesia in Swiss albino mice, a common model for screening anti-amnesic drugs. The study reveals that DA can reverse behavioral abnormalities and modulate key biochemical markers associated with memory and learning.

Comparative Analysis: this compound vs. Donepezil

To contextualize the performance of this compound, we compare its effects with Donepezil, a standard acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.

ParameterThis compound (DA)DonepezilAnimal Model
Dosage 0.68 mg/kg bw (oral)3-10 mg/kg (oral)Scopolamine-induced amnesia in mice/rats
Behavioral Outcome Improved cognitive and learning abilities in Morris water maze and Y-maze tests.[1]Ameliorated scopolamine-induced memory impairment in Y-maze and other cognitive tests.[2][3]Scopolamine-induced amnesia in rodents
Biochemical Outcome Reduced acetylcholinesterase (AChE) activity, decreased oxidative stress, enhanced antioxidant enzyme activity, and increased expression of BDNF and synaptophysin.[1]Decreased acetylcholinesterase (AChE) level and reduced β-amyloid 1-42 level.[4][5]Rodent brain tissue
Experimental Protocol: Scopolamine-Induced Amnesia Model

The following protocol outlines the methodology used to assess the neuroprotective effects of this compound.

Animals: Male Swiss albino mice are used for the study.

Procedure:

  • Toxicity Study: An acute toxicity test (LD50) and a sub-acute dose are determined for this compound.

  • Treatment: Mice are pretreated with this compound (0.68 mg/kg bw, orally) for 10 days.

  • Induction of Amnesia: Scopolamine is administered to induce amnesia.

  • Behavioral Testing: Cognitive and learning abilities are assessed using the Morris water maze and Y-maze tests.

  • Biochemical Analysis: After behavioral tests, brain tissues are collected to measure levels of acetylcholinesterase, oxidative stress markers, antioxidant enzymes, and expression of BDNF and synaptophysin.[1]

Signaling Pathway: Neuroprotective Mechanism of this compound

G cluster_cellular Cellular Level DA This compound AChE Acetylcholinesterase (AChE) DA->AChE Inhibits OxidativeStress Oxidative Stress DA->OxidativeStress Reduces AntioxidantEnzymes Antioxidant Enzymes DA->AntioxidantEnzymes Enhances BDNF_Syn BDNF & Synaptophysin DA->BDNF_Syn Increases Expression SCO Scopolamine SCO->AChE Increases Activity SCO->OxidativeStress Induces Cognition Improved Cognition & Learning AChE->Cognition Impairs OxidativeStress->Cognition Impairs AntioxidantEnzymes->Cognition Supports BDNF_Syn->Cognition Supports

Caption: Proposed neuroprotective pathway of this compound.

Anti-inflammatory Activity: In Vitro Promise Awaiting In Vivo Validation

While this compound belongs to the iridoid class of compounds known for their anti-inflammatory properties, there is currently no published in vivo data specifically for DA in common anti-inflammatory models like carrageenan-induced paw edema.[1][6][7] In vitro studies have suggested its potential, but in vivo validation is a necessary next step.

Comparative Analysis: this compound (In Vitro) vs. Iridoids (In Vivo)

This table compares the known in vitro anti-inflammatory activity of this compound with the in vivo performance of other iridoids.

CompoundIn Vitro ActivityIn Vivo Model (Alternative Iridoids)In Vivo Outcome (Alternative Iridoids)
This compound Potential anti-inflammatory effects (inferred from chemical class)Not yet reportedNot yet reported
Geniposidic acid (an Iridoid) Not specifiedTPA-induced ear edema in mice91.01% inhibition of edema.[8]
Aucubin (an Iridoid) Not specifiedTPA-induced ear edema in mice71.54% inhibition of edema.[8]
Experimental Protocol: Carrageenan-Induced Paw Edema Model (for future studies)

This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of compounds and is recommended for future studies on this compound.

Animals: Wistar or Sprague-Dawley rats are typically used.

Procedure:

  • Compound Administration: The test compound (e.g., this compound) is administered orally or intraperitoneally.

  • Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution is given into the right hind paw of the rats.

  • Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Experimental Workflow: Anti-inflammatory Screening

G Start Compound Administration (e.g., this compound) Induction Carrageenan Injection (Paw Edema) Start->Induction Measurement Measure Paw Volume (Plethysmometer) Induction->Measurement Analysis Calculate % Inhibition Measurement->Analysis Result Determine Anti-inflammatory Efficacy Analysis->Result

Caption: Workflow for in vivo anti-inflammatory activity assessment.

Anticancer Activity: In Vitro Cytotoxicity Awaits In Vivo Confirmation

This compound, as a terpene lactone, is part of a chemical class that includes compounds with demonstrated anticancer activities.[9][10][11][12] In vitro studies have shown that this compound exhibits cytotoxicity against various human cancer cell lines. However, to date, there are no published in vivo studies using xenograft models to confirm its anticancer efficacy.

Comparative Analysis: this compound (In Vitro) vs. Other Terpene Lactones (In Vivo)

This table contrasts the in vitro anticancer data for this compound with in vivo data from other promising terpene lactones.

CompoundIn Vitro Activity (Cell Lines)In Vivo Model (Alternative Terpene Lactones)In Vivo Outcome (Alternative Terpene Lactones)
This compound Cytotoxic against various human cancer cell lines.Not yet reportedNot yet reported
Parthenolide Cytotoxic against various cancer cell lines.Xenograft modelsInhibition of tumor growth.[10]
Artemisinin Pro-apoptotic effects on various cancer cell lines.Xenograft modelsAnti-proliferative activity.[13]
Experimental Protocol: Human Tumor Xenograft Model (for future studies)

The following is a generalized protocol for assessing the in vivo anticancer activity of a compound using a xenograft model, which would be applicable for future studies on this compound.

Animals: Immunocompromised mice (e.g., nude or SCID mice) are used.

Procedure:

  • Cell Culture: Human cancer cells (e.g., HCT-116 for colon cancer) are cultured in vitro.

  • Tumor Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with the test compound (e.g., this compound) or a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly with calipers.

  • Endpoint: At the end of the study, tumors are excised and weighed, and further analysis (e.g., histopathology, biomarker analysis) can be performed.

Logical Relationship: From In Vitro to In Vivo Anticancer Evaluation

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cluster_outcome Efficacy Determination invitro Cytotoxicity Assays on Cancer Cell Lines invivo Xenograft Model in Immunocompromised Mice invitro->invivo Promising results lead to outcome Tumor Growth Inhibition invivo->outcome Successful outcome

Caption: Progression from in vitro to in vivo anticancer studies.

Conclusion and Future Directions

This compound demonstrates clear potential as a neuroprotective agent, with in vivo data supporting its efficacy in a preclinical model of amnesia. This provides a strong rationale for its further development for neurodegenerative disorders.

Conversely, the absence of in vivo studies for its anti-inflammatory and anticancer activities represents a significant knowledge gap. While its chemical classification and in vitro performance are encouraging, comprehensive in vivo validation using standard models such as carrageenan-induced paw edema and cancer xenografts is imperative. Such studies will be crucial to ascertain the true therapeutic potential of this compound and to justify its progression into further preclinical and potentially clinical development for inflammatory conditions and cancer. The scientific community is encouraged to pursue these lines of investigation to fully elucidate the biological activity of this promising natural product.

References

Comparative analysis of Dihydroactinidiolide from different natural sources.

Author: BenchChem Technical Support Team. Date: December 2025

Dihydroactinidiolide, a naturally occurring monoterpene lactone, has garnered significant interest within the scientific community for its diverse biological activities, including neuroprotective, antioxidant, and anticancer properties.[1] This volatile compound is found across a wide spectrum of natural sources, from common dietary plants to insect venoms, each potentially yielding this compound with unique characteristics. This guide provides a comparative overview of this compound from various natural origins, presenting available quantitative data, detailed experimental protocols for its extraction and analysis, and visual representations of its known signaling pathways and proposed experimental workflows.

Comparative Quantitative Analysis

While direct comparative studies on the yield and purity of this compound from its various natural sources are limited in the existing literature, this section aggregates available data and presents a representative comparison to guide researchers. The presented values are intended to be illustrative and may vary based on the specific cultivar, environmental conditions, and extraction methodology employed.

Table 1: Comparative Yield of this compound from Various Natural Sources

Natural SourcePlant/Animal PartExtraction MethodReported/Estimated Yield (mg/kg)Reference/Note
Black Tea (Camellia sinensis)Dried LeavesSimultaneous Distillation-Extraction10 - 50 (Estimated)Based on general aroma component analysis
Mango (Mangifera indica)Fruit PulpSolvent-Assisted Flavor Evaporation5 - 30 (Estimated)Based on volatile compound profiling
Tobacco (Nicotiana tabacum)Cured LeavesGas Chromatography-Mass Spectrometry15 - 60 (Estimated)Based on aroma and flavor analysis
Fire Ant (Solenopsis invicta)VenomSolvent ExtractionTrace amountsComponent of queen recognition pheromone

Table 2: Comparative Biological Activity of this compound

Biological ActivityAssayIC50/EC50 (nM)Natural Source (if specified)Reference
Acetylcholinesterase Inhibitionin vitro enzymatic assay34.03Synthesized (biomimetic)[1]
DPPH Radical Scavengingin vitro chemical assay50Synthesized (biomimetic)[1]
Neuroprotection against Aβ toxicityNeuro2a cell viability assayEffective at 270Synthesized (biomimetic)[1]
Antioxidant ActivityVarious assaysData not available for direct comparisonNot specified

Experimental Protocols

Extraction and Isolation of this compound from Tea Leaves

This protocol describes a standard method for the extraction and subsequent isolation of this compound from dried tea leaves.

Materials:

  • Dried tea leaves (e.g., Camellia sinensis)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Grinding: Grind 100 g of dried tea leaves into a fine powder.

  • Extraction: Macerate the powdered tea leaves in 500 mL of a 1:1 (v/v) mixture of dichloromethane and methanol for 48 hours at room temperature with occasional stirring.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Column Chromatography:

    • Prepare a silica gel column (60-120 mesh) using hexane as the slurry solvent.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions of 20 mL each.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system and visualize under UV light or by staining with an appropriate reagent.

  • Isolation and Purification: Combine the fractions containing the compound of interest (identified by comparison with a this compound standard). Concentrate the combined fractions to yield purified this compound.

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the quantitative analysis of this compound in a purified extract.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified this compound extract in methanol at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-400

  • Analysis: Inject 1 µL of each standard and the sample into the GC-MS system.

  • Quantification: Identify the this compound peak based on its retention time and mass spectrum. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

Neuroprotective Signaling Pathway of this compound

G cluster_stress Oxidative Stress cluster_cell Neuronal Cell ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 Induces dissociation DHAc This compound DHAc->Nrf2 Activates Bax Bax DHAc->Bax Inhibits Caspase3 Caspase-3 DHAc->Caspase3 Inhibits Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Promotes transcription of HO1->ROS Reduces Cell_Survival Cell Survival HO1->Cell_Survival Promotes Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces G cluster_workflow Workflow for Gene Expression Analysis in Arabidopsis Start Arabidopsis thaliana seedlings Treatment Treatment with This compound (and control) Start->Treatment Harvest Harvest plant tissue at different time points Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction cDNA_Synthesis cDNA Synthesis and Labeling RNA_Extraction->cDNA_Synthesis Microarray Microarray Hybridization cDNA_Synthesis->Microarray Data_Acquisition Data Acquisition (Scanning) Microarray->Data_Acquisition Data_Analysis Bioinformatic Analysis: - Normalization - Differential Expression - Pathway Analysis Data_Acquisition->Data_Analysis End Identification of regulated genes and pathways Data_Analysis->End

References

Comparing the efficacy of Dihydroactinidiolide with synthetic antioxidants.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant efficacy of the natural compound Dihydroactinidiolide against commonly used synthetic antioxidants: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Trolox. This document summarizes quantitative data from various antioxidant assays, details the experimental protocols for these assays, and visualizes the mechanistic pathways involved.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the synthetic antioxidants from various in vitro antioxidant assays. Lower IC50 values indicate greater antioxidant potency. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

AntioxidantDPPH Scavenging Assay (IC50)ABTS Scavenging Assay (IC50)FRAP Assay (IC50/EC50)
This compound 50 nM[1]Data not availableData not available
BHA 112.05 µg/mL[2]Data not availableData not available
BHT 3.08 ppm - 36 µg/mL[3][4]Data not availableEC50: 930.00 µg/mL[5]
Trolox 2.926 µg/mL - 56 µM[6][7]2.926 µg/mL - 2.34 µg/mL[6][8]0.24 µg/mL[8]

Note on Unit Conversion: For a more direct comparison, the IC50 values for this compound (50 nM) can be approximated to 9.01 ng/mL. The reported values for synthetic antioxidants are significantly higher, suggesting that this compound possesses potent free radical scavenging activity. However, the lack of data for this compound in ABTS and FRAP assays from the searched literature prevents a broader comparative analysis across different antioxidant mechanisms.

Mechanisms of Antioxidant Action

This compound: This natural compound exhibits its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. Evidence suggests that this compound upregulates the Nrf2/HO-1 pathway, a key regulator of cellular antioxidant defenses, and inhibits the pro-apoptotic caspase-3/Bax pathway, thereby protecting cells from oxidative stress-induced apoptosis.[9]

Synthetic Antioxidants (BHA, BHT): These phenolic compounds act as chain-breaking antioxidants.[10] They donate a hydrogen atom to free radicals, neutralizing them and terminating the chain reaction of lipid peroxidation.[10] This direct chemical interaction is a primary mechanism for their antioxidant function in preventing oxidative degradation.

Signaling Pathway of this compound

Dihydroactinidiolide_Pathway cluster_stress Cellular Stress cluster_DA This compound Action cluster_Nrf2 Nrf2/HO-1 Pathway cluster_Apoptosis Apoptosis Pathway Oxidative Stress Oxidative Stress Nrf2 Nrf2 Bax Bax DA This compound DA->Nrf2 DA->Bax inhibits Keap1 Keap1 Nrf2->Keap1 dissociation ARE ARE Nrf2->ARE translocation Keap1->Nrf2 inhibits HO1 HO-1 ARE->HO1 transcription Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes transcription HO1->Oxidative Stress neutralizes Antioxidant_Enzymes->Oxidative Stress neutralizes Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's dual antioxidant and anti-apoptotic mechanism.

Workflow of Synthetic Antioxidants

Synthetic_Antioxidant_Workflow cluster_termination Chain Termination Free_Radical Free Radical (R•) Lipid Lipid Molecule Free_Radical->Lipid attacks Stable_Molecule Stable Lipid Molecule Free_Radical->Stable_Molecule Synthetic_Antioxidant Synthetic Antioxidant (e.g., BHA, BHT) Synthetic_Antioxidant->Free_Radical donates H• Inactive_Antioxidant Inactive Antioxidant Radical Synthetic_Antioxidant->Inactive_Antioxidant Lipid_Peroxidation Lipid Peroxidation (Chain Reaction) Lipid->Lipid_Peroxidation initiates Lipid_Peroxidation->Free_Radical propagates

Caption: Radical scavenging mechanism of synthetic antioxidants like BHA and BHT.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below for reproducibility and standardization.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[11]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Test compounds (this compound, BHA, BHT, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color. Keep it protected from light.[12]

  • Sample Preparation: Prepare a series of concentrations for each test compound in the same solvent used for the DPPH solution.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample to a defined volume of the DPPH solution (e.g., 100 µL of sample to 100 µL of DPPH solution).[13]

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (typically 30 minutes).[12]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[11] A blank containing only the solvent and a control containing the solvent and DPPH solution should also be measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the antioxidant. The IC50 value is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.[12]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[14]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or ethanol

  • Test compounds

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[14]

  • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations for each test compound.

  • Reaction Mixture: Add a small volume of the test sample to a larger volume of the diluted ABTS•+ solution (e.g., 10 µL of sample to 190 µL of ABTS•+ solution).

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: The calculation of scavenging activity and determination of the IC50 value are similar to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test compounds

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a series of concentrations for each test compound.

  • Reaction Mixture: Add a small volume of the test sample to a larger volume of the FRAP reagent (e.g., 20 µL of sample to 180 µL of FRAP reagent).

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and is expressed as equivalents of the standard. The result is often reported as EC50, the effective concentration required to give an absorbance value of 0.5.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare_Reagents Prepare Assay Reagents (DPPH, ABTS•+, FRAP) Mix_Reagents_Samples Mix Reagents and Samples Prepare_Reagents->Mix_Reagents_Samples Prepare_Samples Prepare Serial Dilutions of Antioxidants Prepare_Samples->Mix_Reagents_Samples Incubate Incubate under Specific Conditions Mix_Reagents_Samples->Incubate Measure_Absorbance Measure Absorbance at Specific Wavelength Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Scavenging or Reducing Power Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC50/EC50 Values Calculate_Scavenging->Determine_IC50

Caption: General workflow for in vitro antioxidant capacity assays.

References

Authenticating Dihydroactinidiolide: A Comparative Guide to Isotope Ratio Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the authentication of natural versus synthetic Dihydroactinidiolide, leveraging the power of Isotope Ratio Mass Spectrometry (IRMS) and other advanced analytical techniques.

This compound, a naturally occurring terpene with a characteristic sweet, tea-like aroma, is a valuable compound in the flavor, fragrance, and pharmaceutical industries.[1] Its presence in natural products like black tea, fenugreek, and mangoes contributes to their unique sensory profiles.[1] However, the significant cost difference between natural and synthetically produced this compound has led to instances of economic adulteration. This guide provides a comprehensive comparison of analytical methodologies for distinguishing between natural and synthetic this compound, with a primary focus on Isotope Ratio Mass Spectrometry (IRMS).

Isotope Ratio Mass Spectrometry (IRMS): The Gold Standard

IRMS is a powerful technique that measures the relative abundance of stable isotopes of elements such as carbon (¹³C/¹²C) and hydrogen (²H/¹H). The isotopic composition of a natural compound is a unique "fingerprint" reflecting the geographical origin, climatic conditions, and biosynthetic pathways of the source plant. Synthetic compounds, typically derived from petroleum-based precursors, exhibit distinct isotopic signatures.

Experimental Data Summary

The primary method for analyzing the isotopic composition of volatile compounds like this compound is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for δ¹³C and Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-P-IRMS) for δ²H.[2][3] The following table summarizes the typical isotopic values for this compound from various sources.

Sourceδ¹³C (‰ vs. V-PDB)δ²H (‰ vs. V-SMOW)Reference
Natural
Black Tea (Camellia sinensis)-29.0 to -34.1-153 to -274[2][3]
Green Tea (Camellia sinensis)-29.0 to -34.1-153 to -274[2][3]
Rooibos Tea (Aspalathus linearis)-24.4 to -27.1-189 to -210[2][3]
Synthetic
From synthetic β-ionone-27.0 to -28.4-28 to -169[2][3]
Enzymatically Produced
From natural β-carotene-30.3 to -31.6-154 to -228[2][3]

V-PDB: Vienna Pee Dee Belemnite; V-SMOW: Vienna Standard Mean Ocean Water

dot graph ERD { graph [label="Authentication Logic", labelloc=t, fontsize=16, fontcolor="#202124", bgcolor="#F1F3F4", pad="0.5", splines="ortho", nodesep="0.6", ranksep="0.4", layout=dot]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Authentication Logic Diagram

Experimental Protocol: GC-C/P-IRMS Analysis of this compound

This protocol outlines the key steps for the determination of δ¹³C and δ²H values of this compound.

1. Sample Preparation:

  • Isolation: this compound is isolated from the sample matrix (e.g., tea extract) using techniques such as simultaneous distillation-extraction (SDE) or solid-phase microextraction (SPME).

  • Purification: The isolated fraction containing this compound is purified using preparative gas chromatography to ensure the removal of co-eluting compounds that could interfere with the isotopic analysis.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polar capillary column (e.g., DB-5 or equivalent) is typically used for the separation of this compound.

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Oven Temperature Program: A suitable temperature program is employed to achieve good chromatographic resolution of this compound from other volatile compounds. A typical program might start at 60°C, hold for 2 minutes, then ramp at 5°C/min to 240°C and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

3. Isotope Ratio Mass Spectrometry (IRMS) Interface:

  • For δ¹³C Analysis (Combustion): The GC effluent is passed through a combustion reactor (typically a ceramic tube containing copper oxide) at a high temperature (e.g., 950°C). This quantitatively converts the organic compounds into carbon dioxide (CO₂) and water. The water is removed by a water trap.

  • For δ²H Analysis (Pyrolysis): The GC effluent is passed through a pyrolysis reactor (typically a ceramic tube) at a very high temperature (e.g., 1450°C). This quantitatively converts the organic compounds into hydrogen gas (H₂) and carbon monoxide.

4. IRMS Analysis:

  • The resulting gas (CO₂ or H₂) is introduced into the ion source of the mass spectrometer.

  • The ions are accelerated and separated according to their mass-to-charge ratio (m/z).

  • The ion beams of the different isotopes (e.g., m/z 44, 45, and 46 for CO₂; m/z 2 and 3 for H₂) are simultaneously measured by a collector assembly.

  • The isotopic ratios are calculated relative to a calibrated reference gas that is introduced into the IRMS multiple times during the analytical run.

5. Data Analysis and Calibration:

  • The measured isotopic ratios are expressed in the delta (δ) notation in per mil (‰) relative to international standards (V-PDB for carbon and V-SMOW for hydrogen).

  • Calibration is performed using well-characterized isotopic reference materials.

experimental_workflow

Alternative Authentication Methods

While IRMS is a highly reliable method, other techniques can provide complementary information for the authentication of this compound.

MethodPrincipleAdvantagesDisadvantages
Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) Measures the site-specific distribution of isotopes (e.g., ²H) within the molecule.Provides more detailed isotopic information, making it harder to counterfeit.Requires larger sample amounts and is generally less sensitive than IRMS.
Chiral Gas Chromatography (Chiral GC) Separates the enantiomers of a chiral compound. Natural products often exhibit a specific enantiomeric excess, while synthetic versions are typically racemic (a 50:50 mixture of enantiomers).Can provide a clear distinction between natural and racemic synthetic products.Not all synthetic routes produce racemic mixtures; some may be stereospecific. Does not provide information on the origin of the starting materials.

SNIF-NMR: This technique can determine the distribution of deuterium at different positions within the this compound molecule. The specific pattern of this distribution is a result of the enzymatic reactions in the plant's biosynthetic pathway and is very difficult to replicate synthetically.

Chiral GC: this compound possesses a chiral center. Natural this compound may exist as a single enantiomer or with a significant enantiomeric excess, depending on the plant source and its biosynthesis. In contrast, many synthetic routes produce a racemic mixture. Chiral GC can separate and quantify the enantiomers, providing strong evidence of the product's origin.

Conclusion

Isotope Ratio Mass Spectrometry stands out as the most robust and widely accepted method for the authentication of natural versus synthetic this compound. The distinct isotopic fingerprints of carbon and hydrogen provide a reliable means of differentiating between sources. For a comprehensive authentication strategy, IRMS can be complemented by SNIF-NMR and chiral GC analysis. The use of these advanced analytical techniques is crucial for ensuring the quality and authenticity of this compound in the food, fragrance, and pharmaceutical industries, thereby protecting both consumers and legitimate producers.

References

Cross-Validation of Analytical Methods for Dihydroactinidiolide Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Dihydroactinidiolide, a naturally occurring ionone derivative found in various plants and essential oils, is critical in flavor and fragrance research, food science, and pharmacology. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of three common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is compared based on typical validation parameters, supported by representative experimental data for lactones and similar compounds.

Comparative Analysis of Analytical Methods

The choice of analytical technique for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS, with data compiled from studies on lactones and other relevant small molecules.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.998> 0.999> 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL0.001 - 0.01 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.05 - 0.5 µg/mL0.005 - 0.05 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (%RSD) < 5%< 10%< 5%
Selectivity ModerateHighVery High
Throughput HighMediumHigh

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducibility. The following sections outline representative experimental protocols for the analysis of this compound or similar lactones.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in relatively simple matrices.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with a 30:70 (v/v) mixture and gradually increasing the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound has a UV absorbance maximum around 210-220 nm.

  • Sample Preparation: Liquid-liquid extraction with a solvent like ethyl acetate or solid-phase extraction (SPE) can be used to isolate this compound from the sample matrix. The extract is then evaporated to dryness and reconstituted in the mobile phase.

  • Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is well-suited for the analysis of volatile compounds like this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless injection is often used for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min, and holding for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Sample Preparation: Headspace solid-phase microextraction (HS-SPME) or solvent extraction followed by derivatization (if necessary to improve volatility and thermal stability) are common sample preparation techniques.

  • Validation: Key validation parameters include linearity, LOD, LOQ, precision, accuracy, and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for quantifying trace levels of this compound in complex biological matrices.

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 or similar reversed-phase column with smaller particle size for faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with the addition of a small amount of formic acid to improve ionization.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used for this compound.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. Specific precursor-to-product ion transitions for this compound would need to be determined.

  • Sample Preparation: Protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to clean up the sample and concentrate the analyte.

  • Validation: A full validation according to regulatory guidelines (e.g., FDA or EMA) is required, including assessments of selectivity, specificity, linearity, accuracy, precision, matrix effects, and stability.

Diagrams

To visualize the experimental workflows and logical relationships, the following diagrams are provided.

Experimental_Workflow General Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Validation Sample Sample Collection Extraction Extraction (LLE, SPE, or HS-SPME) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration HPLC_UV HPLC-UV Concentration->HPLC_UV GC_MS GC-MS Concentration->GC_MS LC_MSMS LC-MS/MS Concentration->LC_MSMS Data_Acquisition Data Acquisition HPLC_UV->Data_Acquisition GC_MS->Data_Acquisition LC_MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Validation Method Validation (Accuracy, Precision, Linearity, etc.) Quantification->Validation

General workflow for this compound quantification.

CrossValidation_Logic Logical Flow for Cross-Validation of Analytical Methods Define_Requirements Define Analytical Requirements Method_A Develop & Validate Method A (e.g., HPLC-UV) Define_Requirements->Method_A Method_B Develop & Validate Method B (e.g., GC-MS) Define_Requirements->Method_B Method_C Develop & Validate Method C (e.g., LC-MS/MS) Define_Requirements->Method_C Analyze_Samples Analyze Identical Samples with All Methods Method_A->Analyze_Samples Method_B->Analyze_Samples Method_C->Analyze_Samples Compare_Results Compare Quantitative Results (e.g., Bland-Altman plot, t-test) Analyze_Samples->Compare_Results Assess_Bias Assess Systematic Bias and Proportional Error Compare_Results->Assess_Bias Conclusion Determine Method Interchangeability Assess_Bias->Conclusion

Logical flow for cross-validating analytical methods.

A Comparative Analysis of the Antimicrobial Spectra of Dihydroactinidiolide and Common Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the antimicrobial spectra of the natural compound Dihydroactinidiolide against a selection of widely used antibiotics: Penicillin, Ciprofloxacin, Tetracycline, and Gentamicin. This document is intended for researchers, scientists, and drug development professionals interested in the potential of novel antimicrobial agents.

Introduction to this compound

This compound is a naturally occurring volatile terpene found in a variety of plants, including tea, tobacco, and certain fruits.[1] While primarily known for its fragrance and role as an insect pheromone, recent studies have indicated its potential as a bioactive molecule with various properties, including antioxidant, anticancer, neuroprotective, and antimicrobial activities.[2][3] Preliminary research suggests that this compound exhibits inhibitory effects against both bacterial and fungal pathogens, warranting a closer examination of its antimicrobial spectrum.[4]

Comparative Antimicrobial Spectra

The antimicrobial spectrum of a compound refers to the range of microorganisms it can inhibit or kill. The following sections detail the known spectra of this compound and the selected common antibiotics.

This compound: An Emerging Antimicrobial Agent

Current research on the antimicrobial properties of this compound is in its early stages. Qualitative studies have demonstrated its activity against a range of microorganisms. For instance, various solvent extracts containing this compound have shown free radical scavenging and antibacterial activities.[5] While specific Minimum Inhibitory Concentration (MIC) values are not yet widely published, the existing literature suggests a broad-spectrum potential, with inhibitory effects observed against both Gram-positive and Gram-negative bacteria, as well as fungi.[4] Further quantitative studies are required to fully elucidate its potency and spectrum.

Common Antibiotics: Established Spectra

The antimicrobial spectra of penicillin, ciprofloxacin, tetracycline, and gentamicin are well-established:

  • Penicillin: A beta-lactam antibiotic, penicillin is most effective against Gram-positive bacteria such as Staphylococcus and Streptococcus species.[6] Its mechanism of action involves the inhibition of cell wall synthesis.

  • Ciprofloxacin: A fluoroquinolone antibiotic, ciprofloxacin exhibits broad-spectrum activity, with particular potency against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[7][8] It functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[7]

  • Tetracycline: A broad-spectrum bacteriostatic antibiotic, tetracycline is effective against a wide variety of Gram-positive and Gram-negative bacteria, as well as atypical organisms.[9] It inhibits protein synthesis by binding to the 30S ribosomal subunit.

  • Gentamicin: An aminoglycoside antibiotic, gentamicin has a broad spectrum of activity against many aerobic Gram-negative and some Gram-positive bacteria.[10][11] It works by binding to the 30S ribosomal subunit, leading to the inhibition of protein synthesis.

Quantitative Data Presentation

To provide a quantitative comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for the selected antibiotics against two common pathogenic bacteria, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.

Table 1: Minimum Inhibitory Concentration (MIC) Ranges of Common Antibiotics (in µg/mL)

MicroorganismPenicillinCiprofloxacinTetracyclineGentamicin
Staphylococcus aureus0.015 - >128[6][12]0.25 - 1[7][13]≤4.0 - ≥16[14]0.235 - 0.5[10][15]
Escherichia coli64 - >128[6]0.013 - 0.016[8][16]Data not consistently available0.002 - 0.5[11][15]
Candida albicansNot applicableNot applicableNot applicableNot applicable

Experimental Protocols

The determination of antimicrobial spectra and MIC values relies on standardized laboratory procedures. The following are detailed methodologies for two common assays.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) or antibiotic is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the prepared microbial suspension. A positive control well (broth and inoculum without antimicrobial agent) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions.

  • Interpretation: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured and compared to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the organism is susceptible, intermediate, or resistant.[18][19]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of a compound using the broth microdilution method.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results start Start prep_compound Prepare Antimicrobial Compound Stock Solution start->prep_compound prep_media Prepare Mueller-Hinton Broth start->prep_media prep_organism Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_organism serial_dilution Perform Serial Dilutions of Compound in 96-Well Plate prep_compound->serial_dilution prep_media->serial_dilution inoculation Inoculate Wells with Microbial Suspension prep_organism->inoculation serial_dilution->inoculation incubation Incubate Plate at 37°C for 18-24 hours inoculation->incubation read_plate Visually Inspect Plate for Turbidity incubation->read_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) read_plate->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion

This compound presents an interesting profile as a potential antimicrobial agent with a seemingly broad spectrum of activity. However, the current body of research lacks the quantitative data necessary for a direct and comprehensive comparison with established antibiotics. The data presented for penicillin, ciprofloxacin, tetracycline, and gentamicin highlight their well-defined roles in treating bacterial infections. Future research should focus on determining the specific MIC values of this compound against a wide range of clinically relevant bacteria and fungi to fully understand its therapeutic potential. The standardized experimental protocols outlined in this guide provide a framework for such future investigations.

References

Evaluating the Synergistic Potential of Dihydroactinidiolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroactinidiolide, a naturally occurring terpenoid found in various plants, has garnered significant interest for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While its standalone efficacy is under investigation, a crucial aspect of its therapeutic potential lies in its synergistic effects when combined with other compounds. This guide provides a framework for evaluating these potential synergies, offering detailed experimental protocols and data presentation formats to facilitate further research and drug development.

Synergistic Potential in Oncology

The combination of natural compounds with conventional chemotherapeutic agents is a promising strategy to enhance anticancer efficacy and overcome drug resistance. This compound's reported cytotoxic effects on cancer cell lines suggest its potential as a synergistic partner with drugs like cisplatin.

Hypothetical Synergistic Combination: this compound and Cisplatin

This section outlines a hypothetical experimental approach to evaluate the synergistic anticancer effects of this compound and cisplatin on a human lung cancer cell line (e.g., A549).

Table 1: Hypothetical Cell Viability Data for this compound and Cisplatin Combination

This compound (µM)Cisplatin (µM)% Cell Viability (Single Agent)% Cell Viability (Combination)Combination Index (CI)*
10-85--
25-70--
50-55--
-580--
-1065--
-2050--
105-60< 1 (Synergistic)
2510-35< 1 (Synergistic)
5020-15< 1 (Synergistic)

*The Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound and cisplatin, alone and in combination.

  • Cell Culture: A549 human lung carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with varying concentrations of this compound, cisplatin, or a combination of both for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

2. Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay quantifies the induction of apoptosis by the combination treatment.

  • Cell Treatment: A549 cells are treated with this compound and cisplatin at their synergistic concentrations for 48 hours.

  • Cell Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3. Western Blot Analysis

This technique is used to investigate the molecular mechanisms underlying the synergistic effects, such as the modulation of signaling pathways involved in apoptosis and cell survival (e.g., MAPK, PI3K/Akt).

  • Protein Extraction: A549 cells are treated as described above, and total protein is extracted using a lysis buffer.

  • SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of ERK, Akt, and apoptosis-related proteins like Bcl-2 and Bax).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Workflow and Pathways

Experimental_Workflow_Anticancer cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays cluster_data Data Analysis A549 A549 Cells Seed Seed in 96-well plates A549->Seed DHA This compound Seed->DHA Cis Cisplatin Seed->Cis Combo Combination Seed->Combo MTT MTT Assay (Cell Viability) DHA->MTT Flow Flow Cytometry (Apoptosis) DHA->Flow WB Western Blot (Signaling Pathways) DHA->WB Cis->MTT Cis->Flow Cis->WB Combo->MTT Combo->Flow Combo->WB CI Combination Index Calculation MTT->CI Apoptosis_Quant Apoptosis Quantification Flow->Apoptosis_Quant Pathway_Analysis Pathway Modulation WB->Pathway_Analysis

Caption: Experimental workflow for evaluating the synergistic anticancer effects of this compound and cisplatin.

Hypothetical_Signaling_Pathway cluster_cell Cancer Cell DHA This compound PI3K PI3K DHA->PI3K ERK ERK DHA->ERK Cis Cisplatin Bax Bax Cis->Bax Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 ERK->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Caspases Caspases Bax->Caspases Caspases->Apoptosis

Caption: Hypothetical signaling pathway for this compound and cisplatin synergy.

Synergistic Potential in Anti-inflammatory Applications

Chronic inflammation is a hallmark of many diseases. Combining this compound with non-steroidal anti-inflammatory drugs (NSAIDs) could offer a more potent anti-inflammatory effect with potentially reduced side effects.

Hypothetical Synergistic Combination: this compound and Ibuprofen

This section proposes an experimental design to assess the synergistic anti-inflammatory effects of this compound and Ibuprofen in a lipopolysaccharide (LPS)-stimulated macrophage model (e.g., RAW 264.7).

Table 2: Hypothetical Nitric Oxide (NO) Production Data

This compound (µM)Ibuprofen (µM)NO Production (µM) (Single Agent)NO Production (µM) (Combination)% Inhibition
5-45-10
10-38-24
-2042-16
-4035-30
520-3040
1040-1570
Experimental Protocol

1. Griess Assay for Nitric Oxide (NO) Production

  • Cell Culture and Stimulation: RAW 264.7 macrophages are seeded in 96-well plates and pre-treated with this compound, Ibuprofen, or their combination for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent: The cell culture supernatant is mixed with Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, an indicator of NO production, is determined from a standard curve.

Synergistic Potential in Antimicrobial Applications

The rise of antibiotic resistance necessitates novel therapeutic strategies. Combining this compound with existing antibiotics could restore their efficacy against resistant strains.

Hypothetical Synergistic Combination: this compound and Gentamicin

Here, we outline an experimental approach to determine the synergistic antimicrobial activity of this compound and Gentamicin against a resistant strain of Staphylococcus aureus.

Table 3: Hypothetical Checkerboard Assay Data

This compound (µg/mL)Gentamicin (µg/mL)MIC (Single Agent)FIC (this compound)FIC (Gentamicin)FICI*Interpretation
128-256----
-3264----
324-0.1250.06250.1875Synergy

*Fractional Inhibitory Concentration Index (FICI) = FIC of Drug A + FIC of Drug B. FICI ≤ 0.5 indicates synergy.

Experimental Protocol

1. Checkerboard Microdilution Assay

  • Preparation: Serial twofold dilutions of this compound and Gentamicin are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the resistant S. aureus strain.

  • Incubation: The plate is incubated at 37°C for 24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • FICI Calculation: The FICI is calculated to determine the nature of the interaction.

Antimicrobial_Synergy_Workflow Start Start Prep_Dilutions Prepare Serial Dilutions of this compound & Antibiotic Start->Prep_Dilutions Inoculate Inoculate with Bacterial Suspension Prep_Dilutions->Inoculate Incubate Incubate at 37°C for 24h Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC Calculate_FICI Calculate FICI Read_MIC->Calculate_FICI Interpret Interpret Results (Synergy, Additive, Antagonism) Calculate_FICI->Interpret End End Interpret->End

Caption: Workflow for antimicrobial synergy testing using the checkerboard assay.

Disclaimer: The data presented in the tables are hypothetical and for illustrative purposes only. The experimental protocols provided are generalized and may require optimization for specific experimental conditions.

Benchmarking the pheromonal activity of synthetic Dihydroactinidiolide against the natural compound.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroactinidiolide is a naturally occurring compound found in plants like black tea and fenugreek, and is utilized by insects such as the red fire ant (Solenopsis invicta) as a key component of its queen recognition pheromone.[1][2] The ability to synthesize this compound offers a scalable and cost-effective alternative to extraction from natural sources, which is often impractical for large-scale applications in pest management or research.

Data Presentation: A Representative Comparison

The following table illustrates how quantitative data from various bioassays would be structured to compare the activity of synthetic and natural pheromones. The data presented is hypothetical and based on findings from studies on other insect species, such as the giant Asian honey bee (Apis dorsata), where both natural and synthetic alarm pheromones were tested.[1] This structure should be adapted for specific experimental results obtained for this compound.

Bioassay Parameter Measured Natural DHT Response (Mean ± SE) Synthetic DHT Response (Mean ± SE) Statistical Significance (p-value)
Electroantennography (EAG) Antennal Depolarization (mV)1.2 ± 0.151.1 ± 0.18> 0.05
Wind Tunnel Bioassay % of Males Exhibiting Upwind Flight85 ± 5%82 ± 7%> 0.05
% of Males Making Source Contact78 ± 6%75 ± 8%> 0.05
Field Trapping Mean number of insects trapped/day55 ± 852 ± 10> 0.05

Experimental Protocols

Detailed methodologies for the key experiments required to benchmark the pheromonal activity of synthetic this compound are provided below.

Electroantennography (EAG) Protocol

This technique measures the overall electrical response of an insect's antenna to a volatile compound.

a. Insect Preparation:

  • An adult insect (e.g., Solenopsis invicta worker) is immobilized.

  • The distal tip of one antenna is excised.

  • The head and the cut end of the antenna are connected to recording and reference electrodes, respectively, using a conductive gel.[3]

b. Odor Stimulus Preparation:

  • Natural DHT: this compound is extracted from the source (e.g., queen fire ants) using an appropriate solvent (e.g., hexane) and purified via gas chromatography.

  • Synthetic DHT: Synthesized this compound is diluted in the same solvent to a concentration matching the natural extract.

  • A filter paper strip is loaded with a precise amount of the natural or synthetic DHT solution. The solvent is allowed to evaporate.

c. Data Acquisition:

  • The antenna is subjected to a continuous stream of purified, humidified air.

  • The filter paper with the odorant is placed in a cartridge, and a puff of air is delivered through it into the main airstream directed at the antenna.

  • The resulting change in the antennal potential (depolarization) is amplified, recorded, and measured in millivolts (mV).[2]

  • Responses to synthetic and natural DHT are compared to a solvent blank (negative control) and a known standard odorant (positive control).[3]

Wind Tunnel Bioassay Protocol

This assay assesses the behavioral response of insects to a pheromone plume in a controlled environment that simulates natural conditions.[4]

a. Wind Tunnel Setup:

  • A glass or acrylic wind tunnel with a controlled, laminar airflow (e.g., 0.2-0.3 m/s) is used.[5]

  • The temperature, humidity, and light conditions are set to mimic the insect's natural active period. For many species, this involves dim red light.[5]

b. Pheromone Source:

  • A rubber septum or other dispenser is loaded with a specific dose of either natural or synthetic DHT.

  • The dispenser is placed at the upwind end of the tunnel.

c. Insect Release and Observation:

  • Insects are acclimatized to the experimental conditions for at least one hour.[5]

  • Individual insects are released at the downwind end of the tunnel.

  • Behavioral responses are recorded for a set period (e.g., 5 minutes). Key behaviors to quantify include: activation (initiation of movement), upwind flight, and contact with the pheromone source.[5][6]

Field Trapping Protocol

This experiment evaluates the effectiveness of the synthetic pheromone as a lure in a natural environment.

a. Trap and Lure Preparation:

  • Standardized insect traps (e.g., sticky traps, pitfall traps) are used.

  • Lures are prepared by applying a precise amount of either natural or synthetic DHT to a dispenser (e.g., rubber septum). A control trap will contain a dispenser with only the solvent.

b. Experimental Design:

  • Traps are deployed in a suitable habitat in a randomized block design to minimize the effects of location bias.[7]

  • A sufficient distance is maintained between traps to prevent interference (e.g., 20 meters).[7]

  • Traps are checked at regular intervals (e.g., daily or weekly), and the number of target insects captured is recorded.

  • Lures are replaced periodically to ensure a consistent release rate.[8]

c. Data Analysis:

  • The mean number of insects captured per trap per collection period is calculated for each treatment (natural DHT, synthetic DHT, control).

  • Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in trap catch between the treatments.

Mandatory Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates the general signaling cascade initiated upon the detection of a pheromone molecule by an insect's antenna.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Pheromone Pheromone (e.g., DHT) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binds Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP OR Odorant Receptor (OR) Pheromone_PBP->OR Delivers Pheromone IonChannel Ion Channel (OR-Orco Complex) OR->IonChannel Orco Orco (Co-receptor) Orco->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization Opens, Na+/Ca2+ Influx ActionPotential Action Potential to Antennal Lobe Depolarization->ActionPotential Triggers

Caption: Generalized insect olfactory signaling pathway from pheromone binding to neural signal.

Experimental Workflow for Pheromone Benchmarking

This diagram outlines the logical flow of experiments to compare the activity of synthetic and natural this compound.

Experimental_Workflow cluster_prep Compound Preparation cluster_assays Bioassays Natural_DHT Natural DHT (Extraction & Purification) EAG Electroantennography (EAG) Natural_DHT->EAG Wind_Tunnel Wind Tunnel Assay (Behavioral) Natural_DHT->Wind_Tunnel Field_Trapping Field Trapping (Efficacy) Natural_DHT->Field_Trapping Synthetic_DHT Synthetic DHT Synthetic_DHT->EAG Synthetic_DHT->Wind_Tunnel Synthetic_DHT->Field_Trapping Data_Analysis Comparative Data Analysis EAG->Data_Analysis Wind_Tunnel->Data_Analysis Field_Trapping->Data_Analysis Conclusion Conclusion on Bio-equivalence Data_Analysis->Conclusion

Caption: Workflow for benchmarking synthetic vs. natural pheromonal compounds.

References

A comparative review of the synthesis routes for Dihydroactinidiolide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroactinidiolide, a naturally occurring C11-terpenoid lactone, is a compound of significant interest due to its diverse biological activities and its role as a key aroma component in various natural products, including tea and tobacco. Its synthesis has been approached through several distinct methodologies, each with its own set of advantages and limitations. This guide provides a comparative overview of the primary synthetic routes to this compound, offering a detailed examination of experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Key Performance Metrics

The following table summarizes the key quantitative data for the different synthesis routes of this compound, providing a clear comparison of their efficiency and stereochemical control.

Synthesis RouteStarting MaterialKey Reagents/CatalystOverall Yield (%)Stereoselectivity (ee%)Key AdvantagesKey Disadvantages
From β-Ionone β-Iononem-CPBA, Pyridinium chlorochromate (PCC)ModerateRacemicReadily available starting material, straightforward reactions.Use of stoichiometric and hazardous oxidizing agents.
Asymmetric Catalytic Hetero-Diels-Alder 2,6,6-Trimethyl-1,3-cyclohexadieneCopper(II)-bisoxazoline catalyst, Ethyl glyoxylateHigh (approx. 90% for key step)Excellent (>97%)High yield and enantioselectivity in a single key step.Requires synthesis of a specific diene and a chiral catalyst.
Chemo-enzymatic Synthesis Ethyl-α-cyclogeraniateLipase (for kinetic resolution)GoodExcellent (>98%)High enantiopurity, utilizes green chemistry principles.Multi-step process, requires enzymatic screening and optimization.
Via Cerium Enolate Chemistry 2,6,6-Trimethylcyclohex-2-en-1-oneCerium(III) chloride, Ethyl acetate, LDAModerateRacemicAccess to multiple related natural products from a common intermediate.Use of strong bases and cryogenic conditions.
Photochemical Oxidation β-IononeMethylene blue, Visible light, O₂LowRacemicPotentially environmentally friendly, uses light as a reagent.Low yield, formation of multiple byproducts.

Detailed Experimental Protocols and Synthesis Pathways

This section provides a detailed breakdown of the experimental methodologies for each of the compared synthesis routes. Each description is accompanied by a Graphviz diagram illustrating the reaction pathway.

Synthesis from β-Ionone

This classical approach transforms the readily available β-ionone into this compound through a two-step oxidation process.

Experimental Protocol:

  • Epoxidation of β-Ionone: To a solution of β-ionone in a chlorinated solvent (e.g., dichloromethane), meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0 °C. The reaction is stirred at room temperature until complete consumption of the starting material, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with a sodium sulfite solution, followed by a sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude epoxide.

  • Oxidative Cyclization: The crude epoxide is dissolved in a chlorinated solvent, and pyridinium chlorochromate (PCC) is added. The mixture is stirred at room temperature until the reaction is complete. The reaction mixture is then filtered through a pad of silica gel and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to afford (±)-Dihydroactinidiolide.

G beta_ionone β-Ionone epoxide β-Ionone epoxide beta_ionone->epoxide m-CPBA This compound (±)-Dihydroactinidiolide epoxide->this compound PCC G cluster_reactants Reactants diene 2,6,6-Trimethyl-1,3-cyclohexadiene cycloadduct HDA Cycloadduct diene->cycloadduct Cu(II)-bisoxazoline catalyst glyoxylate Ethyl glyoxylate glyoxylate->cycloadduct Cu(II)-bisoxazoline catalyst This compound (R)-Dihydroactinidiolide cycloadduct->this compound Acid-catalyzed lactonization G start Ethyl-α-cyclogeraniate rac_alcohol Racemic Alcohol Intermediate start->rac_alcohol Chemical steps resolved_alcohol Enantioenriched Alcohol rac_alcohol->resolved_alcohol Lipase, Acyl donor resolved_ester Enantioenriched Ester rac_alcohol->resolved_ester Lipase, Acyl donor This compound (Enantiopure)-Dihydroactinidiolide resolved_alcohol->this compound Further chemical steps G enone 2,6,6-Trimethylcyclohex-2-en-1-one adduct β-Hydroxy ester enone->adduct 1,2-Addition ce_enolate Cerium enolate of ethyl acetate ce_enolate->adduct 1,2-Addition This compound (±)-Dihydroactinidiolide adduct->this compound Iodolactonization, Elimination G beta_ionone β-Ionone excited_ionone Excited β-Ionone beta_ionone->excited_ionone hν, Sensitizer intermediates Oxidative Intermediates excited_ionone->intermediates O₂ This compound (±)-Dihydroactinidiolide intermediates->this compound byproducts Other Oxidation Products intermediates->byproducts

Safety Operating Guide

Proper Disposal of Dihydroactinidiolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Dihydroactinidiolide, ensuring compliance with laboratory safety standards and environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals to manage and dispose of this compound safely.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed or inhaled, causes skin irritation, and serious eye irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and to be aware of its specific hazards.

Hazard ClassificationGHS CodeDescription
Acute toxicity, oralH302Harmful if swallowed[1]
Acute toxicity, inhalationH332Harmful if inhaled[1]
Skin corrosion/irritationH315Causes skin irritation[1]
Serious eye damage/eye irritationH319Causes serious eye irritation[1]
Specific target organ toxicity, single exposureH335May cause respiratory irritation[1]

In case of exposure, follow these first aid measures:

  • Eyes: Immediately flush with plenty of water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[2]

  • Skin: Wash immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and shoes.[2]

  • Ingestion: Wash out the mouth with water if the person is conscious. Call a physician.[2]

  • Inhalation: Move the person to fresh air. If breathing is irregular or stopped, administer artificial respiration. Call a physician.[2]

Experimental Protocol: Disposal of this compound

The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility.[2] Do not dispose of this chemical down the drain or in regular trash.[3][4]

Methodology:

  • Preparation for Disposal:

    • The primary recommendation is to dissolve or mix the material with a combustible solvent.[2]

    • This preparation should be carried out in a designated fume hood while wearing appropriate PPE, including gloves, safety glasses, and a lab coat.[5]

  • Waste Collection and Storage:

    • Place the this compound waste into a clearly labeled, leak-proof container.[4][6] The container must be chemically compatible with the waste.[6][7]

    • The label should clearly state "Hazardous Waste" and include the full chemical name "this compound".[7] Do not use abbreviations.[7]

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[8] This area should be close to the point of generation and under the supervision of laboratory personnel.[6]

    • Ensure the container is kept closed except when adding waste.[4]

    • Store incompatible waste streams separately.[4][8] For example, keep acids and bases in separate containers.[6][8]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2][6]

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

cluster_prep Preparation cluster_collect Collection & Storage cluster_dispose Final Disposal a Wear Appropriate PPE b Work in a Fume Hood a->b c Dissolve in a Combustible Solvent b->c d Use Labeled, Compatible Waste Container c->d Transfer Waste e Store in Designated Satellite Accumulation Area d->e f Keep Container Closed e->f g Segregate from Incompatibles f->g h Contact EHS for Waste Pickup g->h Schedule Pickup i Transport to Licensed Disposal Facility h->i j Incineration i->j

Caption: Workflow for the proper disposal of this compound.

This structured approach to the disposal of this compound will help ensure the safety of laboratory personnel and the protection of the environment. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most current information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dihydroactinidiolide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling of Dihydroactinidiolide, a volatile terpene used as a fragrance and recognized for its presence in various plants.[1][2] Adherence to these procedural steps is critical for minimizing risk and ensuring a safe laboratory environment.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, inhalation, and ingestion.[3][4] The following personal protective equipment is required:

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is essential, particularly in areas with inadequate ventilation.[3] In case of exposure to vapors, dusts, or aerosols, a self-contained breathing apparatus should be worn.[3]

  • Hand Protection: Wear compatible, chemical-resistant gloves to prevent skin exposure.[3]

  • Eye Protection: Appropriate protective eyeglasses or chemical safety goggles, as described by OSHA, are mandatory.[3]

  • Body Protection: Wear chemical-resistant gloves and clothing to prevent skin exposure.[3] Contaminated clothing should be removed and washed before reuse.[3]

Quantitative Safety Data

The following table summarizes the GHS hazard classifications for this compound, providing a clear overview of the potential risks.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[5]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[5]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation[5]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety. The following step-by-step guidance outlines the procedures for the safe management of this compound.

Step-by-Step Handling Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated area.[5] Mechanical exhaust is required, and a safety shower and eye wash station should be readily accessible.[3]

  • Pre-Handling: Before handling, ensure all required PPE is properly donned. Avoid the formation of dust and aerosols.[5]

  • During Handling: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke when using this product.[5] Wash hands thoroughly after handling.[3][5]

  • Storage: Store in a well-ventilated place with the container tightly closed.[5] The recommended storage temperature is between 2°C and 8°C.[3] Keep away from incompatible substances.[3]

Disposal Plan

The proper disposal of this compound is critical to prevent environmental contamination.

  • Waste Collection: Collect waste material in closed, suitable containers for disposal.[3]

  • Disposal Method: The recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust.[3]

  • Regulatory Compliance: All waste disposal must be conducted in accordance with applicable laws and regulations.[3] Do not allow the substance to enter drains or surface water.[3]

Experimental Workflow Visualization

To further clarify the safe handling process, the following diagram illustrates the logical workflow from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A 1. Engineering Controls Check (Ventilation, Eyewash) B 2. Don Appropriate PPE (Gloves, Goggles, Respirator) A->B C 3. Handle in Ventilated Area B->C Proceed to Handling D 4. Avoid Contact and Ingestion C->D E 5. Store Properly (2-8°C, Tightly Sealed) D->E F 6. Collect in Sealed Container E->F Proceed to Disposal G 7. Mix with Combustible Solvent F->G H 8. Incinerate in Approved Facility G->H

Caption: Workflow for safe handling of this compound.

While this guide provides comprehensive safety and handling protocols based on available safety data sheets, it does not include specific experimental methodologies. Researchers should develop detailed protocols for their specific applications in accordance with their institution's safety guidelines and the information provided herein.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroactinidiolide
Reactant of Route 2
Dihydroactinidiolide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.